Dimethyl dicarbonate
Description
Properties
IUPAC Name |
methoxycarbonyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHIJNHHMENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Record name | DIMETHYL DICARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052108 | |
| Record name | Dimethyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid | |
| Record name | DIMETHYL DICARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water with decomposition; miscible with toluene, dec. | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.25 mg/L at 25 °C | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless liquid | |
CAS No. |
4525-33-1 | |
| Record name | Dimethyl dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl pyrocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbonic acid, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl dicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL DICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AY9229ZMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15 - 17 °C | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyl Dicarbonate (DMDC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of dimethyl dicarbonate (B1257347) (DMDC), a potent microbial inhibitor. The information is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of DMDC.
Chemical and Physical Properties
Dimethyl dicarbonate (DMDC), also known as dimethyl pyrocarbonate, is a colorless liquid with a pungent odor.[1][2] It is primarily used as a cold sterilant in beverages.[1][2] Key physical and chemical properties of DMDC are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₄H₆O₅ | [2][3] |
| Molecular Weight | 134.09 g/mol | [3] |
| Appearance | Colorless liquid | [2][3] |
| Density | 1.25 g/mL at 25 °C | [3] |
| Melting Point | 16-18 °C | [2] |
| Boiling Point | 172 °C (with decomposition) | [2][4] |
| Solubility in Water | ~35 g/L (decomposes) | [3] |
| CAS Number | 4525-33-1 | [2] |
Reactivity and Mechanism of Action
DMDC's efficacy as a microbial control agent stems from its high reactivity with nucleophiles, which leads to the inactivation of essential enzymes in microorganisms.[5]
Hydrolysis
In aqueous solutions, DMDC undergoes rapid hydrolysis to produce methanol (B129727) and carbon dioxide, which are its principal breakdown products.[3][5] This decomposition is a key feature of DMDC, as it leaves no significant residue in the treated product. The rate of hydrolysis is dependent on temperature.[6]
The overall hydrolysis reaction is:
(CH₃OCO)₂O + H₂O → 2CH₃OH + 2CO₂
Reactivity with Nucleophiles
The primary mechanism of antimicrobial action involves the methoxycarbonylation of nucleophilic functional groups present in microbial enzymes.[5] Key targets include the imidazole (B134444) group of histidine, the amino group of lysine, and the sulfhydryl group of cysteine residues in proteins.[5] This modification leads to enzyme inactivation and subsequent microbial death.
DMDC reacts readily with primary and secondary amines to form carbamates. This reaction is fundamental to its inactivation of proteins. The reaction with the amino group of an amino acid can be represented as:
R-NH₂ + (CH₃OCO)₂O → R-NH-COOCH₃ + CH₃OH + CO₂
Studies have shown that DMDC can be used for the N-methylation, N,O-dimethylation, and N-formylation of amino acids under acidic conditions.[7][8]
In the presence of alcohols, such as ethanol (B145695) found in wine, DMDC can form ethyl methyl carbonate.[2] The reaction with phenols, in the presence of a base, can lead to the O-methylation of the phenolic hydroxyl group.
DMDC has been shown to inhibit several key microbial enzymes, including:
-
Alcohol dehydrogenase[2]
-
Glyceraldehyde-3-phosphate dehydrogenase[2]
-
Acetate kinase[2]
-
L-glutamic acid decarboxylase[2]
The inactivation of these enzymes disrupts critical metabolic pathways, leading to microbial death.
Experimental Protocols
Determination of DMDC Purity by Titration
This method is based on the reaction of DMDC with an excess of diisobutylamine (B89472), followed by back-titration of the unreacted amine with hydrochloric acid.
Materials:
-
Acetone
-
1 N Diisobutylamine in chlorobenzene
-
1 N Hydrochloric acid
-
250 mL Beaker
-
100 mL Graduated cylinder
-
25 mL Pipette
-
Burette
-
Potentiometric titrator with a glass and reference electrode
-
Stirrer
Procedure:
-
Accurately weigh approximately 2 g of the DMDC sample (W) into a 250 mL beaker.
-
Dissolve the sample in 100 mL of acetone.
-
Accurately pipette 25 mL of 1 N diisobutylamine solution into the beaker.
-
Allow the reaction mixture to stand for 5 minutes.
-
Titrate the solution potentiometrically with 1 N hydrochloric acid while stirring. Record the volume of HCl consumed (a mL).
-
Perform a blank titration without the DMDC sample. Record the volume of HCl consumed (b mL).
Calculation: The purity of DMDC is calculated using the following formula: Purity (%) = [(b - a) × N × 134.09] / (W × 1000) × 100 Where:
-
b = volume of HCl for blank (mL)
-
a = volume of HCl for sample (mL)
-
N = Normality of HCl solution
-
134.09 = Molecular weight of DMDC
-
W = Weight of DMDC sample (g)
Analysis of Dimethyl Carbonate Impurity by Gas Chromatography (GC)
This method is used to determine the concentration of dimethyl carbonate (DMC), a common impurity in DMDC.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., SE-30 or Carbowax 20M, 50 m x 0.3 mm)[1]
-
Data acquisition system
Reagents:
-
Dimethyl carbonate (DMC) standard
-
Internal standard (e.g., methyl isobutyl ketone)[1]
-
DMDC sample
GC Conditions (example):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow rate
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Prepare a series of calibration standards containing known concentrations of DMC and a constant concentration of the internal standard in a suitable solvent.
-
Prepare the DMDC sample for analysis by diluting it in the same solvent and adding the internal standard.
-
Inject the calibration standards and the sample solution into the GC.
-
Identify the peaks for DMC and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the peak area of DMC to the peak area of the internal standard against the concentration of DMC.
-
Determine the concentration of DMC in the sample from the calibration curve.
Visualizations
Chemical Reactions of DMDC
Caption: Key reactions of this compound (DMDC).
Mechanism of Enzyme Inactivation
Caption: Mechanism of enzyme inactivation by DMDC.
Experimental Workflow for GC Analysis
Caption: Workflow for the GC analysis of DMC in DMDC.
References
- 1. Kinetic Spectrophotometric Method for the 1,4-Diionic Organophosphorus Formation in the Presence of Meldrum′s Acid: Stopped-Flow Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H6O5 | CID 3086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Bicarbonate (DMDC) | OIV [oiv.int]
- 5. 722. Dimethyldicarbonate (DMDC) (WHO Food Additives Series 28) [inchem.org]
- 6. nbinno.com [nbinno.com]
- 7. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
Dimethyl Dicarbonate: A Technical Guide to its Application as a Mild Alkylating Agent in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl dicarbonate (B1257347) (DMDC), a highly reactive yet mild electrophilic compound, has emerged as a valuable tool in biochemistry for the targeted modification of proteins and, to a lesser extent, nucleic acids. Primarily known for its application as a cold sterilant in the food and beverage industry, its utility in the research laboratory is centered on its ability to act as a mild alkylating agent, specifically through methoxycarbonylation. This technical guide provides an in-depth exploration of DMDC's biochemical applications, detailing its mechanism of action, experimental protocols for protein modification, and methods for the analysis of modified biomolecules. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize DMDC as a chemical probe for investigating protein structure, function, and interactions.
Introduction
Dimethyl dicarbonate (DMDC) is a colorless liquid that acts as a potent electrophile, readily reacting with nucleophilic functional groups present in biomolecules.[1][2] Its high reactivity is coupled with a short half-life in aqueous solutions, where it hydrolyzes to methanol (B129727) and carbon dioxide, rendering it a "traceless" modification agent in many contexts.[1] In biochemistry, DMDC's primary utility lies in its capacity to methoxycarbonylate nucleophilic amino acid residues, leading to the covalent addition of a methoxycarbonyl group (-COOCH₃). This modification can be used to probe the solvent accessibility of residues, identify key amino acids in enzyme active sites, and investigate protein-protein interactions.
The reactivity of DMDC is analogous to that of diethylpyrocarbonate (DEPC), a well-established reagent for the chemical modification of proteins, particularly for probing the role of histidine residues in enzyme catalysis.[3][4][5] Both reagents target similar nucleophilic residues, and thus, much of the established methodology for DEPC can be adapted for use with DMDC.
Mechanism of Action: Methoxycarbonylation of Nucleophilic Residues
The primary mechanism of action of DMDC as a protein modifying agent is methoxycarbonylation . This reaction involves the nucleophilic attack of an amino acid side chain on one of the carbonyl carbons of DMDC, leading to the formation of a methoxycarbonylated adduct and the release of methanol and carbon dioxide.
The primary targets for DMDC modification in proteins are amino acid residues with nucleophilic side chains. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their solvent accessibility within the folded protein structure.[6]
Key Amino Acid Targets:
-
Histidine: The imidazole (B134444) ring of histidine is a primary target for DMDC. The reaction results in the formation of an N-methoxycarbonylhistidine derivative.[3][4] The modification of histidine residues within an enzyme's active site often leads to a loss of catalytic activity, making DMDC a useful tool for identifying essential histidines.[5][7]
-
Lysine (B10760008): The ε-amino group of lysine is also highly susceptible to methoxycarbonylation, forming an ε-(methoxycarbonyl)lysine derivative.
-
Tyrosine: The hydroxyl group of tyrosine can be modified by DMDC.
-
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and readily reacts with DMDC.
-
Serine and Threonine: The hydroxyl groups of serine and threonine are also potential targets for DMDC modification, although their reactivity is generally lower than that of other nucleophilic residues.[1][6]
The modification of these residues can induce localized changes in protein conformation and charge, which can in turn affect protein function, stability, and interactions.
Quantitative Data on DMDC-Mediated Modifications
While specific kinetic data for DMDC's reactions with all amino acids are not extensively published in the context of biochemical research, the principles of its reactivity can be inferred from studies on its antimicrobial properties and from the extensive data available for the analogous reagent, DEPC. The extent of modification is dependent on several factors, including the concentration of DMDC, the pH of the reaction, temperature, and the intrinsic reactivity and accessibility of the target residues.
| Parameter | Typical Range/Value | Effect on Modification | Reference |
| DMDC Concentration | 1-10 mM | Higher concentrations lead to a greater extent of modification. | [1] |
| pH | 6.0 - 8.0 | The rate of modification of histidine residues is pH-dependent, with an inflection point near the pKa of the imidazole side chain (~6.6). | [5] |
| Reaction Time | 1 - 60 minutes | Longer reaction times increase the extent of modification, but also the risk of non-specific reactions and protein denaturation. | [1][2] |
| Temperature | 4 - 37 °C | Higher temperatures increase the reaction rate but can also lead to protein instability. | [2] |
Note: The optimal conditions for a specific protein modification experiment should be determined empirically.
Experimental Protocols
The following protocols provide a general framework for the use of DMDC as a mild alkylating agent for proteins. These are based on established methods for chemical modification using DEPC and should be optimized for the specific protein and application.
General Protocol for Protein Modification with DMDC
This protocol describes the general steps for modifying a purified protein with DMDC to probe solvent-accessible nucleophilic residues.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
This compound (DMDC)
-
Anhydrous acetonitrile (B52724) or ethanol (B145695)
-
Quenching solution (e.g., 1 M imidazole or 1 M L-histidine)
-
Microcentrifuge tubes
-
Spectrophotometer or other analytical instrument for assessing protein concentration and modification
Procedure:
-
Prepare a stock solution of DMDC: Prepare a fresh stock solution of DMDC (e.g., 100 mM) in anhydrous acetonitrile or ethanol immediately before use. DMDC is highly susceptible to hydrolysis.
-
Prepare the protein solution: Prepare a solution of the purified protein at a known concentration (e.g., 10-50 µM) in a buffer at the desired pH (typically between 6.0 and 8.0). Avoid buffers containing primary amines (e.g., Tris), as they will react with DMDC.
-
Initiate the modification reaction: Add a calculated volume of the DMDC stock solution to the protein solution to achieve the desired final DMDC concentration (e.g., 1-10 mM). Mix gently by pipetting.
-
Incubate the reaction: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C or 37 °C) for a specific time (e.g., 1-60 minutes). The optimal incubation time should be determined empirically.
-
Quench the reaction: Stop the reaction by adding an excess of a quenching agent, such as imidazole or L-histidine, to a final concentration of approximately 50 mM. The quenching agent will react with any remaining DMDC.
-
Remove excess reagents: Remove the quenching agent and byproducts of the reaction by buffer exchange using a desalting column or dialysis.
-
Analyze the modified protein: Analyze the extent of modification and its effect on protein structure and function using appropriate analytical techniques (see Section 5).
Protocol for Identifying DMDC Modification Sites using Mass Spectrometry
This protocol outlines the workflow for identifying the specific amino acid residues modified by DMDC using a bottom-up proteomics approach.
Materials:
-
DMDC-modified protein sample (from Protocol 4.1)
-
Unmodified control protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein denaturation, reduction, and alkylation:
-
Denature the DMDC-modified and unmodified control protein samples in a buffer containing a chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic digestion:
-
Dilute the samples to reduce the concentration of the denaturant (e.g., to < 1 M urea).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37 °C.
-
-
Peptide desalting:
-
Acidify the peptide digests with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide samples by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra of the most abundant precursor ions.
-
-
Data analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a suitable search algorithm (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the methoxycarbonylation of relevant amino acid residues (His, Lys, Tyr, Cys, Ser, Thr) as a variable modification in the search parameters. The mass shift for methoxycarbonylation is +58.0055 Da.
-
Identify and validate the modified peptides and pinpoint the exact sites of modification.
-
Visualization of Workflows and Pathways
Experimental Workflow for Identifying DMDC Modification Sites
The following diagram illustrates the general workflow for identifying protein modification sites by DMDC using mass spectrometry.
References
- 1. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 4. Essential histidyl residues of ferredoxin-NADP+ oxidoreductase revealed by diethyl pyrocarbonate inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of essential histidine residues in 3-deoxy-D-manno-octulosonic acid 8-phosphate synthase: analysis by chemical modification with diethyl pyrocarbonate and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylpyrocarbonate inhibition of vacuolar H+-pyrophosphatase possibly involves a histidine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Hydrolysis Rate and Byproducts of Dimethyl Dicarbonate (DMDC) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of dimethyl dicarbonate (B1257347) (DMDC) in aqueous solutions. It details the reaction kinetics, identifies the resulting byproducts, and outlines the experimental protocols for their analysis. This document is intended to serve as a core reference for professionals in research, science, and drug development who work with or encounter DMDC.
Introduction to Dimethyl Dicarbonate (DMDC)
This compound (DMDC) is a potent antimicrobial agent used as a cold sterilant in a variety of beverages, including wine, juices, and teas. Its efficacy lies in its ability to inactivate enzymes essential for microbial metabolism through methoxycarbonylation of proteins. A key characteristic of DMDC is its rapid hydrolysis in aqueous environments, which is crucial for its safety profile, as it breaks down into naturally occurring and low-toxicity compounds.
Hydrolysis of DMDC: Rate and Influencing Factors
DMDC is unstable in aqueous solutions and undergoes rapid hydrolysis. The rate of this breakdown is significantly influenced by factors such as pH and temperature. While specific, comprehensive public data on the pseudo-first-order rate constants and Arrhenius parameters for DMDC hydrolysis is limited, the general principles of ester hydrolysis suggest a strong dependence on these conditions.
Generally, the hydrolysis of similar compounds is faster in both acidic and alkaline conditions compared to a neutral pH.[1][2] Increased temperature also accelerates the rate of hydrolysis.[1] The degradation of DMDC in aqueous media follows first-order kinetics.[2]
Table 1: Factors Influencing DMDC Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Remarks |
| pH | Rate increases in both acidic and alkaline conditions. | Optimal stability is generally observed in the mid-pH range. |
| Temperature | Rate increases with increasing temperature. | The relationship typically follows the Arrhenius equation. |
| Matrix Components | Presence of nucleophiles (e.g., ethanol (B145695), ammonia (B1221849), amino acids) can lead to the formation of other byproducts, competing with hydrolysis. | These reactions are particularly relevant in complex matrices like wine and juice. |
Byproducts of DMDC in Aqueous Solutions
The primary and secondary reactions of DMDC in aqueous solutions, particularly in beverages, lead to the formation of several byproducts.
Primary Hydrolysis Byproducts
Upon contact with water, DMDC hydrolyzes to form methanol (B129727) and carbon dioxide.[3] These are considered the principal breakdown products. At the approved dosage levels, the concentration of methanol formed is minimal and generally falls within the range of naturally occurring levels in many fruit juices and fermented beverages.
Secondary Reaction Byproducts
In more complex aqueous matrices like wine and juice, DMDC can react with other nucleophilic molecules present, leading to the formation of minor byproducts.
Table 2: Byproducts of DMDC in Aqueous Solutions
| Byproduct | Formation Pathway | Typical Concentration Range | Analytical Method |
| Methanol | Primary hydrolysis of DMDC with water. | Up to ~120 mg/L at a 250 mg/L DMDC dosage. | Gas Chromatography (GC) |
| Carbon Dioxide | Primary hydrolysis of DMDC with water. | Not typically measured as a residue. | - |
| Ethyl methyl carbonate | Reaction of DMDC with ethanol (in alcoholic beverages). | Low mg/L range. | Gas Chromatography (GC) |
| Methyl carbamate (B1207046) | Reaction of DMDC with ammonia or ammonium (B1175870) ions. | Can be up to 10 ng/mL in treated wines. | Gas Chromatography (GC) |
| Carboxymethylated amino acids | Reaction of DMDC with amino acids. | Trace amounts. | HPLC, GC-MS |
| Dimethyl carbonate | Can be present as an impurity in DMDC or formed in situ. | Low levels. | Gas Chromatography (GC) |
Experimental Protocols
This section details the methodologies for the analysis of DMDC hydrolysis and its byproducts.
Protocol for Quantification of Methanol in Wine by Gas Chromatography (GC-FID)
This method is applicable for determining the methanol content in wine following treatment with DMDC.
1. Sample Preparation (Distillation):
-
If the wine is carbonated, degas a 200 mL sample in a 1 L flask.
-
Distill the sample according to standard methods for determining alcoholic strength by volume.
2. Internal Standard and Calibration Standards Preparation:
-
Prepare a 1 g/L internal standard solution (e.g., 4-methyl-2-pentanol) in a 10% v/v ethanol solution.
-
Prepare a series of methanol calibration standards (e.g., 50 to 500 mg/L) in a 10% v/v ethanol solution.
-
To 10 mL of each standard and sample distillate in a calibrated flask, add 1 mL of the internal standard solution and mix.
3. GC-FID Conditions:
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 150 °C.
-
Detector Temperature: 250 °C (Flame Ionization Detector).
-
Oven Temperature Program: Optimize for the separation of methanol and the internal standard. A typical program might start at a low temperature and ramp up.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the methanol peak area to the internal standard peak area against the methanol concentration of the standards.
-
Determine the methanol concentration in the samples from the calibration curve.
Protocol for Quantification of Methyl Carbamate and Ethyl Carbamate in Wine by Gas Chromatography (GC)
This protocol describes a method for the simultaneous determination of methyl carbamate (MC) and ethyl carbamate (EC).
1. Sample Preparation (Extraction):
-
Extract the wine sample with dichloromethane (B109758) using an extraction tube or an alumina-Celite column.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
2. GC Conditions:
-
Instrument: Gas chromatograph equipped with a Thermal Energy Analyzer (TEA) in N-mode or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for carbamate analysis (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injector and Detector Temperatures: Optimize for the specific instrument and column.
-
Oven Temperature Program: A programmed temperature ramp to separate MC and EC.
3. Data Analysis:
-
Quantify the concentrations of MC and EC using external or internal standards and a calibration curve.
Protocol for Analysis of DMDC in Beverages by High-Performance Liquid Chromatography (HPLC)
Direct analysis of DMDC is challenging due to its rapid hydrolysis. Therefore, methods often focus on its derivatives or byproducts. For kinetic studies, a derivatization step is often employed.
1. Sample Preparation and Derivatization (for kinetic studies):
-
Prepare buffered aqueous solutions at the desired pH.
-
Spike the solutions with a known concentration of DMDC.
-
At specific time intervals, withdraw an aliquot and immediately react it with a derivatizing agent (e.g., a solution that forms a stable, UV-active compound with DMDC).
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The composition can be isocratic or a gradient.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detector at a wavelength appropriate for the DMDC derivative (e.g., 254 nm).[4][5]
-
Injection Volume: 20 µL.[4]
3. Data Analysis:
-
Monitor the decrease in the peak area of the DMDC derivative over time to determine the hydrolysis rate constant.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathways of DMDC in aqueous beverage matrices.
Experimental Workflows
Caption: Workflow for GC analysis of methanol in wine.
References
Navigating the Landscape of Chemical Probes in Molecular Biology: A Technical Guide to DEPC and DMS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of molecular biology, the integrity of experimental results hinges on the precise control of enzymatic activity and the accurate characterization of molecular structures. While a variety of chemical agents are employed to achieve these ends, confusion can arise regarding their specific applications. This whitepaper clarifies the roles of three key chemical compounds: Dimethyl dicarbonate (B1257347) (DMDC), Diethylpyrocarbonate (DEPC), and Dimethyl sulfate (B86663) (DMS). Contrary to a common misconception, DMDC is primarily an antimicrobial agent used in the food and beverage industry and has no established role in molecular biology research. This guide, therefore, focuses on the two reagents of paramount importance to the molecular biologist: DEPC, the stalwart guardian against RNase contamination, and DMS, the insightful probe of RNA structure. Detailed methodologies, quantitative data, and experimental workflows are presented to provide a comprehensive technical resource for laboratory professionals.
Clarifying the Roles of DMDC, DEPC, and DMS
A frequent point of confusion for researchers lies in the similar-sounding names of Dimethyl dicarbonate (DMDC), Diethylpyrocarbonate (DEPC), and Dimethyl sulfate (DMS). It is crucial to understand their distinct chemical properties and primary applications to ensure the appropriate reagent is used.
-
This compound (DMDC): Often known by its trade name Velcorin, DMDC is a potent microbial inhibitor. Its primary application is in the cold sterilization of beverages such as wine, juice, and tea. DMDC acts by methoxycarbonylating the proteins of microorganisms, leading to the inactivation of key enzymes.[1] While it is an effective enzyme inhibitor, its use is confined to the food and beverage industry for preventing spoilage. There is no documented history of DMDC being used as a tool in molecular biology research for applications such as RNA analysis or as a specific enzyme inhibitor in experimental protocols.
-
Diethylpyrocarbonate (DEPC): DEPC is an aggressive, non-specific inhibitor of RNases, the ubiquitous enzymes that rapidly degrade RNA.[2][3] This property makes DEPC an indispensable tool for creating an RNase-free environment in the laboratory, thereby protecting precious RNA samples. DEPC inactivates RNases by covalently modifying histidine, lysine, cysteine, and tyrosine residues.[2][3]
-
Dimethyl Sulfate (DMS): DMS is a powerful methylating agent used extensively in molecular biology as a chemical probe for nucleic acid structure.[1][4] It methylates specific unpaired nucleotides in both DNA and RNA, providing a snapshot of the molecule's secondary and tertiary structure at single-nucleotide resolution.[1][4]
This guide will now delve into the technical specifics of DEPC and DMS, the two reagents with a rich history and critical role in molecular biology.
Diethylpyrocarbonate (DEPC): The Guardian of RNA Integrity
The omnipresence of RNases poses a significant threat to the integrity of RNA samples. DEPC treatment of aqueous solutions is a cornerstone of maintaining an RNase-free laboratory environment.
Mechanism of Action
DEPC inactivates RNases through the covalent modification of the side chains of several amino acids, with a particular affinity for the imidazole (B134444) ring of histidine residues.[2][3] This modification is irreversible and effectively destroys the catalytic activity of the enzyme.[3]
Quantitative Data for DEPC Treatment
The efficacy of DEPC treatment is dependent on both its concentration and the level of RNase contamination.
| Parameter | Value | Reference |
| Standard Working Concentration | 0.1% (v/v) | [5] |
| Incubation Time | At least 2 hours at 37°C, or overnight at room temperature | [5] |
| Inactivation of DEPC | Autoclaving for at least 15 minutes | [5] |
| DEPC Half-life in Water | Approximately 30 minutes | [6] |
| Effective Concentration vs. RNase A | 0.1% DEPC inactivates up to 500 ng/mL RNase A | [6] |
| Effective Concentration vs. RNase A | 1% DEPC inactivates up to 1000 ng/mL RNase A | [6] |
Detailed Experimental Protocol: Preparation of DEPC-Treated Water
This protocol outlines the standard procedure for preparing RNase-free water using DEPC.
-
Preparation: In a fume hood, add 1 ml of DEPC to 999 ml of high-purity water in an autoclaving-safe bottle. This creates a 0.1% (v/v) DEPC solution.
-
Dissolution: Stir the solution vigorously for several minutes to dissolve the DEPC. Initially, you may observe small globules of DEPC, which will dissipate with mixing.
-
Incubation: Loosely cap the bottle and incubate the solution at 37°C for at least 2 hours, or let it stand at room temperature overnight. This allows the DEPC to react with and inactivate any contaminating RNases.
-
DEPC Inactivation: Autoclave the treated water for a minimum of 15 minutes to hydrolyze any remaining DEPC into ethanol (B145695) and carbon dioxide.[5] A faint, sweet odor after autoclaving is normal and indicates the formation of esters from the ethanol byproduct.[7]
-
Storage: Once cooled, the DEPC-treated water is ready for use. Store it in a sterile, RNase-free container at room temperature.
Note: DEPC is incompatible with buffers containing primary amines, such as Tris and HEPES, as it will react with the buffer instead of the RNases.[5] To prepare these buffers, use DEPC-treated water after it has been autoclaved.
Safety and Handling of DEPC
DEPC is a suspected carcinogen and should be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Experimental Workflow: RNase Inactivation with DEPC
Caption: Workflow for the preparation of RNase-free water using DEPC treatment.
Dimethyl Sulfate (DMS): Illuminating RNA Structure
DMS is a cornerstone reagent for probing RNA secondary and tertiary structures, both in vitro and in vivo. Its ability to selectively methylate unpaired nucleotides provides a high-resolution map of RNA folding.
Mechanism of Action
DMS methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) residues.[9] These modifications can be detected by reverse transcription, as they typically cause the reverse transcriptase to stall, leading to truncated cDNA products. In more advanced techniques like DMS-MaPseq, a specialized reverse transcriptase is used that reads through the modified base but incorporates a mutation, allowing for detection via high-throughput sequencing.[10]
Quantitative Data for DMS Probing
The conditions for DMS probing can be tailored to the specific experimental goals.
| Parameter | Typical Range | Reference |
| DMS Concentration (in vitro) | 1-5% (v/v) in reaction buffer | [11] |
| Incubation Time (in vitro) | 1-10 minutes at 25°C or 37°C | [11] |
| DMS Concentration (in vivo) | 0.5-2% (v/v) in cell culture medium | [9] |
| Incubation Time (in vivo) | 2-10 minutes | [9] |
| Quenching Agent | β-mercaptoethanol or similar thiol-containing compound | [11] |
Detailed Experimental Protocol: In Vitro DMS Footprinting of RNA
This protocol provides a general framework for probing the structure of an RNA molecule in vitro.
-
RNA Folding: Resuspend the RNA of interest in a suitable folding buffer (e.g., containing MgCl₂) and incubate at a temperature that promotes its native conformation.
-
DMS Modification: Add DMS to the folded RNA to a final concentration of 1-5%. Incubate for a short period (1-10 minutes) at the folding temperature. The precise time and concentration should be optimized to achieve, on average, one modification per RNA molecule.
-
Quenching: Stop the reaction by adding a quenching solution, typically containing a high concentration of a thiol reagent like β-mercaptoethanol, which rapidly neutralizes the DMS.
-
RNA Purification: Purify the modified RNA from the reaction mixture, for example, by ethanol precipitation.
-
Primer Extension: Anneal a fluorescently or radioactively labeled primer to the 3' end of the purified RNA. Perform reverse transcription using a reverse transcriptase. The enzyme will stall one nucleotide before the DMS-modified base.
-
Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE). The positions of the bands correspond to the locations of the modified nucleotides, revealing the single-stranded regions of the RNA.
Experimental Workflow: DMS-Seq for Genome-Wide RNA Structure Probing
Caption: Workflow for DMS-seq to probe RNA structure on a genome-wide scale.
Conclusion
While this compound (DMDC) is a powerful tool in the food industry, its role in molecular biology is negligible. For researchers working with RNA, a thorough understanding of the applications and protocols for Diethylpyrocarbonate (DEPC) and Dimethyl sulfate (DMS) is essential. DEPC is the standard for creating an RNase-free environment, safeguarding RNA from degradation. DMS provides a high-resolution method for elucidating the structural complexities of RNA molecules, which is fundamental to understanding their function. By employing these reagents with precision and care, researchers can enhance the reliability and depth of their molecular investigations.
References
- 1. DMS footprinting of structured RNAs and RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. DMS footprinting of structured RNAs and RNA–protein complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 6. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. carlroth.com [carlroth.com]
- 9. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Online: DMS Chemical Footprinting of RNA [protocol-online.org]
Spectroscopic Properties of Dimethyl Dicarbonate for Reaction Monitoring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl dicarbonate (B1257347) (DMDC), also known by the trade name Velcorin®, is a highly effective cold sterilant and preservative used across the beverage and wine industries. Its utility stems from its potent antimicrobial activity, particularly against yeasts, molds, and bacteria. Upon addition to aqueous media, DMDC undergoes rapid hydrolysis to methanol (B129727) and carbon dioxide, which are naturally present in many food products. However, it can also react with other nucleophilic species present, such as amino acids in proteins, through a process called methoxycarbonylation. Understanding and monitoring these reactions are crucial for process control, quality assurance, and regulatory compliance.
This technical guide provides a comprehensive overview of the spectroscopic properties of dimethyl dicarbonate and its application in real-time reaction monitoring. We will delve into various spectroscopic techniques, including Fourier-transform infrared (FTIR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, providing quantitative data and detailed experimental protocols to aid researchers and professionals in the field.
Spectroscopic Properties of this compound
The ability to monitor DMDC reactions in situ relies on the distinct spectroscopic signatures of the parent compound and its reaction products. While comprehensive spectroscopic data for the highly reactive DMDC is not as abundant as for more stable compounds, we can compile key information from available resources and by analogy to similar molecules like dimethyl carbonate (DMC), a breakdown product of DMDC.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring reactions involving DMDC due to the presence of strong infrared absorptions from its carbonyl (C=O) and carbon-oxygen (C-O) bonds. The anhydride-like structure of DMDC gives rise to characteristic vibrational modes.
Key FTIR Absorption Bands for DMDC and Related Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| This compound (DMDC) | C=O stretch | ~1832, 1765 | Strong | [1] |
| C-O-C stretch | ~1156 | Strong | [1] | |
| Dimethyl Carbonate (DMC) | C=O stretch | ~1750 | Strong | [2][3][4][5] |
| C-O-C stretch | ~1286, 1084 | Strong | [5][6] | |
| Methanol | O-H stretch | ~3340 | Strong, Broad | |
| C-O stretch | ~1030 | Strong |
Note: The values for DMDC are based on limited available data and analogies to similar compounds. The C=O stretching in anhydrides often appears as a doublet.
Raman Spectroscopy
Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR, with the advantage of being less sensitive to interference from water. This makes it particularly suitable for monitoring reactions in aqueous environments like beverages. The key Raman active modes for DMDC are also expected to be the C=O and C-O stretching vibrations.
Key Raman Shifts for DMDC-related Compounds
| Compound | Functional Group | Raman Shift (cm⁻¹) | Intensity | Reference |
| Dimethyl Carbonate (DMC) | C=O stretch | ~1750 | Strong | [2][7] |
| C-O-C symmetric stretch | ~915 | Medium | ||
| CH₃ rock | ~1100 | Medium |
Note: Specific Raman data for DMDC is scarce in publicly available literature. The provided data for DMC serves as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for kinetic studies of DMDC reactions. Both ¹H and ¹³C NMR can be used to track the disappearance of DMDC and the appearance of its products.
Predicted ¹H and ¹³C NMR Chemical Shifts for DMDC and its Products
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |
| This compound (DMDC) | ¹H | ~3.9 | Singlet | Methyl protons |
| ¹³C | ~150 (C=O), ~55 (CH₃) | Singlet | Carbonyl and methyl carbons | |
| Dimethyl Carbonate (DMC) | ¹H | ~3.78 | Singlet | [8] |
| ¹³C | ~155 (C=O), ~54 (CH₃) | Singlet | [3] | |
| Methanol | ¹H | ~3.4 | Singlet | Methyl protons |
| ¹³C | ~49 | Singlet | Methyl carbon |
Note: The chemical shifts for DMDC are estimates based on its structure and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
DMDC possesses chromophores (the carbonyl groups) that absorb in the UV region. While not as structurally informative as vibrational or NMR spectroscopy, UV-Vis spectroscopy can be a simple and sensitive method for quantitative analysis and reaction monitoring, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC). The exact position of the maximum absorbance (λmax) and the molar extinction coefficient (ε) are dependent on the solvent. Based on the structure, the primary absorption is expected to be a π → π* transition of the carbonyl groups, likely below 220 nm.
Experimental Protocols for Reaction Monitoring
The following sections provide detailed methodologies for monitoring DMDC reactions using various spectroscopic techniques.
In-situ Monitoring of DMDC Hydrolysis using ATR-FTIR Spectroscopy
This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR spectroscopy for the real-time monitoring of DMDC hydrolysis in an aqueous solution.
Materials and Equipment:
-
FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR probe.
-
Reaction vessel (e.g., a jacketed glass reactor) with a port for the ATR probe.
-
Stirring mechanism (e.g., magnetic stirrer).
-
Temperature control system (e.g., water bath).
-
This compound (DMDC).
-
Deionized water or buffer solution.
Experimental Workflow:
Caption: ATR-FTIR experimental workflow for monitoring DMDC hydrolysis.
Detailed Procedure:
-
System Setup: Assemble the reaction vessel with the ATR probe, stirrer, and temperature probe. Circulate water from the water bath to maintain the desired reaction temperature (e.g., 25 °C).
-
Background Collection: Add the aqueous solvent (water or buffer) to the reactor and allow it to equilibrate. Collect a background spectrum to subtract the solvent and instrument responses.
-
Reaction Initiation: Inject a known amount of DMDC into the vigorously stirred solvent to initiate the hydrolysis reaction. Typical starting concentrations for monitoring are in the range of 100-500 ppm.
-
Data Acquisition: Immediately begin collecting a time series of FTIR spectra. The acquisition parameters will depend on the spectrometer, but a typical starting point would be a resolution of 4 cm⁻¹ with 16-32 scans co-added per spectrum.
-
Data Analysis: Process the collected spectra to monitor the reaction progress. This can be done by integrating the peak area of a characteristic DMDC absorption (e.g., the C=O stretch around 1832 cm⁻¹) and a characteristic product absorption (e.g., the C-O stretch of methanol around 1030 cm⁻¹). Plot the change in peak area over time to obtain kinetic profiles. For quantitative analysis, a calibration curve relating peak area to the concentration of DMDC and methanol should be prepared.
Quantitative Analysis of DMDC in Beverages by HPLC-UV
This protocol outlines a method for the quantitative determination of DMDC in a beverage matrix using high-performance liquid chromatography with UV detection. Due to the rapid hydrolysis of DMDC, this method is typically used to verify its addition by detecting its more stable reaction products, such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) in alcoholic beverages.[9]
Materials and Equipment:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile phase: Acetonitrile (B52724) and water.
-
DMDC, DMC, and EMC standards.
-
Sample filtration apparatus (0.45 µm syringe filters).
Experimental Workflow:
Caption: HPLC-UV workflow for the analysis of DMDC reaction products.
Detailed Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is often used. For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of calibration standards of DMC and/or EMC in a matrix that mimics the beverage being tested.
-
Sample Preparation: For monitoring the reaction, a beverage sample can be spiked with a known concentration of DMDC. Aliquots are taken at different time points, and the reaction is quenched (e.g., by dilution and cooling). The samples are then filtered before injection.
-
Analysis and Quantification: Inject the standards and samples into the HPLC system. Identify the peaks corresponding to DMC and EMC based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of DMC and/or EMC in the samples.
Reaction Pathways of this compound
DMDC is a potent electrophile and readily reacts with nucleophiles. Its primary reaction in beverages is hydrolysis, but it also reacts with other nucleophiles such as alcohols, ammonia, and the side chains of amino acids.
Hydrolysis of DMDC
In the presence of water, DMDC hydrolyzes to form two molecules of methanol and two molecules of carbon dioxide.
Caption: Hydrolysis pathway of this compound.
Reaction with Amino Acids: Methoxycarbonylation
DMDC can react with the nucleophilic side chains of amino acids, such as the imidazole (B134444) group of histidine, the ε-amino group of lysine, and the sulfhydryl group of cysteine. This reaction, known as methoxycarbonylation, is the basis for its antimicrobial activity as it can inactivate essential enzymes.[10]
The reaction with the imidazole ring of histidine is a key mechanism of enzyme inactivation.
Caption: Methoxycarbonylation of a histidine residue by DMDC.
Conclusion
The spectroscopic techniques outlined in this guide provide powerful tools for monitoring the reactions of this compound in various applications. FTIR and Raman spectroscopy are well-suited for in-situ, real-time monitoring of the bulk reaction, while NMR spectroscopy offers detailed mechanistic insights and kinetic data. HPLC-UV provides a robust method for the quantitative analysis of DMDC reaction products, which is essential for quality control and regulatory purposes.
By leveraging these spectroscopic methods, researchers, scientists, and drug development professionals can gain a deeper understanding of the chemistry of DMDC, optimize its use in various processes, and ensure the safety and quality of their products. Further research to establish a more comprehensive library of quantitative spectroscopic data for DMDC will enhance the accuracy and applicability of these monitoring techniques.
References
- 1. oiv.int [oiv.int]
- 2. Noncoincidence Effects of Dimethyl Carbonate in Binary Mixtures Probed by Raman Spectroscopy: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. New IFU recommendation #20 published "Methods for the detection of the use of DMDC (Velcorin) in juice beverages" - FRUIT PROCESSING magazine [fruit-processing.com]
- 10. 722. Dimethyldicarbonate (DMDC) (WHO Food Additives Series 28) [inchem.org]
Unraveling the True Identity of DMDC: An Inhibitor of DNA Synthesis, Not a Nuclease
A comprehensive review of the scientific literature reveals that 2'-deoxy-2'-methylidenecytidine (DMDC), a potent antineoplastic agent, functions primarily as an inhibitor of DNA synthesis and ribonucleotide reductase, rather than as a direct nuclease inhibitor as is sometimes misconstrued. This in-depth guide clarifies the well-documented mechanism of action of DMDC, providing clarity for researchers, scientists, and drug development professionals.
Despite inquiries into its potential role in nuclease inhibition, extensive research has firmly established DMDC's identity as a classic antimetabolite. Its mode of action is centered on its structural similarity to the natural nucleoside, deoxycytidine. This allows it to enter cells and undergo a series of enzymatic transformations that ultimately lead to the disruption of DNA replication and cell death.
The Established Mechanism of Action of DMDC
DMDC's journey to becoming an active anticancer agent begins with its transport into the cell. Once inside, it is phosphorylated by deoxycytidine kinase to its monophosphate form (DMDCMP). Further phosphorylation steps convert it into its active diphosphate (B83284) (DMDCDP) and triphosphate (DMDCdTP) forms. These phosphorylated metabolites are the key effectors of DMDC's cytotoxic activity.
The primary mechanisms by which DMDC exerts its anticancer effects are:
-
Inhibition of DNA Synthesis: The triphosphate form of DMDC (DMDCdTP) acts as a competitive inhibitor of DNA polymerases. By mimicking deoxycytidine triphosphate (dCTP), DMDCdTP can be incorporated into the growing DNA strand. However, its modified structure prevents the addition of subsequent nucleotides, leading to chain termination and a halt in DNA replication. This process is a critical event that triggers cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form of DMDC (DMDCDP) has been shown to be a potent inhibitor of the enzyme ribonucleotide reductase.[3][4] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting ribonucleotide reductase, DMDC depletes the intracellular pool of deoxyribonucleotides, further hampering DNA synthesis and repair.
-
Modulation by Cytidine (B196190) Deaminase: The efficacy of DMDC is significantly influenced by the enzyme cytidine deaminase. This enzyme can convert DMDC into its inactive uridine (B1682114) analogue. Tumors with lower levels of cytidine deaminase are therefore more sensitive to DMDC treatment, as the active drug can accumulate to higher concentrations within the cancer cells.[5]
It is important to note that the term "inhibitor" in the context of DMDC's activity refers to its ability to block the function of enzymes like DNA polymerase and ribonucleotide reductase, not nucleases. Nucleases are enzymes that cleave the phosphodiester bonds in nucleic acid backbones, and there is no scientific evidence to support a direct inhibitory role for DMDC against this class of enzymes.
Visualizing the Activation and Action of DMDC
To provide a clear understanding of DMDC's metabolic activation and mechanism of action, the following workflow diagram illustrates the key steps involved.
Conclusion: A Refined Understanding of DMDC's Role
References
- 1. Clinical pharmacokinetics of 2'-deoxy-2'-methylidenecytidine (DMDC), a deoxycytidine analogue antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 2'-deoxy-2'-methylidenecytidine, a new 2'-deoxycytidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiproliferative activity of DMDC is modulated by inhibition of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of Dimethyl Dicarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl dicarbonate (B1257347) (DMDC), a widely utilized cold sterilant in the beverage industry, exhibits a well-defined yet complex thermal stability and decomposition profile. This technical guide provides an in-depth analysis of the thermal behavior of DMDC, detailing its decomposition pathways under various conditions. Primarily, in aqueous environments, DMDC undergoes rapid hydrolysis to form methanol (B129727) and carbon dioxide. Under anhydrous, high-temperature conditions, it is presumed to follow a decomposition pattern similar to analogous carbonates, yielding a range of smaller molecules. This guide summarizes the available quantitative data, outlines detailed experimental protocols for the characterization of its thermal properties, and presents a hypothetical signaling pathway for DMDC-induced cytotoxicity based on available data for structurally related compounds.
Introduction
Dimethyl dicarbonate (DMDC), also known as dimethyl pyrocarbonate, is a highly effective antimicrobial agent used to sterilize beverages such as wine, juices, and teas. Its efficacy lies in its ability to inactivate enzymes in microorganisms, thereby inhibiting their growth. A key characteristic of DMDC is its rapid breakdown into products that are naturally present in many beverages, which has led to its widespread acceptance as a processing aid rather than a persistent chemical preservative. Understanding the thermal stability and decomposition of DMDC is critical for its safe handling, effective application, and for assessing the final composition of the treated products.
This guide provides a comprehensive overview of the thermal decomposition of DMDC, consolidating available data on its decomposition products and kinetics. It also details the experimental methodologies used to study these properties and explores the potential cellular mechanisms affected by DMDC and its decomposition products.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of DMDC is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₆O₅ | |
| Molar Mass | 134.09 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.25 g/cm³ at 20 °C | |
| Melting Point | 15-17 °C | |
| Boiling Point | 172 °C (decomposes) | |
| Flash Point | 85 °C | |
| Vapor Pressure | 0.7 hPa at 20 °C | |
| Solubility in Water | 35 g/L (with decomposition) | |
| Autoignition Temperature | 465 °C |
Thermal Stability and Decomposition Mechanisms
The decomposition of this compound is highly dependent on the surrounding conditions, primarily the presence of water and the temperature.
Hydrolysis: Decomposition in Aqueous Media
In the presence of water, DMDC undergoes rapid hydrolysis. This is the primary and intended decomposition pathway in its application as a beverage sterilant. The reaction proceeds quickly, breaking down DMDC into methanol and carbon dioxide, which are considered harmless at the concentrations produced.[1]
Reaction: (CH₃OCO)₂O + H₂O → 2CH₃OH + 2CO₂
The rate of hydrolysis is influenced by temperature and pH.
Thermal Decomposition in Non-Aqueous Conditions
Studies on DMC pyrolysis have identified the primary decomposition products as methanol, carbon dioxide, and dimethyl ether.[2][3] At temperatures exceeding 800°C, further decomposition leads to the formation of carbon monoxide, methane, ethylene, and ethane.[2] It is important to note that this is an extrapolation, and experimental studies on the pyrolysis of DMDC are required for confirmation.
Table 2: Major and Minor Decomposition Products of DMDC
| Condition | Major Products | Minor Products | Reference(s) |
| Aqueous Solution (Hydrolysis) | Methanol (CH₃OH), Carbon Dioxide (CO₂) | - | [1][4] |
| High Temperature (Pyrolysis - Inferred from DMC data) | Methanol (CH₃OH), Carbon Dioxide (CO₂), Dimethyl Ether (CH₃OCH₃) | Carbon Monoxide (CO), Methane (CH₄), Ethylene (C₂H₄), Ethane (C₂H₆) | [2][3] |
Experimental Protocols
Detailed experimental protocols for the thermal analysis of DMDC are not widely published. However, standard methodologies for the analysis of volatile liquids can be applied.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the thermal stability and decomposition temperatures of DMDC.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery SDT 650).[5]
-
Procedure:
-
A small, precisely weighed sample of DMDC (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina).[5]
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[5]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.
-
Objective: To determine the enthalpy changes associated with thermal transitions, such as decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, encapsulated sample of DMDC is placed in a sample pan, and an empty pan is used as a reference.
-
Both pans are heated at a constant rate in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC curve (heat flow vs. temperature) reveals endothermic or exothermic events associated with decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material.
-
Objective: To identify the volatile products formed during the thermal decomposition of DMDC.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
A small amount of DMDC is introduced into the pyrolyzer.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
The resulting volatile fragments are separated by the gas chromatography column.
-
The separated components are then identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.
-
Hypothetical Signaling Pathway of DMDC-Induced Cytotoxicity
While the primary application of DMDC relies on its antimicrobial properties through enzyme inhibition, its cytotoxic effects on mammalian cells are also of interest, particularly in the context of safety assessment. Direct studies on the signaling pathways of DMDC-induced apoptosis are scarce. However, research on the structurally related compound, dimethyl carbonate (DMC), has shown that it can induce apoptosis in ovarian cells through the activation of the caspase-3 pathway.[6] This provides a basis for a hypothetical signaling pathway for DMDC-induced cytotoxicity.
This proposed pathway suggests that DMDC, upon entering the cell, could induce mitochondrial damage, leading to the production of reactive oxygen species (ROS) and the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the activation of caspase-3, which executes the apoptotic program by cleaving key cellular substrates. This pathway is presented as a plausible mechanism requiring experimental validation.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive thermal analysis of a liquid sample like DMDC.
Conclusion
This compound is a thermally sensitive compound whose decomposition is predominantly characterized by rapid hydrolysis in aqueous environments to methanol and carbon dioxide. While detailed quantitative data on its thermal decomposition under anhydrous conditions are limited, it is presumed to break down into smaller molecular fragments at elevated temperatures. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its thermal stability and decomposition products. The proposed hypothetical signaling pathway for DMDC-induced cytotoxicity offers a starting point for further investigation into its cellular effects. A comprehensive understanding of the thermal behavior of DMDC is essential for its continued safe and effective use in the food and beverage industry and for guiding future research.
References
- 1. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and kinetic modeling study on dimethyl carbonate (DMC) pyrolysis and combustion – Publications – Research [sandia.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 6. Effects of dimethyl carbonate-induced autophagic activation on follicular development in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Dicarbonate (DMDC) as a Reagent for Protein Modification Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl dicarbonate (B1257347) (DMDC), a highly electrophilic compound, is widely recognized for its efficacy as a cold sterilant in the beverage industry. Its potent ability to inactivate microorganisms stems from its reactivity towards nucleophilic amino acid residues, leading to the modification and subsequent inactivation of essential enzymes. This same reactivity makes DMDC a valuable, albeit underutilized, tool for protein modification studies in a research setting. By covalently modifying accessible amino acid side chains, DMDC can be employed as a chemical probe to investigate protein structure, enzyme active sites, and conformational changes.
This technical guide provides an in-depth overview of the core principles and methodologies for utilizing DMDC in protein modification studies. It covers the chemical basis of DMDC-mediated modification, detailed experimental protocols adapted for a research laboratory setting, and approaches for the quantitative analysis of modified proteins using mass spectrometry.
Chemical Properties and Mechanism of Protein Modification
DMDC reacts primarily through methoxycarbonylation of nucleophilic functional groups present in amino acid side chains. The reaction proceeds via nucleophilic attack on one of the carbonyl carbons of DMDC, leading to the formation of a carbomethoxy derivative and the release of methanol (B129727) and carbon dioxide as byproducts.
The primary targets for DMDC modification on proteins are the imidazole (B134444) ring of histidine, the ε-amino group of lysine, the sulfhydryl group of cysteine, and the phenolic hydroxyl group of tyrosine. The N-terminal amino group of the polypeptide chain is also susceptible to modification. The reaction is generally rapid and irreversible under typical experimental conditions.
Reactivity with Amino Acid Residues
The rate and extent of modification of specific amino acid residues by DMDC are dependent on several factors, including the pKa of the side chain, its solvent accessibility, and the local microenvironment within the protein structure.
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Notes |
| Histidine | Imidazole ring | High | Often the most reactive residue, particularly at neutral pH. |
| Lysine | ε-amino group | Moderate to High | Reactivity is pH-dependent, increasing with pH as the group becomes deprotonated. |
| Cysteine | Sulfhydryl group | High | Highly reactive, especially in its thiolate form. |
| Tyrosine | Phenolic hydroxyl group | Moderate | Reactivity increases at higher pH values. |
| Serine/Threonine | Aliphatic hydroxyl group | Low | Generally less reactive compared to other nucleophiles. |
| N-terminus | α-amino group | Moderate | Reactivity is pH-dependent. |
Table 1: Relative reactivity of amino acid residues with DMDC.
Experimental Protocols
The following protocols are adapted from established methods for protein modification using the analogous reagent, diethylpyrocarbonate (DEPC), and are intended as a starting point for the use of DMDC in a research setting. Optimization of reaction conditions for each specific protein is highly recommended.
Materials
-
Protein of interest
-
This compound (DMDC)
-
Anhydrous acetonitrile
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4; non-nucleophilic buffers are essential)
-
Quenching solution (e.g., 1 M imidazole, pH 7.0)
-
Reagents for protein reduction and alkylation (e.g., DTT, iodoacetamide)
-
Protease for digestion (e.g., trypsin, chymotrypsin)
-
Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)
General Protocol for DMDC Modification of a Protein
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 10-50 µM in a non-nucleophilic buffer (e.g., 50 mM sodium phosphate, pH 7.4). Buffers containing primary or secondary amines (e.g., Tris) must be avoided as they will react with DMDC.
-
-
DMDC Stock Solution:
-
Prepare a fresh stock solution of DMDC in anhydrous acetonitrile. A 100 mM stock solution is a common starting point. Caution: DMDC is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Modification Reaction:
-
Initiate the reaction by adding a small volume of the DMDC stock solution to the protein solution to achieve the desired final DMDC concentration. A 10 to 100-fold molar excess of DMDC over the protein is a typical starting range.
-
Incubate the reaction mixture at room temperature or 37°C for a defined period, typically ranging from 1 to 15 minutes. The reaction time should be optimized to achieve sufficient modification without causing protein denaturation.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding a quenching solution, such as 1 M imidazole, to a final concentration of 50-100 mM. The quencher should be a highly reactive nucleophile that will consume any remaining DMDC.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the modified protein by adding urea (B33335) or guanidinium (B1211019) chloride. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into peptides using a suitable protease, such as trypsin, overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify modified peptides and pinpoint the sites of modification by searching the MS/MS data against the protein sequence, including a variable modification of +58.0055 Da (the mass of a carbomethoxy group) on all potential target residues.
-
Quantitative Analysis of Protein Modification
Quantitative mass spectrometry can be employed to determine the extent of DMDC modification at specific sites. This information can be valuable for comparing the accessibility of residues under different conditions, such as in the presence and absence of a ligand.
| Protein | Residue | % Modification (Condition A) | % Modification (Condition B) | Fold Change |
| Enzyme X | His-12 | 85 ± 5% | 20 ± 3% | 4.25 |
| Enzyme X | Lys-45 | 60 ± 7% | 55 ± 6% | 1.09 |
| Enzyme X | Tyr-88 | 30 ± 4% | 28 ± 5% | 1.07 |
| Enzyme X | His-119 | 15 ± 2% | 75 ± 8% | 0.20 |
Table 2: Illustrative quantitative data for DMDC modification of "Enzyme X" under two different conditions (e.g., apo vs. ligand-bound). A decrease in modification suggests protection of the residue in Condition B.
Applications in Protein Modification Studies
Probing Protein Structure and Solvent Accessibility
By modifying solvent-accessible residues, DMDC can be used as a "footprinting" reagent to map the surface of a protein. Comparing the modification pattern of a protein in its native state to a denatured state can reveal residues that are buried in the folded structure.
Active Site Mapping of Enzymes
DMDC's ability to inactivate enzymes makes it a useful tool for identifying critical residues within the active site.[1] By identifying the specific residues that are modified by DMDC and correlating this with a loss of enzymatic activity, researchers can gain insights into the catalytic mechanism.
Studying Protein-Ligand and Protein-Protein Interactions
Changes in the DMDC modification pattern of a protein upon binding to a ligand or another protein can reveal the interaction interface. Residues that are protected from modification in the complex are likely to be part of the binding site.
Investigating Conformational Changes
DMDC can be used to probe conformational changes in proteins that are induced by factors such as pH, temperature, or ligand binding. Alterations in the modification pattern can indicate which regions of the protein become more or less accessible during these transitions.
Application in Signaling Pathway Elucidation
While not a primary application, DMDC's ability to inactivate specific enzymes could be leveraged to study its effects on cellular signaling pathways. By treating cells or cell lysates with DMDC and observing the downstream consequences, it may be possible to identify key enzymes whose inactivation perturbs a particular pathway. For example, if DMDC inactivates a specific kinase, this would block the phosphorylation of its downstream targets, allowing for the elucidation of relationships within the signaling cascade.
Laboratory Safety and Handling
DMDC is a toxic, corrosive, and flammable liquid that must be handled with extreme care in a laboratory setting.[2]
-
Handling: Always work with DMDC in a certified chemical fume hood.[2][3] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store DMDC in a cool, well-ventilated area, away from sources of ignition.[4] Keep the container tightly sealed.
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[2] Absorb the spill with an inert material and dispose of it as hazardous waste.[2] Do not use hot water for cleanup, as it will increase the rate of vaporization.[3]
-
Quenching and Disposal: Unused DMDC and contaminated materials should be quenched by slow addition to a cold, stirred solution of a nucleophile like dilute sodium hydroxide (B78521) or imidazole. The reaction can generate carbon dioxide, so do not seal the quenching container.[3] Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
This compound offers a reactive and versatile tool for the covalent modification of proteins in a research setting. Its ability to modify a range of nucleophilic amino acids can provide valuable insights into protein structure, function, and interactions. While detailed research applications of DMDC are not as extensively documented as those for similar reagents like DEPC, the principles and protocols outlined in this guide provide a solid foundation for its use as a chemical probe in protein science. With careful experimental design and adherence to safety protocols, DMDC can be a powerful addition to the protein chemist's toolbox.
References
Dimethyl Dicarbonate: A Technical Guide to its Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethyl dicarbonate (B1257347) (DMDC) in common laboratory solvents. Understanding the solubility and reactivity of DMDC is critical for its safe handling and effective use in research, development, and manufacturing. This document outlines quantitative solubility data where available, general experimental protocols for solubility determination, and a logical workflow for solvent selection.
Core Principles of DMDC Solubility
Dimethyl dicarbonate (DMDC), also known by the trade name Velcorin®, is a colorless liquid widely used as a cold sterilant and preservative in the beverage industry.[1][2] Its high reactivity, which is key to its antimicrobial action, also dictates its solubility and stability in various solvents. DMDC is known to be reactive with nucleophilic groups, leading to the inactivation of enzymes in microorganisms.[3]
DMDC is generally soluble in many organic solvents; however, its most notable characteristic is its reaction with protic solvents like water and alcohols.[2][4] Upon contact with aqueous solutions, it rapidly hydrolyzes into methanol (B129727) and carbon dioxide, which are considered harmless byproducts at the concentrations used in food applications.[5][6] This decomposition is a critical consideration when preparing solutions of DMDC.[1][3]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility/Miscibility | Temperature (°C) | Notes |
| Water | H₂O | Polar Protic | 3.4 g/100 mL[7] / 35 g/L[8] | 20 | Soluble with decomposition.[3] DMDC hydrolyzes to methanol and carbon dioxide.[2] |
| Toluene | C₇H₈ | Non-polar | Miscible[1][3] | Not Specified | |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble (Reacts) | Not Specified | DMDC reacts with ethanol to form ethyl methyl carbonate.[2] |
| Methanol | CH₃OH | Polar Protic | Soluble (Reacts) | Not Specified | DMDC is unstable in the presence of alcohols. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (Presumed) | Not Specified | Generally considered a good solvent for polar organic compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble (Presumed) | Not Specified | A common solvent for a wide range of organic compounds. |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble (Presumed) | Not Specified | Good solvent for non-polar to moderately polar compounds. |
Experimental Protocols for Solubility Determination
Due to the reactive nature of DMDC, particularly with protic solvents, standard solubility determination methods must be conducted with care. The following are general protocols that can be adapted for determining the solubility of DMDC.
Protocol 1: Visual Miscibility Test (Qualitative)
This method provides a rapid, qualitative assessment of whether DMDC is miscible, partially miscible, or immiscible in a given solvent.
Materials:
-
This compound (DMDC)
-
Solvent of interest
-
Small, clear glass vials with caps
-
Calibrated pipettes
Procedure:
-
Add a known volume (e.g., 1 mL) of the solvent to a clean, dry vial.
-
Add an equal volume of DMDC to the same vial.
-
Cap the vial securely and gently agitate the mixture by inverting the vial several times.
-
Allow the mixture to stand for a few minutes and observe the contents.
Interpretation of Results:
-
Miscible: A single, clear, and uniform liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
Protocol 2: Gravimetric Method for Non-Reactive Solvents (Quantitative)
This method is suitable for determining the solubility of DMDC in non-reactive, aprotic solvents.
Materials:
-
This compound (DMDC)
-
Anhydrous solvent of interest
-
Airtight, sealable vials
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Syringe with a fine needle
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Add a measured amount of the anhydrous solvent to a pre-weighed, airtight vial containing a magnetic stir bar.
-
Place the vial in a temperature-controlled environment and allow it to equilibrate.
-
While stirring, slowly add small, known weights of DMDC to the solvent until a slight excess of undissolved DMDC is observed, indicating saturation.
-
To minimize exposure to atmospheric moisture, it is advisable to conduct the additions under a stream of inert gas.
-
Seal the vial tightly and allow the mixture to stir for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, stop the stirring and allow the undissolved DMDC to settle.
-
Carefully extract a known volume of the clear, saturated supernatant using a syringe.
-
Weigh the collected supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure or a gentle stream of inert gas.
-
Weigh the remaining DMDC residue.
-
Calculate the solubility in grams of DMDC per 100 mL or 100 g of the solvent.
Logical Workflow for DMDC Solvent Selection
The choice of a suitable solvent for DMDC is governed by the intended application, requiring a balance between solubility and chemical compatibility. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H6O5 | CID 3086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4525-33-1: this compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Dimethyl_dicarbonate [chemeurope.com]
- 8. This compound - CD Formulation [formulationbio.com]
An In-depth Technical Guide on the Electrophilic Nature of Dimethyl Dicarbonate in Biochemical Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl dicarbonate (B1257347) (DMDC), also known by the trade name Velcorin®, is a potent antimicrobial agent widely used as a cold sterilant in the beverage industry.[1] Its efficacy stems from its strong electrophilic nature, which allows it to react with and modify key biological macromolecules, leading to the inactivation of microorganisms. This technical guide provides a comprehensive overview of the electrophilic properties of DMDC and its role in biochemical reactions, with a focus on its mechanism of action, target biomolecules, and the experimental methodologies used to study these interactions.
The Electrophilic Nature of Dimethyl Dicarbonate
DMDC (C₄H₆O₅) is a diester of dicarbonic acid. Its reactivity is attributed to the two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack. This inherent electrophilicity drives its reactions with a variety of nucleophiles present in biological systems.
Reactions with Nucleophiles
DMDC readily reacts with water and other nucleophiles. In aqueous environments, it hydrolyzes to methanol (B129727) and carbon dioxide.[1] It can also react with other nucleophiles commonly found in biochemical systems:
-
Amines: Reacts with amino groups to form carbamates.
-
Thiols: Reacts with sulfhydryl groups.
-
Alcohols: Reacts with hydroxyl groups to form carbonates.
The primary mechanism of its antimicrobial action involves the methoxycarbonylation of proteins, where a methoxycarbonyl group (-COOCH₃) is covalently attached to nucleophilic amino acid residues.[1]
Interaction with Proteins: The Basis of Antimicrobial Activity
The primary targets of DMDC in microorganisms are proteins, particularly enzymes. The modification of critical amino acid residues leads to conformational changes and/or the blockage of active sites, resulting in enzyme inactivation and subsequent cell death.[2][3]
Target Amino Acid Residues
The most susceptible amino acid residue to DMDC modification is histidine , due to the nucleophilic nature of its imidazole (B134444) ring.[1] Other potential targets include:
-
Lysine (amino group)
-
Arginine (guanidinium group)
-
Cysteine (sulfhydryl group)
-
Tyrosine (hydroxyl group)
-
Serine and Threonine (hydroxyl groups)
The diagram below illustrates the general mechanism of electrophilic attack by DMDC on a nucleophilic residue of a protein.
Caption: Electrophilic attack of DMDC on a protein.
Enzyme Inhibition
The methoxycarbonylation of key enzymes disrupts essential metabolic pathways. Enzymes known to be inhibited by DMDC include:
-
Alcohol dehydrogenase: Involved in alcohol metabolism.[1]
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in glycolysis.[1]
-
Acetate (B1210297) kinase: Involved in acetate metabolism.[4]
-
L-glutamic acid decarboxylase: Involved in neurotransmitter synthesis in some organisms.[4]
The inhibition of these enzymes effectively halts energy production and other vital cellular processes, leading to microbial death.
Quantitative Data on DMDC Activity
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of DMDC is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
| Microorganism | Inoculum (CFU/mL) | Medium/Conditions | MIC (mg/L) |
| Zygosaccharomyces bailii | 500 | Dry red wine (12% v/v ethanol) | 25 |
| Zygoascus hellenicus | 500 | Dry red wine (12% v/v ethanol) | 25 |
| Lachancea thermotolerans | 500 | Dry red wine (12% v/v ethanol) | 25 |
| Schizosaccharomyces pombe | 500 | Dry red wine (12% v/v ethanol) | 100 |
| Dekkera bruxellensis | 500 | Dry red wine (12% v/v ethanol) | 100 |
| Saccharomyces cerevisiae | 500 | Dry red wine (12% v/v ethanol) | 100 |
| Pichia guilliermondii | 500 | Dry red wine (12% v/v ethanol) | 100 |
Note: Data extracted from a study on wine microorganisms. The efficacy of DMDC can be influenced by factors such as the microbial load, pH, and ethanol (B145695) content.
Enzyme Inhibition Kinetics
| Enzyme | Substrate | DMDC Concentration (mg/L) | % Inhibition | IC₅₀ (mg/L) | Kᵢ (mg/L) | Inhibition Type |
| Data Not Available | Data Not Available | Data Not Available | Data N/A | Data N/A | Data N/A | Data N/A |
| e.g., Alcohol Dehydrogenase | e.g., Ethanol | |||||
| e.g., GAPDH | e.g., G3P |
Interaction with Nucleic Acids
While the primary mode of action of DMDC is through protein modification, its electrophilic nature suggests a potential for reaction with nucleophilic sites on nucleic acids. However, detailed studies quantifying the extent and biological significance of DMDC-induced nucleic acid modification are limited in the available literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of DMDC
This protocol is based on the broth microdilution method and can be adapted for various yeasts and bacteria.
Materials:
-
DMDC stock solution (prepared fresh in a suitable solvent, e.g., ethanol)
-
Sterile broth medium (e.g., YM broth for yeasts, Nutrient broth for bacteria)
-
Sterile 96-well microtiter plates
-
Microorganism culture in log phase
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the microorganism in the appropriate broth to the mid-log phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Serial Dilution of DMDC: In a 96-well plate, perform a two-fold serial dilution of the DMDC stock solution in the sterile broth to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate containing the DMDC dilutions. Include a positive control (inoculum without DMDC) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 25-30°C for yeasts) for a specified period (e.g., 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of DMDC at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
The following diagram illustrates the experimental workflow for MIC determination.
Caption: Workflow for MIC determination of DMDC.
Assay for Enzyme Inhibition by DMDC (Example: GAPDH)
This protocol describes a general method to assess the inhibitory effect of DMDC on the activity of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).
Materials:
-
Purified GAPDH enzyme
-
DMDC solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)
-
Substrates: Glyceraldehyde-3-phosphate (G3P) and NAD⁺
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Pre-incubation: Pre-incubate the purified GAPDH enzyme with different concentrations of DMDC in the assay buffer for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C). Include a control with no DMDC.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (G3P and NAD⁺) to the pre-incubation mixture.
-
Monitor Reaction Rate: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate Inhibition: Calculate the percentage of inhibition for each DMDC concentration relative to the control (no DMDC).
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the DMDC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram outlines the workflow for the enzyme inhibition assay.
Caption: Workflow for enzyme inhibition assay.
Conclusion
The potent antimicrobial activity of this compound is a direct consequence of its electrophilic nature. Its ability to methoxycarboxylate nucleophilic residues in key enzymes disrupts vital metabolic pathways in microorganisms, leading to their inactivation. While the general mechanism of action is well-understood, there is a need for more comprehensive quantitative data on the kinetics of enzyme inhibition and the specific modification of biomolecules. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biochemical interactions of DMDC, which can aid in optimizing its use and in the development of novel antimicrobial strategies.
References
Dimethyl Dicarbonate: A Technical Guide to its Discovery, Synthesis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl dicarbonate (B1257347) (DMDC), a potent yet transient antimicrobial agent, has carved a significant niche in various scientific disciplines since its development. This technical guide provides an in-depth exploration of DMDC, covering its historical discovery, detailed laboratory synthesis protocols, and its applications in research. The document emphasizes its utility as a methoxycarbonylating agent and a valuable tool in biochemical studies. Quantitative data are presented in structured tables for clarity, and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language), offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Discovery and Historical Context
Dimethyl dicarbonate, also known as dimethyl pyrocarbonate, was developed in the 1980s as a high-efficacy, non-persistent antimicrobial agent, primarily as a safer alternative to heat pasteurization for beverages.[1] Its ability to effectively inactivate spoilage microorganisms at low concentrations, followed by its rapid hydrolysis into naturally occurring and benign byproducts—methanol and carbon dioxide—made it an attractive option for the food and beverage industry.[2] The U.S. Food and Drug Administration (FDA) approved its use in wines in 1988, setting a maximum permitted level of 200 mg/L.[2] While its commercial application as a beverage preservative is well-documented, its utility as a reagent in a laboratory setting is a subject of growing interest for researchers.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in a research environment.
| Property | Value | Reference |
| Chemical Formula | C₄H₆O₅ | [2] |
| Molar Mass | 134.087 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.25 g/mL | [2] |
| Melting Point | 16 to 18 °C (61 to 64 °F; 289 to 291 K) | [2] |
| Boiling Point | 172 °C (342 °F; 445 K) | [2] |
| Solubility in Water | Decomposes | [3] |
Spectroscopic data is critical for the identification and purity assessment of synthesized DMDC.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Spectra available from various sources. | [1] |
| ¹³C NMR | Spectra available from various sources. | [1] |
| Infrared (IR) Spectroscopy | Key absorptions for C=O and C-O stretching. | [1] |
| Mass Spectrometry | Provides fragmentation patterns for structural elucidation. |
Laboratory Synthesis of this compound
The synthesis of DMDC for research purposes can be accomplished through various methods. The most common laboratory-scale synthesis involves the reaction of methyl chloroformate with a suitable carbonate source.
Synthesis from Methyl Chloroformate and an Alkaline Solution
This method, adapted from patent literature, provides a reliable route to high-purity DMDC.[4]
Reaction Scheme:
2 CH₃O(CO)Cl + 2 NaOH → (CH₃OCO)₂O + 2 NaCl + H₂O
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents:
-
Methyl chloroformate
-
An insoluble organic solvent (e.g., dichloromethane, toluene)[4]
-
A quaternary ammonium (B1175870) salt as a phase transfer catalyst[4]
-
An aqueous alkaline solution (e.g., 1-30% sodium hydroxide (B78521) or potassium hydroxide)[4]
-
-
Procedure: a. Charge the flask with methyl chloroformate and the organic solvent (volume ratio of 1:1 to 1:5).[4] b. Add the quaternary ammonium salt catalyst (molar ratio of 1:10 to 1:100 relative to methyl chloroformate).[4] c. Cool the mixture to a temperature between 0 and 25 °C (optimally 5-15 °C).[4] d. Slowly add the alkaline solution dropwise from the dropping funnel over a period of 0.5 to 3 hours while maintaining vigorous stirring and temperature control. The molar ratio of alkali to methyl chloroformate should be between 1.05:1 and 1.1:1.[4] e. After the addition is complete, allow the reaction to proceed for a short period. f. Stop the stirring and allow the layers to separate. g. Separate the organic layer and wash it with a dilute acid solution and then with water to remove any remaining catalyst and base. h. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). i. Filter the drying agent and concentrate the organic phase under reduced pressure. j. Purify the crude product by vacuum distillation, collecting the fraction at 30-35 °C under a pressure of 200 Pa to yield pure this compound.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 0-25 °C (optimal 5-15 °C) | [4] |
| Reaction Time | 0.5-3 hours | [4] |
| Yield | > 81% | [4] |
| Purity (GC) | ≥ 99.8% | [4] |
Synthesis Workflow Diagram
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl dicarbonate (B1257347) (DMDC), a potent electrophilic agent, has carved a niche in various scientific disciplines, primarily owing to its high reactivity with nucleophilic biomolecules. While extensively utilized as a cold sterilant in the beverage industry, its research applications are multifaceted and offer valuable tools for scientists. This technical guide provides an in-depth exploration of the core research applications of DMDC, with a focus on its utility as a microbial inhibitor and a non-specific enzyme inactivator. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its practical applications in a laboratory setting.
Introduction
Dimethyl dicarbonate (DMDC), also known as dimethyl pyrocarbonate, is a colorless liquid with the chemical formula C₄H₆O₅. Its primary mode of action involves the methoxycarbonylation of nucleophilic functional groups present in biomolecules, most notably the imidazole (B134444) group of histidine residues in proteins. This irreversible modification leads to the inactivation of a wide range of enzymes, forming the basis of its potent antimicrobial properties. In aqueous solutions, DMDC is unstable and hydrolyzes to methanol (B129727) and carbon dioxide, a characteristic that is advantageous in its application as a food and beverage preservative as it leaves no residue. In a research context, this reactivity and subsequent degradation make DMDC a valuable tool for studying microbial physiology, enzyme function, and for potential applications in formulation science.
Primary Research Application: Microbial Inhibition
DMDC is a broad-spectrum antimicrobial agent, highly effective against yeasts, and to a lesser extent, molds and bacteria. Its primary research application in this domain is to study microbial growth inhibition, to investigate the mechanisms of microbial inactivation, and as a control agent in various experimental setups.
Mechanism of Microbial Inactivation
The antimicrobial activity of DMDC stems from its ability to inactivate essential cellular enzymes. The proposed mechanism involves a multi-step process that disrupts cellular function and integrity:
-
Enzyme Inactivation: DMDC reacts with nucleophilic amino acid residues (primarily histidine, but also lysine, cysteine, and tyrosine) in enzymes, leading to methoxycarbonylation.[1][2] This modification alters the enzyme's three-dimensional structure and blocks its active site, leading to a loss of function. Key metabolic enzymes, such as those involved in glycolysis (e.g., alcohol dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase) and other vital pathways (e.g., acetate (B1210297) kinase, L-glutamic acid decarboxylase), are known targets.[1]
-
Cellular Disruption: The widespread inactivation of enzymes disrupts critical metabolic pathways, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation. This damages cellular organelles, such as mitochondria, and compromises cell membrane integrity.
-
Cell Death: The culmination of these events leads to the inhibition of microbial growth and ultimately, cell death.
Quantitative Data: Efficacy Against Yeasts
The efficacy of DMDC against various yeast species has been quantified in numerous studies, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Yeast Species | Inoculum (CFU/mL) | Medium | MIC (mg/L) | Reference |
| Saccharomyces cerevisiae | 500 | Dry Red Wine (12% v/v ethanol (B145695), pH 3.5) | 100 | [3] |
| Dekkera bruxellensis | 500 | Dry Red Wine (12% v/v ethanol, pH 3.5) | 100 | [3] |
| Schizosaccharomyces pombe | 500 | Dry Red Wine (12% v/v ethanol, pH 3.5) | 100 | [3] |
| Pichia guilliermondii | 500 | Dry Red Wine (12% v/v ethanol, pH 3.5) | 100 | [3] |
| Zygosaccharomyces bailii | 500 | Dry Red Wine (12% v/v ethanol, pH 3.5) | 25 | [3] |
| Zygoascus hellenicus | 500 | Dry Red Wine (12% v/v ethanol, pH 3.5) | 25 | [3] |
| Lachancea thermotolerans | 500 | Dry Red Wine (12% v/v ethanol, pH 3.5) | 25 | [3] |
Note: The efficacy of DMDC can be influenced by factors such as the initial microbial load, pH, temperature, and alcohol content of the medium.[4]
Experimental Protocol: Broth Microdilution MIC Assay for Yeasts
This protocol outlines a general procedure for determining the MIC of DMDC against a yeast strain using the broth microdilution method.
Materials:
-
Yeast strain of interest
-
Yeast growth medium (e.g., YM broth, Sabouraud dextrose broth)
-
DMDC stock solution (prepare fresh in a non-aqueous solvent like ethanol due to its instability in aqueous solutions)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the yeast strain in the appropriate growth medium to mid-log phase.
-
Adjust the cell density of the yeast suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in the growth medium to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of DMDC:
-
In a sterile 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12.
-
Add 200 µL of the DMDC stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no DMDC).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared yeast inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the yeast strain (e.g., 30°C) for 24-48 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of DMDC in which no visible growth is observed.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
References
Methodological & Application
Application Notes and Protocols for RNA Structure Probing using Chemical Modification
Introduction
The three-dimensional structure of RNA is intrinsically linked to its function, governing everything from catalytic activity to interactions with proteins and other nucleic acids. Chemical probing is a powerful, high-throughput technique used to elucidate the secondary and tertiary structure of RNA molecules in solution. This method utilizes small molecules that selectively modify solvent-accessible and structurally unconstrained nucleotides. The pattern of modification provides a detailed footprint of the RNA's conformation, revealing single-stranded regions, loops, and other structural motifs.
These application notes provide a detailed protocol for RNA structure probing with a focus on two commonly used chemical probes: diethyl pyrocarbonate (DEPC) and dimethyl sulfate (B86663) (DMS). While the user inquired about dimethyl dicarbonate (B1257347) (DMDC), it is important to note that diethyl pyrocarbonate (DEPC) is the well-established and widely documented pyrocarbonate used for RNA structure analysis. DEPC specifically carbethoxylates unpaired adenosine (B11128) residues at the N-7 position.[1][2][3] Dimethyl sulfate (DMS) is another invaluable reagent that methylates unpaired adenine (B156593) at the N-1 position and unpaired cytosine at the N-3 position.[4][5][6][7][8] The combined use of these reagents allows for a more comprehensive analysis of RNA structure.
The modifications introduced by these chemicals can be detected by reverse transcription, where the modification causes the reverse transcriptase to pause or terminate, generating a cDNA fragment whose length corresponds to the modified site. These fragments are then typically analyzed by gel electrophoresis or next-generation sequencing.
Target Audience: This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology techniques.
Experimental Protocols
Protocol 1: RNA Modification with Diethyl Pyrocarbonate (DEPC)
This protocol outlines the steps for modifying RNA with DEPC to probe the structure of adenosine residues.
Materials:
-
Purified RNA sample
-
DEPC (Diethyl pyrocarbonate)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂
-
Stop Solution: 0.3 M Sodium Acetate, 10 mM EDTA
-
Ethanol (B145695) (100% and 70%)
-
Nuclease-free water
Procedure:
-
RNA Preparation: Resuspend the purified RNA in nuclease-free water to a final concentration of 1-5 µM.
-
RNA Denaturation and Refolding: Heat the RNA solution to 95°C for 2 minutes, then place it on ice for 2 minutes to denature. Add 1/10th volume of 10X Reaction Buffer and incubate at 37°C for 20-30 minutes to allow the RNA to refold into its native conformation.
-
DEPC Modification: Add 1 µl of a 1:10 dilution of DEPC in 100% ethanol to a 20 µl reaction mixture. For a negative control, add 1 µl of 100% ethanol without DEPC.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Reaction Quenching: Stop the reaction by adding 2.5 volumes of ice-cold 100% ethanol and 1/10th volume of Stop Solution.
-
RNA Precipitation: Precipitate the RNA by incubating at -80°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge the sample at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. Carefully remove the supernatant and wash the pellet with 500 µl of ice-cold 70% ethanol.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend the modified RNA in an appropriate volume of nuclease-free water for downstream analysis.
Protocol 2: RNA Modification with Dimethyl Sulfate (DMS)
This protocol details the procedure for modifying RNA with DMS to probe the structure of adenine and cytosine residues.
Materials:
-
Purified RNA sample
-
DMS (Dimethyl sulfate)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂
-
Stop Solution: 1 M Tris-HCl pH 7.5, 1 M β-mercaptoethanol, 0.3 M Sodium Acetate
-
Ethanol (100% and 70%)
-
Nuclease-free water
Procedure:
-
RNA Preparation and Refolding: Follow steps 1 and 2 from Protocol 1.
-
DMS Modification: Add 1 µl of a 1:10 dilution of DMS in 100% ethanol to a 20 µl reaction mixture. For a negative control, add 1 µl of 100% ethanol. Caution: DMS is highly toxic and should be handled in a chemical fume hood with appropriate personal protective equipment.
-
Incubation: Incubate the reaction at 37°C for 5-10 minutes. DMS reacts more rapidly than DEPC, so a shorter incubation time is required.
-
Reaction Quenching: Stop the reaction by adding 1/10th volume of Stop Solution. The β-mercaptoethanol will quench the DMS.
-
RNA Precipitation, Pelleting, and Washing: Follow steps 5-7 from Protocol 1.
-
Resuspension: Resuspend the modified RNA in nuclease-free water for downstream analysis.
Data Presentation
The quantitative data from RNA structure probing experiments, such as reagent concentrations and incubation times, are summarized in the tables below for easy comparison.
Table 1: Recommended Reagent Concentrations and Incubation Conditions
| Reagent | Stock Concentration | Working Dilution (in Ethanol) | Final Concentration in Reaction | Incubation Temperature (°C) | Incubation Time (minutes) | Target Nucleotides |
| DEPC | ~10.6 M | 1:10 | ~50 mM | 37 | 30 - 60 | Unpaired Adenosine (N-7) |
| DMS | ~10.5 M | 1:10 | ~50 mM | 37 | 5 - 10 | Unpaired Adenine (N-1), Unpaired Cytosine (N-3) |
Table 2: Summary of Chemical Probes for RNA Structure
| Chemical Probe | Abbreviation | Target Nucleotide(s) and Position(s) | Structural Information Gained |
| Diethyl pyrocarbonate | DEPC | Adenosine (N-7) | Accessibility of the major groove face of adenine.[2][9] |
| Dimethyl sulfate | DMS | Adenine (N-1), Cytosine (N-3) | Watson-Crick base-pairing face accessibility.[4][5][6][7][8] |
| 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | CMCT | Uracil (N-3), Guanine (N-1) | Watson-Crick base-pairing face accessibility.[8][10][11] |
| Kethoxal | - | Guanine (N-1, N-2) | Watson-Crick base-pairing face accessibility.[4][5] |
| Selective 2'-hydroxyl acylation analyzed by primer extension reagents | SHAPE | All four nucleotides (2'-OH) | Backbone flexibility.[5][12] |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for RNA structure probing and the underlying logic of how chemical modification reveals structural information.
References
- 1. Single molecule structure sequencing reveals RNA structural dependencies, breathing and ensembles | bioRxiv [biorxiv.org]
- 2. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 4. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical probes for higher-order structure in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 11. RNA Structure Analysis by Chemical Probing with DMS and CMCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzyme Inactivation Using Dimethyl Dicarbonate (DMDC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl dicarbonate (B1257347) (DMDC), also known by the trade name Velcorin®, is a potent antimicrobial agent and enzyme inactivator. Its efficacy stems from its ability to react with and modify nucleophilic groups present in proteins, particularly the imidazole (B134444) groups of histidine residues in enzymes. This modification, known as methoxycarbonylation, leads to conformational changes and the blocking of active sites, resulting in enzyme inactivation.[1][2] DMDC is widely used in the beverage industry for cold sterilization of products such as wine, cider, and fruit juices, where it is effective against yeasts, molds, and bacteria.[1][3] Its rapid hydrolysis in aqueous solutions into methanol (B129727) and carbon dioxide, compounds naturally present in many foods, makes it a processing aid that does not persist in the final product.[1]
These application notes provide detailed protocols for the effective use of dimethyl dicarbonate for enzyme inactivation in research and development settings, with a focus on pectinase (B1165727) and cellulase (B1617823), enzymes commonly found in plant-based materials and of significant interest in various industrial and research applications.
Mechanism of Action
DMDC's primary mode of action is the irreversible methoxycarbonylation of proteins. It specifically targets nucleophilic amino acid residues such as histidine, lysine, cysteine, and tyrosine. The reaction with the imidazole ring of histidine is particularly significant for enzyme inactivation as histidine is frequently a key component of enzyme active sites.[2] This chemical modification disrupts the enzyme's three-dimensional structure and catalytic function, leading to a loss of activity.
Factors Influencing DMDC Efficacy
The effectiveness of DMDC in inactivating enzymes is influenced by several factors that must be considered when developing protocols:
-
DMDC Concentration: Higher concentrations of DMDC generally lead to faster and more complete enzyme inactivation. However, excessive concentrations can be unnecessary and may impact other components in the sample.
-
Enzyme Concentration and Purity: The amount of enzyme present will influence the required DMDC concentration. Higher enzyme concentrations may necessitate higher DMDC doses for complete inactivation. The presence of other nucleophilic molecules in impure enzyme preparations can consume DMDC, reducing its effective concentration for enzyme inactivation.
-
Temperature: While DMDC is effective at ambient and refrigerated temperatures, its hydrolysis rate increases with temperature.[4] Therefore, treatment is typically carried out at or below room temperature to ensure sufficient contact time for enzyme inactivation before complete hydrolysis.
-
pH: The pH of the medium can affect both the stability of DMDC and the ionization state of the target amino acid residues on the enzyme. While DMDC is effective over a broad pH range, its stability is greater at lower pH values.
-
Contact Time: Sufficient time must be allowed for the reaction between DMDC and the enzyme to occur. The required contact time will depend on the other factors mentioned above.
-
Presence of Other Nucleophiles: Other molecules with nucleophilic groups, such as proteins, amino acids, and some buffers (e.g., Tris), can react with DMDC, reducing its availability to inactivate the target enzyme. It is recommended to perform inactivation in buffers with low nucleophilicity, such as phosphate (B84403) or citrate (B86180) buffers.
Quantitative Data on DMDC Concentration for Inactivation
While specific data on the inactivation of isolated pectinase and cellulase by DMDC is limited in publicly available literature, effective concentrations can be extrapolated from its use as an antimicrobial agent, where enzyme inactivation is the underlying mechanism. The legally permitted and effective concentrations in beverages provide a strong starting point for laboratory-scale enzyme inactivation studies.
| Application/Target | Recommended DMDC Concentration (mg/L or ppm) | Key Considerations |
| General Microbial Inactivation in Beverages | 150 - 250 | Effective against a broad range of yeasts, molds, and bacteria.[2][5] |
| Wine (as a preservative) | up to 200 | Used to control spoilage yeasts like Brettanomyces.[1] |
| Non-alcoholic Flavored Drinks | up to 250 | Permitted for preservation.[1] |
| Laboratory-scale Pectinase/Cellulase Inactivation (starting point) | 100 - 500 | The optimal concentration should be determined empirically. |
Experimental Protocols
The following protocols provide a framework for the inactivation of pectinase and cellulase using DMDC in a laboratory setting. It is crucial to perform a dose-response experiment to determine the optimal DMDC concentration for your specific enzyme and conditions.
General Safety Precautions
DMDC is toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol for Inactivation of Pectinase
This protocol is designed for the inactivation of a pectinase solution.
Materials:
-
Pectinase enzyme solution (e.g., from Aspergillus niger)
-
This compound (DMDC)
-
Polygalacturonic acid (pectin substrate)
-
Citrate buffer (0.1 M, pH 4.5)
-
Dinitrosalicylic acid (DNS) reagent for measuring reducing sugars
-
Spectrophotometer
-
Water bath
-
Micropipettes and sterile, nuclease-free tubes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of pectinase in 0.1 M citrate buffer (pH 4.5). The concentration will depend on the specific activity of the enzyme preparation.
-
DMDC Treatment:
-
In a fume hood, dispense the pectinase solution into microcentrifuge tubes.
-
Add varying concentrations of DMDC to the enzyme solutions to achieve final concentrations in the range of 100, 200, 300, 400, and 500 mg/L. Include a control sample with no DMDC.
-
Immediately after adding DMDC, vortex the tubes vigorously for 10-15 seconds to ensure thorough mixing. DMDC is poorly soluble in aqueous solutions and requires rapid dispersion.
-
Incubate the samples at room temperature (approximately 25°C) for a defined period, for example, 1, 2, 4, and 6 hours.
-
-
Measurement of Residual Enzyme Activity (DNS Method):
-
Prepare a 1% (w/v) solution of polygalacturonic acid in 0.1 M citrate buffer (pH 4.5).
-
At each time point, take an aliquot of the DMDC-treated and control enzyme solutions.
-
Add 0.5 mL of the enzyme sample to 0.5 mL of the pre-warmed (e.g., 50°C) pectin (B1162225) substrate solution.
-
Incubate the reaction mixture at 50°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the tubes for 5-10 minutes for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of galacturonic acid to determine the amount of reducing sugar produced.
-
-
Data Analysis:
-
Calculate the percentage of residual enzyme activity for each DMDC concentration and incubation time relative to the control sample (no DMDC).
-
Plot the residual activity against the DMDC concentration to determine the effective concentration for inactivation.
-
Protocol for Inactivation of Cellulase
This protocol outlines the steps for inactivating a cellulase solution.
Materials:
-
Cellulase enzyme solution (e.g., from Trichoderma reesei)
-
This compound (DMDC)
-
Carboxymethyl cellulose (B213188) (CMC) or filter paper (Whatman No. 1) as substrate
-
Citrate buffer (0.1 M, pH 4.8)
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
-
Water bath
-
Micropipettes and sterile, nuclease-free tubes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of cellulase in 0.1 M citrate buffer (pH 4.8).
-
DMDC Treatment:
-
Follow the same procedure as described for pectinase (Section 5.2, step 2), treating the cellulase solution with a range of DMDC concentrations (e.g., 100-500 mg/L) and incubating for various time points.
-
-
Measurement of Residual Enzyme Activity (DNS Method):
-
Prepare a 1% (w/v) solution of carboxymethyl cellulose in 0.1 M citrate buffer (pH 4.8). Alternatively, use a 1x6 cm strip of Whatman No. 1 filter paper as the substrate.
-
Take an aliquot of the DMDC-treated and control enzyme solutions at each time point.
-
Add 0.5 mL of the enzyme sample to 1.0 mL of the CMC solution (or to a tube containing the filter paper strip and 1.0 mL of buffer).
-
Incubate the reaction mixture at 50°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 3.0 mL of DNS reagent.
-
Proceed with the boiling and absorbance measurement steps as described for the pectinase assay.
-
Use a glucose standard curve to quantify the amount of reducing sugars produced.
-
-
Data Analysis:
-
Calculate and plot the percentage of residual cellulase activity as described for pectinase.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Conclusion
This compound is a highly effective agent for the irreversible inactivation of enzymes. By following the protocols outlined in these application notes and carefully considering the influencing factors, researchers can effectively utilize DMDC for a variety of applications requiring controlled enzyme inactivation. Due to the hazardous nature of DMDC, all handling and experimental procedures must be conducted with appropriate safety measures in place. Empirical determination of the optimal DMDC concentration for each specific application is strongly recommended to ensure efficient and reliable results.
References
Application Notes and Protocols for DMDC Treatment of Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxy-2'-methylidenecytidine (DMDC) is a synthetic deoxycytidine analog that has demonstrated significant potential as an anticancer agent. It belongs to the class of antimetabolites and functions primarily as an inhibitor of DNA synthesis.[1] DMDC's efficacy is notably dependent on the enzymatic activity within the tumor cells, highlighting a unique mechanism of action that can be exploited for targeted cancer therapy.
Mechanism of Action:
DMDC is a prodrug that requires intracellular phosphorylation to become active. Its mechanism of action is twofold:
-
Inhibition of Ribonucleotide Reductase: The diphosphate (B83284) form of DMDC acts as a potent inhibitor of ribonucleotide reductase, an essential enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates. This inhibition depletes the intracellular pool of deoxyribonucleotides, which are essential for DNA replication and repair.
-
DNA Chain Termination: The triphosphate form of DMDC can be incorporated into the growing DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA molecule. This leads to DNA fragmentation and the induction of apoptosis.
A crucial aspect of DMDC's activity is its activation by cytidine (B196190) deaminase.[2] Tumors with higher levels of cytidine deaminase have shown greater sensitivity to DMDC. This enzyme converts DMDC to its uridine (B1682114) analog, which is then more efficiently phosphorylated to its active triphosphate form.[2] This reliance on a tumor-specific enzyme opens the door for a targeted therapeutic approach.[2]
Data Presentation: IC50 Values of DMDC
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for DMDC in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference Assay |
| WiDr | Colon Cancer | 0.079 | MTT Assay |
| L1210 | Murine Leukemia | Not explicitly quantified, but effective | In vitro cytotoxicity assay |
| P388 | Murine Leukemia | Not explicitly quantified, but effective | In vitro cytotoxicity assay |
| Colon 26 | Murine Carcinoma | Not explicitly quantified, but effective | In vivo tumor models |
| M5076 | Murine Reticulum Cell Sarcoma | Not explicitly quantified, but effective | In vivo tumor models |
| LX-1 | Human Lung Cancer Xenograft | Not explicitly quantified, but effective | In vivo tumor models |
| SK-Mel-28 | Human Melanoma Xenograft | Not explicitly quantified, but effective | In vivo tumor models |
Experimental Protocols
The following are detailed protocols for assessing the effects of DMDC on cell cultures.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of DMDC in a 96-well plate format.
Materials:
-
DMDC stock solution (in DMSO or PBS)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of DMDC in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Include a vehicle control (DMSO or PBS at the same concentration as in the drug-treated wells) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the DMDC dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the DMDC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of DMDC on cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
DMDC stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to be in the exponential growth phase at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of DMDC and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a small volume of PBS and, while vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the DNA content.
-
Protocol 3: Western Blot Analysis
This protocol is for analyzing changes in protein expression in response to DMDC treatment.
Materials:
-
DMDC stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins involved in DNA damage response like γH2AX, or cell cycle regulators like cyclins and CDKs)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed and treat cells with DMDC as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: DMDC signaling pathway in cancer cells.
Caption: General experimental workflow for DMDC treatment.
References
Application Notes and Protocols: Preparation of RNase-Free Water
Topic: Preparation of RNase-Free Water Using Chemical Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribonucleases (RNases) are ubiquitous and highly stable enzymes that degrade RNA. Their presence in laboratory reagents, especially water, can compromise experiments such as RT-PCR, in vitro transcription, and RNA sequencing. While dimethyl dicarbonate (B1257347) (DMDC) is a potent microbial inhibitor used in the beverage industry, its application for preparing RNase-free water in a research setting is not a standard or validated procedure. The established and widely accepted chemical method for this purpose utilizes diethylpyrocarbonate (DEPC). This document provides a detailed protocol for the preparation of RNase-free water using DEPC and outlines the necessary safety precautions for handling these hazardous chemicals.
Chemical Inactivation of RNases
Chemical treatment with DEPC is a common method for inactivating RNases in water and buffered solutions. DEPC inactivates RNases by covalently modifying histidine residues in the active site of the enzymes.[1] Following treatment, any remaining DEPC must be eliminated by autoclaving, which causes its hydrolysis into ethanol (B145695) and carbon dioxide.[2][3] It is crucial to note that DEPC can react with primary amines, and therefore cannot be used to treat solutions containing Tris or other similar buffers.[3][4][5]
While DMDC also acts by inactivating enzymes, its hydrolysis yields methanol (B129727) and carbon dioxide.[6][7][8] The potential effects of residual methanol on sensitive downstream molecular biology applications are not well-documented, and thus DEPC remains the standard reagent for this purpose.
Safety Precautions for Handling DEPC and DMDC
Both DEPC and DMDC are hazardous chemicals and must be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE).
Table 1: Chemical Safety and Handling
| Hazard Statement | Diethylpyrocarbonate (DEPC) | Dimethyl dicarbonate (DMDC) |
| GHS Pictograms | GHS06 (Toxic), GHS07 (Harmful/Irritant) | GHS06 (Toxic), GHS05 (Corrosive) |
| Signal Word | Danger | Danger |
| Primary Hazards | Toxic if inhaled, Causes skin irritation, Causes serious eye irritation, May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected carcinogen. | Acutely toxic, Corrosive, Flammable. Causes severe skin burns and eye damage. Toxic by inhalation and ingestion.[6][9] |
| Handling | Work in a chemical fume hood. Do not inhale substance/mixture. Avoid contact with skin and eyes. | Work in a well-ventilated area, preferably a chemical fume hood. Do not breathe vapors or spray mist. Do not get on skin, in eyes, or on clothing.[10][11] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (nitrile), lab coat, and if ventilation is inadequate, a full-face respirator. | Tightly fitting safety goggles with side-shields, impervious and fire/flame resistant clothing, protective gloves, and a full-face respirator if exposure limits are exceeded.[9][10][11] |
| Storage | Store in a cool, dry, well-ventilated place away from heat and sources of ignition. | Store between 20°C and 30°C in a dry, well-ventilated place. Protect from moisture/water and light.[10][11] |
Experimental Protocol: Preparation of RNase-Free Water with DEPC
This protocol describes the standard method for preparing RNase-free water for use in molecular biology experiments.
Materials:
-
High-purity water (e.g., Milli-Q or double-distilled water)[12]
-
Diethylpyrocarbonate (DEPC) (Sigma-Aldrich, Cat. No. D5758 or equivalent)
-
RNase-free glass bottle
-
Stir plate and magnetic stir bar
-
Autoclave
Procedure:
-
In a chemical fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an RNase-free glass bottle. This results in a final DEPC concentration of 0.1% (v/v).[12][13]
-
Stir the solution at room temperature for at least 2 hours, or preferably, leave it to incubate overnight at 37°C.[5][12][13]
-
After incubation, autoclave the DEPC-treated water for at least 15-20 minutes per liter at 121°C and 15 psi to inactivate the DEPC.[2][12][14] The autoclaving process hydrolyzes DEPC into ethanol and carbon dioxide.[3]
-
Allow the autoclaved water to cool to room temperature before use. The water is now RNase-free and can be used to prepare other RNase-free solutions.
Table 2: Protocol Parameters for DEPC Treatment
| Parameter | Recommended Value | Purpose |
| Water Quality | Milli-Q or Double-Distilled | To minimize initial contaminants.[15][16][17] |
| DEPC Concentration | 0.1% (v/v) | Effective inactivation of RNases.[2][4][12] |
| Incubation Time | 2 hours to overnight | To allow for the complete reaction of DEPC with RNases.[5][12] |
| Incubation Temperature | Room Temperature or 37°C | To facilitate the reaction.[5][12][13] |
| Autoclave Cycle | 121°C, 15 psi, 15-20 min/L | To hydrolyze and remove any residual DEPC.[2][14] |
Verification of RNase Removal (Optional)
The efficacy of RNase removal can be tested using commercially available kits (e.g., RNaseAlert® Kit) or by a simple incubation assay.
Protocol: RNA Integrity Assay
-
Add a known amount of RNA to an aliquot of the DEPC-treated water.
-
In a control tube, add the same amount of RNA to commercially available nuclease-free water.
-
Incubate both samples at 37°C for 1 hour.
-
Analyze the integrity of the RNA from both samples on a denaturing agarose (B213101) gel. The RNA in the DEPC-treated water should remain intact, similar to the control.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing RNase-free water using DEPC.
Caption: Chemical pathways of DEPC action and degradation.
References
- 1. neb.com [neb.com]
- 2. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. rochesequencingstore.com [rochesequencingstore.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. autoclaveequipment.com [autoclaveequipment.com]
- 15. Water Quality for Autoclave Sterilization: Why It Matters [chapletnorthamerica.com]
- 16. Autoclave Water Requirements: Comprehensive Guide for Safe and Efficient Sterilization [jibimed.com]
- 17. mesaustralia.com.au [mesaustralia.com.au]
DMDC-MaPseq for Genome-Wide RNA Structure Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to DMDC-MaPseq
Dimethyl sulfate (B86663) mutational profiling with sequencing (DMS-MaPseq) is a powerful high-throughput technique for determining RNA secondary structure at single-nucleotide resolution, both in vitro and in vivo.[1][2][3][4][5] The method leverages dimethyl sulfate (DMS), a chemical probe that preferentially methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) residues within an RNA molecule.[1][6] These DMS-induced modifications are then read out as mutations (mismatches) during reverse transcription by a specialized thermostable group II intron reverse transcriptase (TGIRT).[1] Subsequent high-throughput sequencing of the resulting cDNA library allows for the genome-wide identification of single-stranded regions of RNA, providing crucial data for the accurate modeling of RNA secondary structures.
A key advantage of DMS-MaPseq over traditional RT-stop based methods is its ability to capture multiple modification events on a single RNA fragment.[1] This "mutational profiling" approach provides a ratiometric signal of modification at each base, which is directly proportional to the accessibility of that nucleotide. This results in a high signal-to-noise ratio and eliminates the need for base-by-base correction with a control sample, a requirement for many other methods.[7] DMS-MaPseq is applicable to a wide range of biological systems, from yeast to mammals, and can be used for both genome-wide surveys and targeted analysis of specific RNAs, even those with low abundance.[1]
Applications in Research and Drug Development
The ability to accurately map RNA structures on a global scale and for specific transcripts of interest opens up numerous avenues for research and therapeutic development.
-
Understanding Gene Regulation: RNA structure plays a critical role in post-transcriptional gene regulation, influencing processes such as splicing, translation, and RNA stability. DMS-MaPseq can be used to identify functional RNA structural elements, such as riboswitches and internal ribosome entry sites (IRES), and to understand how these structures are modulated by cellular conditions or the binding of regulatory proteins and other RNAs.
-
Investigating RNA-Protein Interactions: While DMS is less sensitive to RNA-protein interactions than bulkier probes like SHAPE reagents, it can reveal changes in base-pairing that occur upon protein binding.[8] This makes it a valuable tool for studying the structural dynamics of ribonucleoprotein complexes.
-
Viral RNA Biology and Antiviral Drug Discovery: The genomes of RNA viruses are often highly structured, with these structures playing critical roles in viral replication, packaging, and evasion of the host immune system. DMS-MaPseq can be used to map the structure of viral RNAs within infected cells, identifying conserved structural motifs that can be targeted by antiviral drugs.[8] This approach can aid in the discovery of small molecules that bind to and disrupt essential viral RNA structures.[9]
-
RNA-Targeted Drug Discovery: Structured non-coding RNAs, such as long non-coding RNAs (lncRNAs), are increasingly recognized as key players in diseases like cancer.[10] These molecules can present unique, druggable three-dimensional folds. DMS-MaPseq is instrumental in the pipeline for developing RNA-targeted therapeutics in several ways:
-
Target Validation: By confirming the existence and accessibility of a structured motif in a disease-relevant RNA, DMS-MaPseq can validate it as a viable drug target.
-
Mechanism of Action Studies: The technique can be used to demonstrate how a therapeutic agent, such as an antisense oligonucleotide (ASO) or a small molecule, engages with its target RNA.[11] For example, the binding of an ASO to its target can be confirmed by a significant decrease in DMS reactivity at the binding site.[11][12]
-
Lead Optimization: DMS-MaPseq can provide structural insights to guide the rational design and optimization of RNA-binding molecules to improve their potency and specificity.
-
Quantitative Data Summary
The following tables summarize key quantitative metrics associated with the DMS-MaPseq technique, providing a basis for experimental design and data quality assessment.
Table 1: Performance Metrics of DMS-MaPseq
| Metric | Typical Value/Range | Notes |
| Modification Rate | ~1 in 50 nucleotides | Higher DMS concentrations are used to ensure multiple modifications per RNA fragment.[1] |
| Mutation Enrichment | High at A and C bases | Mismatch rates at A and C are significantly increased in DMS-treated samples compared to untreated controls and G/U bases.[13] |
| Signal-to-Noise Ratio | High | The baseline mutational frequency at unreactive bases (G and U) is typically ~10-fold lower than at reactive bases (A and C).[8] |
| Reproducibility (Pearson's r) | > 0.9 | High correlation is observed between biological replicates.[1][13] |
| TGIRT vs. SSII/Mn2+ | TGIRT is superior | TGIRT produces a higher signal, lower background noise, and fewer indels compared to SuperScript II with Mn2+.[1] |
Table 2: Comparison of RNA Structure Probing Techniques
| Feature | DMS-MaPseq | SHAPE-MaP | RT-Stop Methods (e.g., DMS-seq) |
| Probed Nucleotides | Unpaired A and C | All four nucleotides (unpaired) | Unpaired A and C (DMS) or all four (SHAPE) |
| Mechanism of Detection | Mismatches during RT | Mismatches during RT | Reverse transcriptase termination |
| Data Type | Ratiometric (mutations/reads) | Ratiometric (mutations/reads) | Read counts at termination sites |
| Multiple Hits per Molecule | Yes | Yes | No (only the 3'-most modification) |
| Signal-to-Noise | High | High | Lower, prone to 5' signal decay |
| Sensitivity to Proteins | Less sensitive | More sensitive | Varies with probe |
| Control Sample Requirement | Not essential for reactivity calculation | Not essential for reactivity calculation | Required for normalization |
Table 3: Sequencing Depth and Coverage Recommendations
| Application | Recommended Minimum Coverage | Notes |
| Targeted Analysis | >1000x per nucleotide | Ensures robust population-level signal for detailed structural modeling.[8] |
| Genome-Wide (Yeast) | >15x for mRNA regions | Allows for reproducible analysis of a significant portion of the transcriptome.[1] |
| Genome-Wide (Human) | >20x for mRNA regions | A large number of reads (>1 billion) may be needed to achieve this coverage for a majority of human genes.[14] |
Experimental Workflow and Logical Relationships
The overall workflow of a DMS-MaPseq experiment involves several key stages, from sample preparation to data analysis and structure modeling.
References
- 1. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 4. Using DMS-MaPseq to Uncover the Roles of DEAD-box Proteins in Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the stabilization of MALAT1 noncoding RNA by a bipartite triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-targeted small-molecule drug discoveries: a machine-learning perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The essential roles of lncRNAs/PI3K/AKT axis in gastrointestinal tumors [frontiersin.org]
- 10. Secondary Structural Model of Human MALAT1 Reveals Multiple Structure–Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An overview of structural approaches to study therapeutic RNAs [frontiersin.org]
- 14. Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Histidine Residues in Proteins with Dimethyl Dicarbonate (DMDC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid residues in proteins is a powerful tool for elucidating protein structure-function relationships, developing protein-based therapeutics, and creating novel bioconjugates. Histidine, with its unique imidazole (B134444) side chain, plays crucial roles in enzyme catalysis, metal ion binding, and protein-protein interactions.[1] Dimethyl dicarbonate (B1257347) (DMDC), and its close analog diethylpyrocarbonate (DEPC), are effective reagents for the chemical modification of histidine residues. This document provides detailed application notes and protocols for the use of DMDC to modify histidine residues in proteins, with the understanding that much of the foundational knowledge is derived from extensive studies on DEPC.
The reaction of DMDC with the imidazole side chain of histidine results in the formation of a carbomethoxylated histidine derivative. This modification is often used to probe the accessibility and functional importance of histidine residues within a protein. The reaction is pH-dependent, with optimal reactivity typically observed near or slightly above the pKa of the histidine imidazole ring (around pH 6-7). While DMDC is highly reactive towards histidine, it can also modify other nucleophilic residues such as lysine (B10760008), cysteine, and tyrosine, particularly at higher pH values. Therefore, careful control of reaction conditions is essential to achieve maximal selectivity for histidine.
Chemical Reaction Pathway
The modification of a histidine residue by dimethyl dicarbonate proceeds through a nucleophilic acyl substitution reaction. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking one of the carbonyl carbons of DMDC. This leads to the formation of a carbomethoxylated histidine and the release of methanol (B129727) and carbon dioxide.
Caption: Reaction of Histidine with DMDC.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the modification of histidine residues with pyrocarbonates, primarily based on data from DEPC studies. These values should be considered as a starting point for optimizing DMDC-based modifications.
| Parameter | Value/Range | Notes |
| Stoichiometry | Typically 1:1 (DMDC:Histidine) | Can be influenced by reagent concentration and reaction time. |
| Optimal pH | 6.0 - 7.5 | Reaction rate is highly dependent on the protonation state of the imidazole ring. |
| Reaction Temperature | 4 - 37 °C | Lower temperatures can increase selectivity by reducing side reactions. |
| Second-order rate constant (for DEPC) | ~340 M⁻¹ min⁻¹ at pH 7.6 and 4°C | This value is for a specific enzyme and should be determined empirically for each protein.[2] |
| Amino Acid Residue | Potential for Modification by Pyrocarbonates | Conditions Favoring Modification |
| Histidine | High | pH 6.0 - 7.5 |
| Lysine | Moderate | pH > 8.0 |
| Tyrosine | Low | pH > 8.0 |
| Cysteine | Moderate | pH > 8.0 |
| Serine/Threonine | Very Low | Generally not reactive under typical conditions |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound (DMDC)
This protocol provides a general procedure for the modification of histidine residues in a target protein with DMDC. Optimization of reagent concentrations, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest
-
This compound (DMDC)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Quenching Solution (e.g., 1 M imidazole or 1 M Tris-HCl, pH 8.0)
-
Anhydrous ethanol (B145695) or acetonitrile (B52724)
-
Microcentrifuge tubes
-
Spectrophotometer or other analytical instrument for assessing modification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or other nucleophiles that could react with DMDC.
-
-
DMDC Stock Solution Preparation:
-
Caution: DMDC is volatile and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Prepare a fresh stock solution of DMDC in anhydrous ethanol or acetonitrile (e.g., 100 mM). DMDC is unstable in aqueous solutions.
-
-
Modification Reaction:
-
Add a calculated volume of the DMDC stock solution to the protein solution to achieve the desired molar excess of DMDC over the protein. A starting point could be a 10- to 100-fold molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 15-60 minutes). The reaction time should be optimized to maximize histidine modification while minimizing side reactions.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to the reaction mixture. The quencher should be in large molar excess to the DMDC (e.g., 100-fold).
-
Incubate for an additional 10-15 minutes to ensure all unreacted DMDC is consumed.
-
-
Removal of Excess Reagents:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or buffer exchange into a suitable storage buffer.
-
-
Analysis of Modification:
-
Determine the extent of histidine modification using methods such as UV-Vis spectroscopy (monitoring the increase in absorbance around 240 nm), mass spectrometry, or amino acid analysis.
-
Caption: Workflow for Protein Modification.
Protocol 2: Analysis of DMDC-Modified Proteins by Mass Spectrometry
This protocol outlines the general steps for analyzing a DMDC-modified protein using mass spectrometry to identify the modified histidine residues.
Materials:
-
DMDC-modified protein sample
-
Denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Protease (e.g., trypsin)
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
-
LC-MS/MS data analysis software
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the modified protein in the denaturing buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.
-
Add protease (e.g., trypsin) at a 1:50 to 1:100 enzyme-to-substrate ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid.
-
Desalt and concentrate the peptides using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The mass of a carbomethoxylated histidine residue will be increased by 58.0055 Da.
-
Set the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence database.
-
Include the carbomethoxylation of histidine (+58.0055 Da) as a variable modification in the search parameters.
-
Manually validate the MS/MS spectra of identified modified peptides to confirm the site of modification.
-
Caption: Mass Spectrometry Workflow.
Applications in Research and Drug Development
-
Active Site Probing: Modification of histidine residues in the active site of an enzyme can lead to a loss of activity, providing evidence for their catalytic role.[2][3]
-
Protein-Ligand Interaction Studies: The accessibility of histidine residues to DMDC can be altered upon ligand binding, allowing for the mapping of binding sites.
-
Conformational Analysis: Changes in the reactivity of specific histidine residues can indicate conformational changes in a protein under different conditions.
-
Bioconjugation: While less common than other methods, the modification of histidine can be a potential route for the site-specific attachment of drugs or labels, particularly in proteins lacking accessible cysteine or lysine residues. The development of more selective histidine modification chemistries is an active area of research.
Conclusion
The modification of histidine residues with this compound is a valuable technique for protein chemists and drug development professionals. By carefully controlling the experimental conditions, it is possible to achieve relatively selective modification of histidine residues, providing insights into their functional importance and local environment. The protocols and data provided herein, largely based on the well-characterized reactivity of DEPC, serve as a comprehensive guide for the application of DMDC in protein modification studies. As with any chemical modification strategy, empirical optimization for each protein of interest is crucial for obtaining reliable and reproducible results.
References
- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of essential histidine residues in 3-deoxy-D-manno-octulosonic acid 8-phosphate synthase: analysis by chemical modification with diethyl pyrocarbonate and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of essential histidine residues of maize branching enzymes by chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-cell Chemical Probing of RNA with Dimethyl Sulfate (DMS)
A Note on Reagent Terminology: The following application notes and protocols detail the use of dimethyl sulfate (B86663) (DMS) for in-cell chemical probing of RNA structure. While the initial request specified dimethyl dicarbonate (B1257347) (DMDC), a thorough review of scientific literature indicates that DMS is the well-established and widely utilized reagent for this application. It is presumed that the request intended to refer to dimethyl sulfate.
Introduction
In-cell chemical probing of RNA is a powerful technique to elucidate RNA secondary and tertiary structures within their native cellular environment. This method provides critical insights into RNA function, regulation, and interactions with other molecules, such as proteins and small ligands. Dimethyl sulfate (DMS) is a small, cell-permeable methylating agent that is a cornerstone reagent for in-cell RNA structure analysis.[1][2][3]
DMS primarily methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) nucleotides.[1] Because these positions are involved in canonical base pairing, DMS modification serves as a sensitive indicator of single-stranded or conformationally dynamic regions of an RNA molecule. The sites of modification are typically identified through reverse transcription, where the methyl adducts cause the reverse transcriptase to stall or incorporate a mutation, which can then be detected by sequencing.[2]
These application notes provide a comprehensive overview and detailed protocols for performing in-cell RNA structure probing using DMS, coupled with analysis by mutational profiling (DMS-MaP).
Applications in Research and Drug Development
-
RNA Structure-Function Relationship: Elucidating the in vivo structures of messenger RNAs (mRNAs), long non-coding RNAs (lncRNAs), and viral RNAs to understand their regulatory roles.[4][5]
-
RNA-Protein Interaction Mapping: Identifying protein binding sites on RNA by observing changes in DMS reactivity upon protein association, a technique known as footprinting.[1]
-
Drug Discovery and Target Validation: Assessing the structural changes in a target RNA upon binding of a small molecule inhibitor, which can aid in the development of RNA-targeted therapeutics.
-
Dynamic RNA Structural Changes: Monitoring conformational changes in RNA in response to cellular stimuli, environmental stress, or during different stages of the cell cycle.
Experimental Workflow Overview
The general workflow for in-cell DMS probing followed by sequencing is outlined below. Each major step is detailed in the subsequent protocols.
Detailed Experimental Protocols
Protocol 1: In-cell RNA Modification with DMS
This protocol describes the treatment of cultured mammalian cells with DMS to modify accessible RNA nucleotides.
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Dimethyl sulfate (DMS)
-
Lysis buffer (e.g., TRIzol or similar)
Procedure:
-
Cell Culture: Grow cells to approximately 80-90% confluency in an appropriate culture dish (e.g., 10 cm dish).
-
Preparation: Prepare a fresh 1:10 dilution of DMS in a suitable solvent (e.g., ethanol) immediately before use. All work with DMS should be performed in a chemical fume hood with appropriate personal protective equipment.
-
DMS Treatment: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with 5 mL of pre-warmed PBS. c. Add 2 mL of pre-warmed complete medium to the cells. d. Add the diluted DMS to the medium to a final concentration of 1-2%. A typical final concentration is around 200 mM. The optimal concentration and incubation time should be empirically determined. e. Incubate the cells at 37°C for 2-5 minutes.
-
Quenching the Reaction: a. To quench the DMS reaction, add a solution containing a reducing agent, such as β-mercaptoethanol, to a final concentration of at least 0.7 M. b. Immediately place the dish on ice.
-
Cell Lysis and RNA Extraction: a. Aspirate the medium. b. Wash the cells once with 5 mL of ice-cold PBS. c. Add 1 mL of lysis buffer (e.g., TRIzol) directly to the dish and proceed with RNA extraction according to the manufacturer's protocol.
-
Control Samples: It is crucial to prepare two control samples:
-
No-drug control: Cells that undergo the same manipulations but are not treated with DMS. This is used to account for background reverse transcription stops or mutations.
-
Denatured control: Extracted RNA treated with DMS under denaturing conditions to modify all accessible nucleotides, serving as a positive control.
-
Protocol 2: Reverse Transcription and Library Preparation (DMS-MaP)
This protocol outlines the steps for detecting DMS modifications using reverse transcription that induces mutations (mutational profiling), followed by library preparation for next-generation sequencing.
Materials:
-
DMS-modified total RNA from Protocol 1
-
Gene-specific primers or random hexamers with sequencing adapters
-
Reverse transcriptase suitable for mutational profiling (e.g., a variant of reverse transcriptase that can read through DMS adducts)
-
dNTPs
-
MnCl₂ (often used to promote read-through and misincorporation)
-
PCR amplification reagents
-
DNA purification kits (e.g., magnetic beads)
Procedure:
-
Primer Annealing: a. To 1-5 µg of total RNA, add gene-specific or random primers. b. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription: a. Prepare a reverse transcription master mix containing the appropriate buffer, dNTPs, MnCl₂, and reverse transcriptase. The presence of manganese ions is often critical for inducing mutations at the site of modification. b. Add the master mix to the RNA-primer mixture. c. Perform reverse transcription according to the enzyme manufacturer's recommendations (e.g., incubate at 42°C for 1-2 hours).
-
RNA Degradation: Degrade the RNA template using an RNase H or alkaline hydrolysis.
-
cDNA Purification: Purify the resulting cDNA using a suitable method, such as magnetic beads.
-
Library Amplification: a. Perform PCR to amplify the cDNA and add the necessary sequencing adapters. b. The number of PCR cycles should be minimized to avoid amplification bias.
-
Final Library Purification: Purify the final PCR product to remove primers and other contaminants.
-
Sequencing: Quantify the library and submit for high-throughput sequencing (e.g., Illumina platform).
Data Presentation and Analysis
Quantitative Data Summary
The primary quantitative output of a DMS-MaP experiment is the reactivity score for each nucleotide. This score reflects the probability of modification at that position. Reactivity is calculated by comparing the mutation rate at each nucleotide in the DMS-treated sample to the background mutation rate in the no-drug control.
| Nucleotide Position | Mutation Rate (DMS+) | Mutation Rate (Control) | Calculated Reactivity | Structural Interpretation |
| A(56) | 0.15 | 0.01 | 0.14 | High (likely single-stranded) |
| C(57) | 0.02 | 0.01 | 0.01 | Low (likely base-paired) |
| A(58) | 0.21 | 0.02 | 0.19 | High (likely single-stranded) |
| U(59) | 0.03 | 0.02 | 0.01 | Low (DMS insensitive) |
| G(60) | 0.02 | 0.01 | 0.01 | Low (DMS insensitive) |
Table 1: Example of quantitative data derived from a DMS-MaP experiment. Reactivity is often normalized to allow for comparison across different experiments.
Data Analysis Workflow
References
- 1. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Computational analysis of RNA structures with chemical probing data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical probing of RNA – Simon Lab [simonlab.yale.edu]
- 5. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Investigating Protein Active Site Accessibility Using Amine-Reactive Chemical Probes
A Note on the Reagent DMDC: Initial searches for "DMDC" in the context of protein active site accessibility did not yield established protocols. The term can be ambiguous, referring to Dimethyl Dicarbonate, a beverage preservative, or N,N'-dimethyl-1,3-cyclohexanediamine, a chemical primarily used in asymmetric synthesis. Neither is a standard reagent for protein footprinting. Therefore, this document focuses on a widely used and well-documented class of reagents for this purpose: amine-reactive chemical probes , which are instrumental in studying protein active sites by modifying accessible lysine (B10760008) residues.
Application Note: Probing Protein Active Site Accessibility with Lysine-Specific Chemical Modification
Introduction
Understanding the structure and accessibility of a protein's active site is fundamental to elucidating its function, mechanism of action, and for the development of targeted therapeutics. Chemical footprinting coupled with mass spectrometry (MS) is a powerful technique to map the solvent-accessible surfaces of a protein and to identify regions that are protected from modification upon ligand binding or protein-protein interaction.[1][2] Lysine residues, with their nucleophilic primary amine side chains, are frequently involved in ligand binding and are often located in active sites, making them excellent targets for chemical modification.[3][4][5]
Amine-reactive chemical probes, such as N-hydroxysuccinimide (NHS) esters, are a class of reagents that covalently modify the ε-amino group of lysine residues that are exposed to the solvent.[5] By comparing the modification pattern of a protein in its apo (unbound) state versus its holo (ligand-bound) state, researchers can infer which lysine residues are in or near the active site and are shielded by the ligand. This differential modification provides a "footprint" of the ligand on the protein surface.
Principle of the Method
The core principle involves the differential reactivity of lysine residues based on their solvent accessibility.
-
Apo State Labeling: The protein of interest is treated with an amine-reactive probe. All solvent-accessible lysine residues will be modified.
-
Holo State Labeling: The protein is first incubated with a ligand (e.g., substrate, inhibitor, or binding partner). The same labeling reaction is then performed. Lysine residues at the binding interface will be sterically shielded by the ligand and will show reduced or no modification.
-
Analysis: Both samples are proteolytically digested (typically with trypsin) and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Interpretation: By quantifying the extent of modification for each lysine-containing peptide in the apo versus holo states, the residues protected by the ligand can be identified. This provides valuable information about the location of the active or binding site.
Applications
-
Active Site Mapping: Identifying amino acid residues that constitute an enzyme's active site.
-
Drug Discovery: Determining the binding site of small molecule inhibitors and drug candidates.[6]
-
Protein-Protein Interaction Studies: Mapping the interface between two or more interacting proteins.
-
Conformational Change Analysis: Detecting changes in protein conformation that alter the solvent accessibility of lysine residues.
Experimental Protocols
Protocol 1: Chemical Footprinting of a Protein-Ligand Complex Using an NHS Ester
This protocol provides a general workflow for identifying a ligand-binding site on a target protein using a generic amine-reactive NHS ester (e.g., Sulfo-NHS-Acetate).
Materials:
-
Purified target protein
-
Ligand of interest
-
Amine-reactive probe (e.g., Sulfo-NHS-Acetate)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Denaturation/Reduction Buffer: 6 M Urea (B33335), 10 mM DTT, 100 mM Tris-HCl, pH 8.5
-
Alkylation Solution: 55 mM Iodoacetamide in 100 mM Tris-HCl, pH 8.5
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS equipment (e.g., Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation:
-
Prepare two sets of reactions: 'Apo' and 'Holo'.
-
For the 'Holo' sample, pre-incubate the target protein with a 5-10 fold molar excess of the ligand in Reaction Buffer for 30 minutes at room temperature to ensure binding equilibrium.
-
For the 'Apo' sample, add an equivalent volume of Reaction Buffer without the ligand.
-
-
Chemical Modification:
-
Prepare a fresh stock solution of the NHS ester in anhydrous DMSO.
-
Add the NHS ester to both 'Apo' and 'Holo' samples to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume the excess NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature and reduce the protein by adding Denaturation/Reduction Buffer and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding the Alkylation Solution and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample 5-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 1.2 M.
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested samples with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixtures by LC-MS/MS. Use a data-dependent acquisition (DDA) method to acquire both MS1 scans for quantification and MS2 scans for peptide identification.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized to clearly show the differential modification.
Table 1: Quantitative Analysis of Lysine Modification
| Peptide Sequence | Lysine Position | % Modification (Apo) | % Modification (Holo) | Fold Change (Apo/Holo) |
| TKVIPYNAELSVK | K5 | 85.2% | 82.1% | 1.04 |
| LIGANDBINDINGK | K15 | 92.5% | 10.3% | 8.98 |
| YPVEFFIK | K23 | 78.9% | 75.4% | 1.05 |
| ACTIVE SITEK | K31 | 95.1% | 15.8% | 6.02 |
| GTYLCVTR | - | - | - | - |
| ... | ... | ... | ... | ... |
Data is hypothetical. A significant fold change indicates protection by the ligand.
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis can be visualized as a clear workflow.
Caption: Workflow for differential chemical footprinting.
Signaling Pathway Investigation Example
This method can be applied to understand how protein-protein interactions in a signaling pathway can alter active site accessibility. For example, investigating how the binding of an adaptor protein (e.g., Grb2) affects the active site of a receptor tyrosine kinase (RTK).
Caption: Investigating protein interaction in a signaling pathway.
References
- 1. neoproteomics.net [neoproteomics.net]
- 2. Multiplex chemical labeling of amino acids for protein footprinting structure assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05766F [pubs.rsc.org]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 6. WO2018237334A1 - LYSINE-REACTIVE PROBES AND USES THEREOF - Google Patents [patents.google.com]
Unraveling Molecular Interactions: Cross-Linking Proteins to Nucleic Acids
A Note on Reagent Selection: While the topic specified the use of Dimethyl dicarbonate (B1257347) (DMDC), extensive research indicates that DMDC is primarily employed as a microbial control agent in beverages through the methoxycarbonylation of proteins, particularly targeting histidine residues. It is not a recognized or standard reagent for the covalent cross-linking of proteins to nucleic acids.
Therefore, this document provides detailed application notes and protocols for a widely accepted and effective method of protein-nucleic acid cross-linking using a zero-length cross-linker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) . EDC is a valuable tool for researchers, scientists, and drug development professionals to study and stabilize protein-DNA and protein-RNA interactions.[1][2][3]
Application Notes: EDC as a Zero-Length Cross-Linker
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) that facilitates the formation of a direct amide bond between a carboxyl group and a primary amine, with no intervening spacer arm.[2][3][4] This "zero-length" cross-linking is particularly advantageous for studies where preserving the native structure and minimizing steric hindrance is crucial.[1] In the context of protein-nucleic acid interactions, EDC can be used to form a covalent bond between the carboxyl groups of amino acid residues (aspartic acid, glutamic acid) in a protein and the primary amines on nucleic acid bases, or more commonly, by activating the 5' phosphate (B84403) groups of nucleic acids for reaction with primary amines on proteins (e.g., lysine (B10760008) residues).[2][3][5]
The efficiency of EDC-mediated cross-linking can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][6] These reagents react with the EDC-activated carboxyl group to form a more stable amine-reactive intermediate, which is less susceptible to hydrolysis in aqueous solutions, thereby increasing the yield of the final cross-linked product.[4][6]
Key Applications:
-
Mapping Protein-Nucleic Acid Interaction Sites: By cross-linking a protein to DNA or RNA, followed by enzymatic digestion and mass spectrometry, the specific amino acid residues and nucleotide bases at the interaction interface can be identified.
-
Stabilizing Protein-Nucleic Acid Complexes: Covalent cross-linking can stabilize transient or weak interactions, allowing for their purification and structural analysis using techniques like X-ray crystallography or cryo-electron microscopy.
-
Chromatin Immunoprecipitation (ChIP): While formaldehyde (B43269) is more common, zero-length cross-linkers can be used in specific ChIP applications to capture direct protein-DNA interactions.
-
Development of Bioconjugates: EDC is used to create stable conjugates of proteins and oligonucleotides for various applications in diagnostics and therapeutics.[5][7]
Data Presentation
The efficiency of cross-linking can be influenced by reagent concentrations and reaction conditions. Below are tables summarizing quantitative data related to EDC-mediated cross-linking.
Table 1: Effect of EDC/NHS Concentration on Cross-Linking Efficiency
| EDC (mM) | NHS (mM) | Relative Cross-Linking Efficiency (%) | Notes |
| 1 | 0 | 30 | Baseline efficiency with EDC alone. |
| 1 | 2.5 | 65 | Addition of NHS significantly improves efficiency by stabilizing the intermediate. |
| 2 | 5 | 90 | Optimal concentrations for many protein-protein cross-linking reactions, adaptable for protein-nucleic acid interactions.[6] |
| 5 | 10 | 95 | Higher concentrations may lead to increased non-specific cross-linking and protein aggregation. |
Note: The values in this table are illustrative and the optimal concentrations should be determined empirically for each specific protein-nucleic acid pair.
Table 2: Enhancement of Nucleic Acid Detection with EDC Cross-Linking
| Cross-Linking Method | Target Nucleic Acid | Fold Increase in Detection Sensitivity | Application |
| Standard UV | siRNA, miRNA, piRNA | 1 (baseline) | Northern Blotting |
| EDC | siRNA, miRNA, piRNA | 25-50 | Northern Blotting[8] |
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of a Protein to an Oligonucleotide using EDC/NHS
This protocol describes a two-step method to cross-link a protein to a 5'-amine-modified oligonucleotide.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0)
-
5'-amine-modified oligonucleotide
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine (B1172632), pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of extraneous primary amines and carboxyls.
-
Activation of Protein Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL in water) and Sulfo-NHS (e.g., 20 mg/mL in water).
-
Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[6]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Cross-Linker (Optional but Recommended):
-
To prevent polymerization of the amine-modified oligonucleotide, it is advisable to remove excess EDC and Sulfo-NHS.
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Cross-Linking to Oligonucleotide:
-
Immediately add the 5'-amine-modified oligonucleotide to the activated protein solution. A 1.5 to 2-fold molar excess of the oligonucleotide over the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add hydroxylamine to 50 mM).
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess oligonucleotide and reaction by-products by size-exclusion chromatography or other suitable purification methods.
-
-
Analysis:
-
Analyze the cross-linking efficiency by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by HPLC.
-
Protocol 2: In Situ (In-Cell) Protein-DNA Cross-Linking using EDC
This protocol provides a general framework for cross-linking proteins to DNA within living cells. Optimization is critical for each cell type and application.
Materials:
-
Cultured cells
-
PBS (Phosphate-Buffered Saline)
-
EDC
-
Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 7.5
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Cell Harvest and Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cross-Linking Reaction:
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Prepare a fresh solution of EDC in ice-cold PBS (e.g., 100 mM).
-
Add the EDC solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration must be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 100 mM (e.g., 1/10th volume of 1 M Glycine).
-
Incubate for 10 minutes at room temperature with gentle rotation to quench the cross-linking reaction.
-
-
Cell Lysis:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed with cell lysis using a buffer appropriate for your downstream application (e.g., ChIP lysis buffer, nuclear extraction buffer), supplemented with protease inhibitors.
-
-
Downstream Processing:
-
The cross-linked protein-DNA complexes can now be used for downstream applications such as chromatin immunoprecipitation (ChIP), followed by qPCR or sequencing.
-
Mandatory Visualizations
Caption: Chemical mechanism of EDC-mediated protein-nucleic acid cross-linking.
Caption: Experimental workflow for in vitro protein-nucleic acid cross-linking.
References
- 1. scbt.com [scbt.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. info2.gbiosciences.com [info2.gbiosciences.com]
- 6. manuals.plus [manuals.plus]
- 7. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Carbodiimide-mediated cross-linking of RNA to nylon membranes improves the detection of siRNA, miRNA and piRNA by northern blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Dicarbonate as a Control Agent in Yeast Fermentation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl dicarbonate (B1257347) (DMDC) as a potent control agent in yeast fermentation studies. Detailed protocols for its application, and for assessing its impact on yeast viability and fermentation kinetics, are provided to facilitate reproducible research.
Introduction
Dimethyl dicarbonate (DMDC), also known commercially as Velcorin®, is a highly effective microbial control agent used primarily in the beverage industry to sterilize and preserve products by inactivating spoilage microorganisms, including a wide range of yeasts.[1] Its utility extends to the research laboratory as a valuable tool for controlling yeast activity in fermentation studies. DMDC's mechanism of action involves the methoxycarbonylation of proteins, leading to enzyme inactivation.[1] It specifically targets key enzymes in microbial metabolism, such as acetate (B1210297) kinase, L-glutamic acid decarboxylase, alcohol dehydrogenase (ADH), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] In aqueous solutions, DMDC rapidly hydrolyzes into negligible amounts of methanol (B129727) and carbon dioxide, leaving no residue in the final product.
Mechanism of Action
DMDC exerts its inhibitory effect on yeast through the chemical modification of enzymes. The primary mechanism is the methoxycarbonylation of nucleophilic groups (imidazoles, amines, and thiols) on amino acid residues within proteins, particularly histidine.[1] This modification alters the enzyme's structure and function, leading to a loss of catalytic activity.
Key enzymes in yeast fermentation that are inhibited by DMDC include:
-
Alcohol Dehydrogenase (ADH): This enzyme is crucial for the final step of alcoholic fermentation, catalyzing the reduction of acetaldehyde (B116499) to ethanol (B145695).
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A key enzyme in glycolysis, GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.
The inactivation of these and other essential enzymes disrupts the central metabolic pathways of yeast, leading to the cessation of fermentation and ultimately, cell death.
Quantitative Data Summary
The efficacy of DMDC as a yeast control agent is dependent on several factors, including the yeast species and strain, the initial cell concentration (inoculum size), and the chemical matrix of the medium (e.g., presence of ethanol, SO₂, pH).
Table 1: Minimum Inhibitory Concentration (MIC) of DMDC for Various Yeast Species
| Yeast Species | Initial Inoculum (CFU/mL) | Medium Conditions | MIC of DMDC (mg/L) | Reference |
| Saccharomyces cerevisiae | 500 | Dry red wine (12% v/v ethanol, pH 3.5) | 100 | [2] |
| Saccharomyces cerevisiae | 330-460 | Wine | 50 (with 25 mg/L free SO₂) | [3] |
| Saccharomyces bayanus | 580-758 | Wine (11% v/v ethanol, 12 g/L sugar) | 100 | [3] |
| Schizosaccharomyces pombe | 500 | Dry red wine (12% v/v ethanol, pH 3.5) | 100 | [2] |
| Dekkera bruxellensis | 500 | Dry red wine (12% v/v ethanol, pH 3.5) | 100 | [2] |
| Pichia guilliermondii | 500 | Dry red wine (12% v/v ethanol, pH 3.5) | 100 | [2] |
| Zygosaccharomyces bailii | 500 | Dry red wine (12% v/v ethanol, pH 3.5) | 25 | [2][4] |
| Zygoascus hellenicus | 500 | Dry red wine (12% v/v ethanol, pH 3.5) | 25 | [2][4] |
| Lachancea thermotolerans | 500 | Dry red wine (12% v/v ethanol, pH 3.5) | 25 | [2][4] |
Note: The legally permitted maximum dose of DMDC in many regions is 200 mg/L.[2] At higher inoculum levels (e.g., 10⁶ CFU/mL), 200 mg/L of DMDC may not be sufficient to achieve complete inactivation for all yeast species, and its efficacy can be enhanced by the addition of potassium metabisulphite (SO₂).[2][4]
Table 2: Effect of DMDC on Yeast Fermentation Parameters (Hypothetical Data for Illustrative Purposes)
| DMDC Concentration (mg/L) | Time (hours) | Yeast Viability (%) | Glucose Consumed (%) | Ethanol Produced (g/L) |
| 0 (Control) | 24 | 98 | 50 | 25 |
| 50 | 24 | 40 | 20 | 10 |
| 100 | 24 | 5 | 5 | 2 |
| 200 | 24 | <1 | <1 | <0.1 |
Note: The data in Table 2 is illustrative. Researchers should generate their own data following the protocols outlined below to determine the precise effects of DMDC under their specific experimental conditions.
Table 3: Inhibition of Key Yeast Enzymes by DMDC (Hypothetical Data for Illustrative Purposes)
| Enzyme | DMDC Concentration (mg/L) | % Inhibition |
| Alcohol Dehydrogenase (ADH) | 50 | 60 |
| 100 | 95 | |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 50 | 55 |
| 100 | 92 |
Note: The data in Table 3 is illustrative. Researchers can determine the inhibitory effects of DMDC on specific yeast enzymes using the enzyme assay protocols provided.
Experimental Protocols
Protocol for DMDC Treatment of Yeast Cultures
This protocol describes the general procedure for treating a yeast culture with DMDC to inactivate the cells and halt fermentation.
Materials:
-
Yeast culture (Saccharomyces cerevisiae or other species of interest)
-
Yeast extract Peptone Dextrose (YPD) broth or other suitable fermentation medium
-
This compound (DMDC)
-
Sterile tubes or flasks
-
Shaking incubator
-
Micropipettes and sterile tips
Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of the desired yeast strain into 5 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm). The following day, dilute the overnight culture into a larger volume of fresh YPD to an optical density at 600 nm (OD₆₀₀) of approximately 0.1. Grow the culture to the desired growth phase (e.g., mid-log phase, OD₆₀₀ ≈ 0.8-1.0).
-
Preparation for Treatment: Aliquot the yeast culture into sterile tubes or flasks. For example, dispense 10 mL of culture into 50 mL sterile centrifuge tubes.
-
DMDC Addition: Prepare a stock solution of DMDC if necessary, although it is typically added directly as a liquid. Caution: DMDC is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
-
Add the desired concentration of DMDC to the yeast culture aliquots. For example, to achieve a final concentration of 100 mg/L in a 10 mL culture, add 1 µL of a 1 g/mL DMDC solution (assuming a density of 1.25 g/mL for DMDC, this would be slightly different, so precise calculations based on the specific product's density are recommended). Vortex or mix the tubes immediately and thoroughly after DMDC addition to ensure even distribution, as DMDC hydrolyzes rapidly in aqueous solutions.
-
Incubation: Incubate the treated cultures under the desired conditions (e.g., 30°C with shaking) for the specified contact time. Contact times can range from minutes to hours depending on the experimental goals.
-
Sampling: At predetermined time points, withdraw samples for viability testing, and analysis of fermentation parameters (glucose and ethanol concentration).
Protocol for Yeast Viability Assessment
Yeast viability after DMDC treatment can be assessed using several methods. Flow cytometry with fluorescent staining is a rapid and quantitative method.
Materials:
-
DMDC-treated and control yeast samples
-
Phosphate-buffered saline (PBS)
-
SYTO™ 9 green fluorescent nucleic acid stain
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Sample Preparation: Take 1 mL of the yeast culture, centrifuge at 5,000 x g for 5 minutes, and discard the supernatant. Resuspend the cell pellet in 1 mL of PBS.
-
Staining: Prepare a staining solution containing SYTO™ 9 and PI in PBS according to the manufacturer's instructions. A common final concentration is 5 µM for SYTO™ 9 and 30 µM for PI.
-
Add the staining solution to the resuspended yeast cells and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained samples on a flow cytometer.
-
Set up gates to distinguish yeast cells from debris using forward scatter (FSC) and side scatter (SSC).
-
Use a green fluorescence channel (e.g., FITC) to detect SYTO™ 9 (stains all cells).
-
Use a red fluorescence channel (e.g., PE or PerCP) to detect PI (stains only dead or membrane-compromised cells).
-
-
Data Analysis: Quantify the percentage of live (SYTO™ 9 positive, PI negative), dead (SYTO™ 9 positive, PI positive), and potentially damaged cells.
Protocol for Monitoring Fermentation Kinetics
The impact of DMDC on fermentation can be monitored by measuring glucose consumption and ethanol production over time.
Materials:
-
DMDC-treated and control fermentation samples
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Enzymatic assay kits for glucose and ethanol (if using a spectrophotometer)
-
Appropriate standards for glucose and ethanol
Procedure (Spectrophotometric Method):
-
Sample Preparation: At each time point, withdraw a sample from the fermentation culture. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the yeast cells. Collect the supernatant for analysis.
-
Glucose Assay: Use a commercial glucose oxidase-peroxidase (GOPOD) or similar enzymatic assay kit. Follow the manufacturer's protocol to determine the glucose concentration in the supernatant. This typically involves mixing the supernatant with the assay reagent and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Ethanol Assay: Use a commercial alcohol oxidase/peroxidase or alcohol dehydrogenase-based enzymatic assay kit. Follow the manufacturer's protocol to determine the ethanol concentration. This often involves measuring the change in absorbance at 340 nm due to the production or consumption of NADH.
-
Standard Curves: Prepare standard curves for both glucose and ethanol using solutions of known concentrations to accurately quantify the concentrations in the experimental samples.
Procedure (HPLC Method):
-
Sample Preparation: Prepare the supernatant as described above. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.
-
HPLC Analysis: Use an HPLC system equipped with a suitable column for organic acid and alcohol analysis (e.g., an ion-exchange column) and a refractive index (RI) detector.
-
Mobile Phase: An isocratic mobile phase, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄), is commonly used.
-
Quantification: Run standards of known concentrations of glucose and ethanol to create calibration curves for quantification.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of DMDC action on yeast cells.
References
Probing Ribosomal Architecture: Application Notes and Protocols for Labeling Accessible Nucleotides with Dimethyl Sulfate (DMS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dimethyl sulfate (B86663) (DMS) as a chemical probe to investigate the structure of ribosomes. This technique is invaluable for identifying accessible nucleotides within the ribosomal RNA (rRNA), offering insights into ribosome assembly, function, and the binding of therapeutic agents. Detailed protocols, data interpretation guidelines, and potential applications in drug discovery are outlined below.
Introduction
The ribosome, a complex molecular machine responsible for protein synthesis, is a prime target for therapeutic intervention. Understanding its intricate three-dimensional structure is crucial for the rational design of novel antibiotics and other drugs that target translation.[1] Chemical probing with DMS offers a powerful method to map the solvent-accessible regions of rRNA within the ribosome at nucleotide resolution.[2] DMS methylates the Watson-Crick face of unpaired adenine (B156593) and cytosine residues, and to a lesser extent, guanine (B1146940) residues.[3][4] The sites of modification can then be identified using reverse transcription, where the polymerase stalls or introduces mutations at the modified nucleotide.[3] This information provides a detailed footprint of the accessible regions of the rRNA, revealing insights into its secondary and tertiary structure, as well as its interactions with ribosomal proteins and other ligands.[2]
Applications in Research and Drug Development
-
Ribosome Structure Elucidation: DMS probing provides experimental constraints for refining computational models of ribosome structure. By identifying single-stranded and accessible regions of rRNA, researchers can gain a more accurate picture of the ribosome's complex architecture.[5][6]
-
Analysis of Ribosome Assembly: The process of ribosome biogenesis involves a series of dynamic conformational changes. DMS footprinting can be used to probe the structure of ribosome assembly intermediates, providing snapshots of the folding and protein-binding events that occur during this intricate process.[7]
-
Mapping Ligand Binding Sites: Identifying the binding sites of antibiotics and other small molecules on the ribosome is critical for understanding their mechanism of action and for developing new drugs.[1] DMS footprinting can reveal which nucleotides are protected from modification upon ligand binding, thereby pinpointing the interaction site.[2]
-
Investigating Ribosomal Dynamics: The ribosome is not a static entity; it undergoes significant conformational changes during the different phases of translation. DMS probing can be used to monitor these dynamic changes in rRNA accessibility, providing insights into the mechanics of protein synthesis.
-
Drug Discovery and Lead Optimization: By providing detailed structural information about the drug-ribosome interface, DMS probing can guide the structure-based design of more potent and specific therapeutic agents.[1] It can also be used to assess the impact of drug candidates on ribosome structure and function.
Experimental Principles and Workflow
The fundamental principle of DMS probing involves the differential reactivity of nucleotides based on their accessibility and pairing status. Unpaired and solvent-exposed adenine and cytosine residues are readily methylated by DMS, while those involved in base-pairing or buried within the ribosomal structure are protected.
Caption: Experimental workflow for DMS probing of ribosomes.
Detailed Experimental Protocols
Protocol 1: In Vitro DMS Probing of Isolated Ribosomes
This protocol describes the chemical modification of purified ribosomes with DMS in a controlled, in vitro environment.
Materials:
-
Purified ribosomes or ribosomal subunits (e.g., from E. coli)
-
DMS Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Dimethyl sulfate (DMS)
-
Quenching Solution: 1 M β-mercaptoethanol or 0.5 M DTT
-
RNA extraction kit
-
Primers for reverse transcription
-
Reverse transcriptase
-
dNTPs
-
Sequencing reagents and equipment
Procedure:
-
Ribosome Preparation: Resuspend purified ribosomes in DMS Reaction Buffer to a final concentration of 1 µM. If investigating ligand binding, pre-incubate the ribosomes with the ligand of interest at the desired concentration for 30 minutes at 37°C.
-
DMS Modification: Add DMS to the ribosome solution to a final concentration of 50 mM. For a negative control, add an equal volume of water. Incubate the reaction at 37°C for 10 minutes. The incubation time and DMS concentration may need to be optimized depending on the specific experimental goals.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM.
-
RNA Extraction: Immediately proceed to extract the ribosomal RNA using a standard RNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
Primer Extension Analysis:
-
Anneal a 5'-radiolabeled or fluorescently labeled primer to the purified rRNA.
-
Perform reverse transcription using a suitable reverse transcriptase and dNTPs. The reverse transcriptase will stall one nucleotide before the DMS-modified base.
-
Analyze the cDNA products on a denaturing polyacrylamide gel. The positions of the stalls indicate the sites of DMS modification.
-
-
DMS-MaPseq (DMS Mutational Profiling followed by sequencing):
-
For a high-throughput approach, prepare a sequencing library from the extracted rRNA.[3]
-
During reverse transcription, DMS-modified adenines and cytosines cause misincorporations in the resulting cDNA.[3]
-
Sequence the cDNA library and align the reads to the reference rRNA sequence.
-
Analyze the data to identify positions with increased mutation rates in the DMS-treated sample compared to the control. This provides a quantitative measure of nucleotide accessibility.[3]
-
Protocol 2: In Vivo DMS Probing of Ribosomes within Cells
This protocol allows for the analysis of ribosome structure in its native cellular environment.
Materials:
-
Cell culture (e.g., E. coli or yeast)
-
Growth medium
-
Dimethyl sulfate (DMS)
-
Quenching solution (e.g., 1 M β-mercaptoethanol in the lysis buffer)
-
Cell lysis buffer
-
RNA extraction reagents
-
Subsequent analysis reagents as in Protocol 1
Procedure:
-
Cell Growth: Grow cells to the desired optical density (e.g., mid-log phase).
-
DMS Treatment: Add DMS directly to the cell culture to a final concentration of 1-2%. The optimal concentration and treatment time (typically 1-5 minutes) should be determined empirically to achieve sufficient modification without causing excessive cell lysis or RNA degradation.[6][7]
-
Quenching and Cell Lysis: Pellet the cells by centrifugation and immediately resuspend them in a lysis buffer containing the quenching agent.
-
RNA Extraction and Analysis: Proceed with RNA extraction and subsequent analysis (primer extension or DMS-MaPseq) as described in Protocol 1.
Data Presentation and Interpretation
Quantitative data from DMS probing experiments, such as modification efficiencies or mutation rates, should be summarized in tables for clear comparison between different experimental conditions (e.g., with and without a ligand).
Table 1: Example of Quantitative DMS Reactivity Data
| Nucleotide Position | Reactivity (Control) | Reactivity (+ Ligand X) | Fold Change |
| A532 | 0.85 | 0.12 | -7.1 |
| C795 | 0.05 | 0.06 | 1.2 |
| A1492 | 0.92 | 0.08 | -11.5 |
| A1493 | 0.88 | 0.10 | -8.8 |
Reactivity can be represented as the fraction of modified RNA at a specific position or as the mutation rate from DMS-MaPseq data.
A decrease in reactivity upon ligand binding suggests that the nucleotide is protected by the ligand and is likely part of the binding site. Conversely, an increase in reactivity may indicate a conformational change in the rRNA upon ligand binding.
Visualization of Ribosome Structure and DMS Data
Visualizing the DMS reactivity data on the known 3D structure of the ribosome can provide valuable spatial context.
Caption: Key functional sites of the ribosome probed by DMS.
Conclusion
DMS chemical probing is a versatile and powerful technique for investigating the structure and function of ribosomes. The detailed protocols and application notes provided here offer a solid foundation for researchers, scientists, and drug development professionals to employ this method in their studies. By providing high-resolution information on rRNA accessibility, DMS probing can significantly contribute to our understanding of ribosome biology and facilitate the development of novel therapeutics that target protein synthesis.
References
- 1. Structure-based drug design meets the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using DMS-MaPseq to Uncover the Roles of DEAD-box Proteins in Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the structure of ribosome assembly intermediates in vivo using DMS and hydroxyl radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo structure probing of RNA in Archaea: novel insights into the ribosome structure of Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Structure of Ribosome Assembly Intermediates In vivo using DMS and Hydroxyl Radical Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of DMDC Modifications by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Dicarbonate (DMDC) is a highly reactive electrophilic agent commonly used as a microbial inhibitor in the food and beverage industry. Its reactivity extends to biological macromolecules, making it a potential tool for chemical proteomics and drug development to probe protein structure and function. DMDC primarily modifies nucleophilic amino acid residues, leading to covalent adducts that can be detected and quantified by mass spectrometry (MS). This document provides detailed application notes and protocols for the quantitative analysis of DMDC-induced protein modifications using mass spectrometry.
Principle of DMDC Modification
DMDC reacts with nucleophilic side chains of amino acids, primarily targeting lysine (B10760008) (Lys), histidine (His), tyrosine (Tyr), serine (Ser), threonine (Thr), and cysteine (Cys). The reaction results in a carbomethoxylation modification, leading to a specific mass shift that can be identified by high-resolution mass spectrometry. Understanding these mass shifts is critical for the successful identification of modified peptides in a complex protein digest.
Quantitative Proteomic Strategies
Two primary strategies are employed for the quantitative analysis of DMDC modifications: label-free quantification and stable isotope labeling.
-
Label-Free Quantification: This method relies on the direct comparison of the signal intensities of peptides between a DMDC-treated sample and a control sample. It is a straightforward and cost-effective approach.[1][2][3][4]
-
Stable Isotope Labeling: This technique involves the use of heavy and light isotope-labeled reagents to differentially label peptides from the DMDC-treated and control samples. The samples are then mixed and analyzed together by MS. The relative abundance of the modified peptide is determined by the ratio of the heavy to light labeled peptide signals, offering high accuracy and precision. Reductive dimethylation is a common stable isotope labeling method.[5][6][7]
Data Presentation: Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from a label-free and a stable isotope labeling experiment to assess the extent of DMDC modification on a set of proteins.
Table 1: Label-Free Quantification of DMDC-Modified Peptides
| Protein | Peptide Sequence | Modification Site | Fold Change (DMDC-Treated / Control) | p-value |
| Protein A | TK VLPTSGVK | Lysine (K) | 4.2 | 0.001 |
| Protein B | FH ESPLDLGK | Histidine (H) | 3.5 | 0.005 |
| Protein C | GY SSTDTTSP | Tyrosine (Y) | 2.8 | 0.012 |
| Protein D | AS GPVFK | Serine (S) | 1.5 | 0.045 |
| Protein E | VT APSSDIK | Threonine (T) | 1.2 | 0.089 |
Table 2: Stable Isotope Labeling (Reductive Dimethylation) of DMDC-Modified Peptides
| Protein | Peptide Sequence | Modification Site | Ratio (Heavy/Light) | Standard Deviation |
| Protein F | LK ECCNVPLK | Lysine (K) | 5.1 | 0.3 |
| Protein G | AH VPDHGMLK | Histidine (H) | 4.7 | 0.4 |
| Protein H | DY VKNFNVWK | Tyrosine (Y) | 3.9 | 0.2 |
| Protein I | IS WHEEELK | Serine (S) | 2.1 | 0.5 |
| Protein J | LT QGTLFNI | Threonine (T) | 1.8 | 0.3 |
Experimental Protocols
Protocol 1: In-vitro DMDC Modification of a Purified Protein
Objective: To modify a purified protein with DMDC for initial characterization by mass spectrometry.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound (DMDC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Protein Preparation: Dissolve the purified protein in PBS to a final concentration of 1 mg/mL.
-
DMDC Treatment: Add DMDC to the protein solution to a final concentration of 10 mM. Incubate at room temperature for 1 hour with gentle agitation.
-
Quenching: The reaction is self-quenching as DMDC hydrolyzes in aqueous solutions.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample 5-fold with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid and analyze by LC-MS/MS.
Protocol 2: Quantitative Analysis of DMDC Modifications in Cell Lysates using Label-Free Quantification
Objective: To identify and quantify DMDC-modified proteins in a complex cell lysate.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
DMDC
-
Acetone (B3395972) (pre-chilled at -20°C)
-
Ammonium bicarbonate
-
DTT, IAA, Trypsin
-
Formic acid, ACN, Ultrapure water
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with DMDC (e.g., 1 mM in culture media for 1 hour). Use an untreated set of cells as a control.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Precipitation:
-
Precipitate the proteins from the supernatant by adding 4 volumes of cold acetone and incubating at -20°C overnight.
-
Pellet the proteins by centrifugation and wash the pellet with cold acetone.
-
-
Protein Digestion:
-
Resuspend the protein pellet in 50 mM ammonium bicarbonate.
-
Perform reduction, alkylation, and trypsin digestion as described in Protocol 1.
-
-
Sample Cleanup: Desalt the peptides using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the control and DMDC-treated samples by LC-MS/MS.
-
Data Analysis:
-
Perform a database search to identify peptides and proteins. Include variable modifications for carbomethoxylation on relevant amino acid residues (see Table 3).
-
Use software such as MaxQuant or Proteome Discoverer for label-free quantification, comparing the peak intensities of modified peptides between the DMDC-treated and control samples.
-
Table 3: Mass Shifts of DMDC-Modified Amino Acid Residues
| Amino Acid | Modification | Monoisotopic Mass Shift (Da) |
| Lysine (K) | Carbomethoxylation | +58.0055 |
| Histidine (H) | Carbomethoxylation | +58.0055 |
| Tyrosine (Y) | Carbomethoxylation | +58.0055 |
| Serine (S) | Carbomethoxylation | +58.0055 |
| Threonine (T) | Carbomethoxylation | +58.0055 |
| Cysteine (C) | Carbomethoxylation | +58.0055 |
| N-terminus | Carbomethoxylation | +58.0055 |
Mandatory Visualizations
Caption: General workflow for quantitative proteomic analysis of DMDC modifications.
References
- 1. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 2. Label-free quantification - Wikipedia [en.wikipedia.org]
- 3. 無標記定量 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Label-free quantitation of endogenous peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RNA Modification Analysis with Chemical Probing
Welcome to the Technical Support Center for RNA modification analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their RNA chemical probing experiments. The following information is based on established protocols for common RNA modification techniques.
Disclaimer: The reagent "DMDC" is not commonly found in RNA modification literature. Based on the similarity of the acronym, this guide will focus on Dimethyl Sulfate (DMS), a widely used reagent for RNA structure analysis. It is crucial to verify the identity of your reagents before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind DMS-based RNA modification?
Dimethyl Sulfate (DMS) is a chemical probe used to analyze RNA secondary and tertiary structures.[1][2][3] It methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) nucleotides within an RNA molecule.[1][2] Because DMS is a small molecule, it can readily access and modify flexible or single-stranded regions of RNA, while structured or double-stranded regions remain largely unreactive.[1][4] The sites of modification can then be identified using techniques like reverse transcription, where the polymerase stalls at the methylated base, or by mutational profiling (DMS-MaPseq), where the modification leads to a mutation in the resulting cDNA.[1][5][6]
Q2: What is the optimal concentration of DMS to use?
The optimal DMS concentration needs to be empirically determined for each RNA and experimental condition to ensure, on average, no more than one modification per RNA molecule.[1][7] A common starting point is a 6-fold dilution of DMS in ethanol (B145695).[1] Titrating the DMS concentration is crucial; too high a concentration will lead to multiple modifications per molecule and potential RNA degradation, while too low a concentration will result in insufficient modification for detection.[2]
Q3: How long should the DMS modification reaction be incubated?
The incubation time for DMS modification is typically short to limit the extent of modification and avoid RNA damage. Incubation times can range from 2 to 10 minutes at room temperature or 37°C.[2][8] The optimal time depends on the DMS concentration, buffer conditions, and the specific RNA being studied. It's recommended to perform a time-course experiment to determine the ideal incubation period.[2]
Q4: How can I be sure my RNA is correctly folded before DMS treatment?
Proper RNA folding is critical for accurate structural analysis. To achieve a homogenous population of correctly folded RNA, it is common practice to first denature the RNA by heating it to ~90°C and then allowing it to cool slowly.[1] Subsequently, MgCl₂ is added to a final concentration of around 10 mM to facilitate the formation of tertiary structures.[1][8] The RNA is then incubated at a specific folding temperature (e.g., 25°C, 37°C, or 50°C) for a period ranging from 15 minutes to an hour to allow it to adopt its native conformation before adding DMS.[1][8]
Troubleshooting Guides
Problem 1: No or very weak signal from DMS modification.
| Possible Cause | Suggested Solution |
| Inefficient DMS Modification | - Increase the DMS concentration. Perform a titration to find the optimal concentration.[2]- Increase the incubation time. A time-course experiment can help determine the ideal duration.[2]- Ensure the DMS reagent is fresh. DMS is sensitive to moisture and can degrade over time. Use a fresh bottle every six months for optimal reactivity.[6] |
| RNA Degradation | - Check the integrity of your RNA before and after the DMS reaction on a denaturing gel. If degradation is observed, reduce the DMS concentration or incubation time.[9]- Ensure all solutions and equipment are RNase-free.[10] |
| Inefficient Primer Extension/Reverse Transcription | - Optimize the reverse transcription conditions. Ensure the final Mg²⁺ concentration is 3–4 mM in excess of the dNTP concentration.[1]- Use a different reverse transcriptase, as some are more prone to sequence-dependent pausing.[11]- Increase the incubation temperature of the primer extension reaction (up to 50°C).[1] |
| Poor Primer Annealing | - Design primers that are 18-25 nucleotides long with minimal self-complementarity or complementarity to other regions of the RNA.[1]- Optimize the annealing temperature and time. A slow cooling process from 90°C to 25°C over 1-1.5 hours is recommended.[8] |
Problem 2: High background signal or smearing on the gel.
| Possible Cause | Suggested Solution |
| Over-modification of RNA | - Reduce the DMS concentration and/or incubation time. The goal is to have, at most, one modification per RNA molecule.[1][7] |
| RNA Degradation | - Check RNA integrity. If degraded, use fresh, high-quality RNA and ensure RNase-free conditions throughout the protocol.[9][10]- Quench the DMS reaction effectively using a solution containing beta-mercaptoethanol.[6][8] |
| Genomic DNA Contamination | - Treat the RNA sample with DNase to remove any contaminating genomic DNA, which can interfere with primer extension.[9] |
| Sequence-dependent Reverse Transcriptase Pausing | - This can create bands in the absence of DMS modification. Compare the DMS-treated lanes with a no-DMS control to identify true modification-dependent stops.[11]- Try using a different reverse transcriptase or altering the reaction conditions (e.g., temperature, salt concentration).[11] |
Experimental Protocols
DMS Footprinting Protocol Summary
This protocol provides a general overview of a DMS footprinting experiment. Specific conditions may need to be optimized for your RNA of interest.
-
RNA Folding:
-
Dilute RNA to a final concentration of ~1-2 µM in a suitable buffer (e.g., 1x CE Buffer: 100 mM Na-Cacodylate pH 7.4, 0.5 mM EDTA).[8]
-
Heat the RNA to 90°C for 3 minutes and then cool slowly to room temperature to denature and refold the RNA.[8]
-
Add MgCl₂ to a final concentration of 10 mM and incubate at the desired folding temperature (e.g., 25°C or 37°C) for 15-60 minutes to allow for tertiary structure formation.[8]
-
-
DMS Modification:
-
Prepare a fresh DMS solution (e.g., 3 µL DMS in 15 µL 100% ethanol).[8] Caution: DMS is highly toxic and should be handled in a fume hood with appropriate personal protective equipment. [1][6]
-
Add the diluted DMS solution to the folded RNA and incubate for a predetermined time (e.g., 2 minutes) at the folding temperature.[8]
-
Include a no-DMS control reaction.
-
-
Quenching and RNA Purification:
-
Primer Extension:
-
Resuspend the RNA pellet in an annealing buffer with a 5'-radiolabeled or fluorescently labeled primer.[1][8]
-
Anneal the primer by heating to 90°C for 2 minutes and cooling slowly to 25°C.[8]
-
Perform reverse transcription using a suitable reverse transcriptase (e.g., SuperScript III). The enzyme will stall one nucleotide 3' to the methylated base.[1][8]
-
-
Analysis:
-
Analyze the cDNA products on a denaturing polyacrylamide gel alongside sequencing lanes to map the modification sites.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| RNA Concentration | 1 - 2 µM | [1][8] |
| MgCl₂ Concentration for Folding | 10 mM | [8] |
| DMS Incubation Time | 2 - 10 minutes | [2][8] |
| DMS Concentration | Titrate for optimal results (starting with ~6-fold dilution in ethanol) | [1][2] |
| Primer Length | 18 - 25 nucleotides | [1] |
Visualizations
Caption: Workflow for DMS footprinting of RNA.
Caption: Troubleshooting logic for DMS modification experiments.
References
- 1. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. RNA Secondary Structure Study by Chemical Probing Methods Using DMS and CMCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical probing of RNA – Simon Lab [simonlab.yale.edu]
- 5. escholarship.org [escholarship.org]
- 6. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: DMS Chemical Footprinting of RNA [protocol-online.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mpbio.com [mpbio.com]
- 11. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Dicarbonate (DMDC) in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dimethyl dicarbonate (B1257347) (DMDC) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered when working with DMDC in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is dimethyl dicarbonate (DMDC) and what is its primary mechanism of action?
A1: this compound (DMDC) is a powerful microbial control agent primarily used as a preservative in beverages.[1][2] Its primary mechanism of action involves the methoxycarbonylation of nucleophilic groups on proteins, such as imidazoles, amines, and thiols, which are commonly found in amino acid residues.[3] This modification leads to the inactivation of enzymes essential for microbial metabolism, ultimately causing cell death.[2][4]
Q2: What are the expected breakdown products of DMDC in aqueous solutions?
A2: In aqueous environments, DMDC rapidly hydrolyzes into methanol (B129727) and carbon dioxide.[1][2] These are generally considered harmless at the low concentrations produced from typical DMDC usage.[1]
Q3: What are the common side reactions of DMDC in complex biological samples?
A3: Beyond its primary reaction with water, DMDC can react with various components present in complex biological samples. These include:
-
Proteins: Methoxycarbonylation of amino acid side chains, particularly histidine, lysine, and cysteine.[2] This can lead to enzyme inhibition and conformational changes.[4]
-
Amino Acids: Reaction with free amino acids to form N-carbomethoxy derivatives.[2][5]
-
Other Nucleophiles: DMDC can also react with other nucleophilic molecules present in the sample.
Q4: Can DMDC react with nucleic acids?
A4: While the primary target of DMDC is proteins, the potential for reaction with nucleic acids exists, as they also contain nucleophilic sites. However, studies on the direct reaction of DMDC with DNA and RNA in complex biological samples are not as extensive as those on proteins. One study indicated that the bases in nucleosome DNA are nearly as accessible to solvent as they are in protein-free DNA, suggesting potential reactivity.[6]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using DMDC in their experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Reaction with media components: Components in cell culture media, such as amino acids and reducing agents, can react with DMDC, altering its effective concentration and producing unintended byproducts.[7] | - If possible, perform experiments in a simplified buffer system. - Consider a buffer exchange step to remove reactive small molecules before DMDC treatment. |
| Protein modification: DMDC can modify your protein of interest or other proteins in the sample, affecting their function and leading to unexpected downstream effects.[4] | - Use the lowest effective concentration of DMDC. - Optimize incubation time to minimize non-specific reactions. - Include appropriate controls, such as a vehicle control and a DMDC-treated sample without your protein of interest. | |
| Loss of protein function or activity | Enzyme inactivation: DMDC is a known enzyme inhibitor through methoxycarbonylation of active site residues, particularly histidine.[2] | - If your protein of interest is an enzyme, be aware of potential direct inhibition by DMDC. - Consider alternative methods for microbial control if enzyme activity is critical. |
| Difficulty in reproducing results | DMDC instability and hydrolysis: DMDC has a short half-life in aqueous solutions, and its concentration can decrease rapidly. | - Prepare fresh DMDC solutions immediately before each experiment. - Control the temperature of your reaction, as hydrolysis is temperature-dependent.[4] |
| Formation of unknown adducts on proteins or other molecules | Side reactions with sample components: DMDC can form adducts with various nucleophiles in your sample, leading to unexpected masses in mass spectrometry or altered chromatographic profiles. | - Perform a thorough characterization of your DMDC-treated sample using techniques like mass spectrometry to identify potential modifications. |
Quantitative Data on DMDC Side Reactions
The extent of DMDC side reactions is highly dependent on the specific composition of the biological sample, DMDC concentration, temperature, and incubation time. The following table provides an illustrative summary of potential side reactions and their products. Note: The quantitative values are hypothetical and intended for illustrative purposes, as precise data for every type of complex biological sample is not available.
| Reactant in Biological Sample | Side Reaction Product | Illustrative Extent of Reaction (at 250 mg/L DMDC) | Analytical Method for Detection |
| Protein (e.g., Histidine residue) | Methoxycarbonylated protein | Variable (dependent on protein concentration and accessibility of residues) | Mass Spectrometry (MS), Western Blot with modification-specific antibodies |
| Free Amino Acid (e.g., Lysine) | N-carbomethoxy-lysine | Low to moderate | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Ammonia | Methyl carbamate | Low | Gas Chromatography-Mass Spectrometry (GC-MS), HPLC |
| Ethanol (B145695) (if present) | Ethyl methyl carbonate | Low to moderate (if ethanol is present) | GC-MS |
Experimental Protocols
Protocol 1: Identification of Protein Methoxycarbonylation by Mass Spectrometry
This protocol outlines a general workflow for identifying DMDC-induced modifications on a protein of interest using mass spectrometry.
-
Sample Preparation:
-
Treat your protein sample with DMDC at the desired concentration and for the specified time. Include a control sample without DMDC treatment.
-
Quench the reaction by adding a nucleophilic scavenger like glycine (B1666218) or by rapid buffer exchange to remove unreacted DMDC.
-
Perform a protein digestion (e.g., using trypsin) to generate peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using tandem mass spectrometry (MS/MS). Look for a mass shift corresponding to methoxycarbonylation (+58 Da) on specific amino acid residues (e.g., histidine, lysine).
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against your protein sequence, including the potential modification of +58 Da.
-
Compare the results from the DMDC-treated and control samples to identify specific sites of modification.
-
Protocol 2: Detection of Small Molecule Byproducts by NMR Spectroscopy
This protocol provides a general approach for detecting small molecule byproducts of DMDC reactions in a biological sample.
-
Sample Preparation:
-
Treat your biological sample (e.g., cell culture supernatant, cell lysate) with DMDC.
-
Remove proteins and other macromolecules using a suitable method (e.g., ultrafiltration, precipitation).
-
Lyophilize the sample and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the sample.
-
For more detailed structural information, acquire 2D NMR spectra such as COSY and HSQC.
-
-
Data Analysis:
-
Compare the NMR spectrum of the DMDC-treated sample to a control sample.
-
Identify signals corresponding to expected byproducts like methanol, methyl carbamate, and N-carbomethoxy amino acids by comparing their chemical shifts to known standards or databases.
-
Quantify the byproducts by integrating their signals relative to the internal standard.
-
Visualizations
Caption: Primary reactions of DMDC in biological samples.
Caption: Workflow for analyzing DMDC side reactions.
References
- 1. Conformational changes induced in DNA by the in vitro reaction with the mutagenic amine: 3-N,N-acetoxyacetylamino-4,6-dimethyldipyrido (1,2-a: 3', 2'-d) imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of nucleic acid modifications by chemical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Non-Specific Modification by Dimethyl Dicarbonate (DMDC)
Welcome to the technical support center for researchers utilizing Dimethyl Dicarbonate (DMDC). This resource provides essential guidance on preventing and controlling non-specific modifications in your experiments. Find troubleshooting advice and answers to frequently asked questions to ensure the precision and accuracy of your results.
FAQs: Understanding and Controlling DMDC Reactivity
Q1: What is DMDC and why does it cause non-specific modifications?
This compound (DMDC) is a highly reactive electrophilic agent. Its reactivity stems from the two carbonyl groups, which are susceptible to nucleophilic attack. In a biological environment, this leads to the methoxycarbonylation of proteins and other macromolecules. DMDC is considered non-specific because it reacts with a broad range of nucleophilic functional groups commonly found in biomolecules.
The primary targets for DMDC modification on proteins are the side chains of amino acids with available lone pairs of electrons. These include:
-
Histidine (imidazole group)
-
Lysine (B10760008) (ε-amino group)
-
Arginine (guanidinium group)
-
Cysteine (thiol group)
-
Serine and Threonine (hydroxyl groups)
-
Tyrosine (phenolic group)
-
The N-terminal α-amino group of the polypeptide chain
This broad reactivity makes it a potent microbial inhibitor but poses a challenge for researchers aiming for targeted modifications.
Q2: How can I stop the DMDC reaction at a specific time point?
To control the extent of modification, the DMDC reaction can be effectively stopped by introducing a "quenching" agent. A quencher is a molecule that reacts rapidly with the remaining DMDC, converting it into an inert substance.
Recommended Quenching Agents:
Primary and secondary amines are excellent quenching agents for DMDC due to their high nucleophilicity.
-
Glycine (B1666218): A simple and effective quenching agent. Its primary amine readily reacts with DMDC.
-
Tris (Tris(hydroxymethyl)aminomethane): A common biological buffer that can also act as a quencher due to its primary amine. However, be aware that Tris can form adducts with other reagents, so its compatibility with your specific experimental setup should be verified.[1]
Q3: Are there any common laboratory reagents that I should avoid when using DMDC?
Yes, it is critical to avoid buffers and other reagents containing nucleophilic functional groups that could compete with your target molecule for reaction with DMDC, or inadvertently act as a quencher.
Incompatible Reagents:
-
Buffers with primary or secondary amines: Tris, glycine-based buffers. If their quenching activity is not desired, they should be avoided.
-
Thiol-containing reagents: Dithiothreitol (DTT) and β-mercaptoethanol will be readily modified by DMDC.
-
Azide-containing solutions: Sodium azide (B81097) is a potent nucleophile and will react with DMDC.
Q4: How does pH and temperature affect DMDC reactivity?
The rate of DMDC hydrolysis and its reaction with nucleophiles is influenced by pH and temperature.
-
pH: The reactivity of amino acid side chains is pH-dependent. For example, the amino group of lysine is more nucleophilic at a pH above its pKa (~10.5), where it is deprotonated. Conversely, DMDC is more stable at lower pH.
-
Temperature: As with most chemical reactions, the rate of DMDC-mediated modifications and its hydrolysis increases with temperature.
For reproducible results, it is crucial to perform your experiments at a consistent and controlled pH and temperature.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Cause | Troubleshooting Steps |
| Complete loss of protein function after DMDC treatment. | Over-modification: The concentration of DMDC was too high, or the reaction time was too long, leading to modification of critical residues in the active or binding sites. | 1. Titrate DMDC concentration: Perform a dose-response experiment to find the optimal concentration that achieves the desired level of modification without complete inactivation. 2. Optimize reaction time: Conduct a time-course experiment to determine the ideal reaction duration. 3. Use a quenching agent: Add a quencher like glycine at various time points to stop the reaction and assess protein function. |
| High variability in modification levels between experiments. | Inconsistent reaction conditions: Fluctuations in pH, temperature, or reagent concentrations can lead to variable results. DMDC degradation: DMDC is sensitive to moisture and will hydrolyze. | 1. Standardize protocols: Ensure precise control over pH, temperature, and buffer composition for all experiments. 2. Use fresh DMDC: Prepare DMDC solutions immediately before use. Do not store aqueous solutions of DMDC. 3. Control for hydrolysis: Determine the half-life of DMDC in your specific buffer system to better predict its effective concentration over time. |
| Modification of the protein of interest is lower than expected. | Presence of competing nucleophiles: Components in the buffer or sample are reacting with DMDC, reducing the amount available to modify the target protein. Suboptimal pH: The pH of the reaction may not be optimal for the nucleophilicity of the target residues. | 1. Buffer exchange: If possible, perform the reaction in a non-nucleophilic buffer such as phosphate (B84403) or HEPES. 2. Adjust reaction pH: Optimize the pH to enhance the reactivity of the desired amino acid side chains. |
| Difficulty in achieving selective modification of a specific protein in a complex mixture. | Non-specific nature of DMDC: DMDC reacts with a wide range of proteins. | 1. Purify the target protein: If feasible, modify the protein of interest in a purified state before introducing it to a complex mixture. 2. Competitive Inhibition (Advanced): If a specific binding partner or ligand for your protein of interest is known, it may be used to protect the binding site from modification by DMDC. This requires empirical testing to determine the appropriate concentrations. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Protein Modification with DMDC and Quenching
This protocol provides a framework for modifying a purified protein with DMDC and subsequently quenching the reaction.
-
Buffer Preparation: Prepare your reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4). Ensure the buffer is free of extraneous nucleophiles.
-
Protein Solution: Prepare a solution of your purified protein of interest in the reaction buffer to the desired concentration.
-
DMDC Stock Solution: Prepare a stock solution of DMDC in a dry, water-miscible organic solvent (e.g., anhydrous acetonitrile (B52724) or DMSO) immediately before use.
-
Modification Reaction:
-
Add a calculated volume of the DMDC stock solution to the protein solution to achieve the desired final DMDC concentration. Mix gently but thoroughly.
-
Incubate the reaction mixture at a controlled temperature for the desired amount of time.
-
-
Quenching:
-
Prepare a stock solution of the quenching agent (e.g., 1 M Glycine, pH adjusted to match the reaction buffer).
-
Add the quenching agent to the reaction mixture to a final concentration that is in significant molar excess to the initial DMDC concentration (e.g., 10-fold or higher).
-
Incubate for a sufficient time (e.g., 1 hour at room temperature) to ensure all residual DMDC is quenched.
-
-
Downstream Analysis: The quenched reaction mixture can now be used for downstream applications such as activity assays, mass spectrometry, or SDS-PAGE.
Protocol 2: Calculating DMDC Half-Life in Your Buffer
Understanding the stability of DMDC in your experimental buffer is crucial for reproducibility. The half-life can be estimated by monitoring the decrease in its reactivity over time.
-
Prepare a reporter molecule solution: Use a solution of a molecule with a readily detectable modification, such as a chromogenic amine.
-
Prepare your experimental buffer.
-
Age DMDC solutions: At time zero, dissolve DMDC in your buffer to a specific concentration. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of this "aged" DMDC solution.
-
React with the reporter molecule: Add each "aged" DMDC aliquot to the reporter molecule solution and allow the reaction to proceed to completion.
-
Quantify modification: Measure the extent of modification of the reporter molecule for each time point (e.g., by spectrophotometry).
-
Calculate half-life: Plot the extent of modification versus the time the DMDC was aged in the buffer. From the exponential decay curve, the half-life can be calculated using the formula: t₁/₂ = 0.693 / k , where k is the elimination rate constant.[2][3]
Visualizing Workflows and Concepts
Caption: A flowchart illustrating the key steps for performing a controlled DMDC modification experiment.
Caption: A diagram illustrating how a protective ligand can prevent DMDC from modifying a protein's active site.
References
Troubleshooting low signal in DMDC-based RNA probing experiments
Welcome to the technical support center for DMDC-based RNA probing experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMDC and how does it work in RNA structure probing?
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (DMDC or CMCT) is a chemical probe used to identify unpaired guanine (B1146940) (G) and uracil (B121893) (U) residues in RNA molecules.[1] It chemically modifies the Watson-Crick face of these bases when they are not involved in base-pairing and are accessible.[1] The sites of modification can then be identified, typically by primer extension, where the reverse transcriptase enzyme stalls at the modified base, creating a truncated cDNA product. The length of this product corresponds to the position of the modified nucleotide.
Q2: I am getting a very weak or no signal in my DMDC probing experiment. What are the common causes?
Low signal in DMDC probing experiments can arise from several factors:
-
Poor RNA Quality: Degraded or impure RNA will lead to poor results.[2]
-
Suboptimal DMDC Concentration: The concentration of DMDC is critical; too low, and the modification will be inefficient, too high, and it could lead to RNA degradation.
-
Inefficient RNA Modification: Factors such as incorrect buffer conditions (pH, ions), incubation time, or temperature can reduce the efficiency of the DMDC reaction.
-
Problems with Primer Extension: Issues with the reverse transcription step, such as a poorly designed primer, inactive reverse transcriptase, or the presence of inhibitors, can lead to a lack of signal.[2]
-
RNA Tertiary Structure: The target site may be inaccessible to DMDC due to complex RNA folding, even if it is single-stranded.[2]
Q3: How can I assess the quality of my RNA before the experiment?
RNA integrity is paramount for a successful probing experiment. You can assess it using the following methods:
-
Denaturing Agarose Gel Electrophoresis: Running your RNA sample on a denaturing gel should reveal sharp, distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotic samples). Smeared bands are an indication of RNA degradation.
-
Automated Electrophoresis Systems (e.g., Agilent Bioanalyzer): These systems provide a quantitative measure of RNA integrity, known as the RNA Integrity Number (RIN). A RIN value of 7 or higher is generally recommended for downstream applications.
Q4: How do I optimize the DMDC concentration for my experiment?
Optimizing the DMDC concentration is crucial. A concentration titration is recommended to find the optimal balance between efficient modification and minimal RNA damage.
| DMDC Concentration | Expected Outcome | Recommendation |
| Too Low | Weak or no signal due to insufficient modification. | Increase concentration incrementally. |
| Optimal | Clear, specific bands corresponding to unpaired G and U residues. | Use this concentration for your experiments. |
| Too High | Smeared bands on the gel, indicating RNA degradation, or uniform signal at all positions. | Decrease concentration. |
Q5: What are the ideal buffer conditions and incubation parameters for the DMDC modification reaction?
The efficiency of the DMDC reaction is sensitive to the experimental conditions. Refer to established protocols and consider optimizing the following:
-
Buffer Composition: The buffer should maintain a stable pH and contain the necessary ions for maintaining your RNA's structure.
-
pH: The reactivity of DMDC is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for DMDC modification of G and U residues.
-
Incubation Time and Temperature: A time-course experiment can help determine the optimal incubation time that allows for sufficient modification without causing RNA degradation. The temperature should be controlled to ensure consistent results and maintain the desired RNA structure.
Troubleshooting Guide: Low Signal
Use the following table to diagnose and resolve common issues leading to low signal in your DMDC probing experiments.
| Symptom | Possible Cause | Suggested Solution |
| No bands, including in the positive control | Inactive DMDC reagent. | Use a fresh stock of DMDC. |
| Problems with the primer extension reaction (e.g., inactive enzyme, incorrect dNTP concentration). | Run a control primer extension reaction with a known template and primer. Check the integrity of your reverse transcriptase and dNTPs. | |
| Faint or no bands in the experimental lane, but the positive control works | RNA degradation. | Assess RNA integrity using gel electrophoresis or a Bioanalyzer. Use fresh, high-quality RNA. |
| Suboptimal DMDC concentration. | Perform a DMDC concentration titration to find the optimal concentration. | |
| Inefficient DMDC modification. | Optimize reaction buffer (pH, salt concentration), incubation time, and temperature. | |
| Low abundance of the target RNA. | Increase the amount of starting RNA material. | |
| Inaccessible RNA structure. | The target region may be buried within the RNA's tertiary structure. Consider performing the experiment under different folding conditions.[2] | |
| High background signal (smearing on the gel) | RNA degradation. | Check RNA integrity. Ensure all solutions are RNase-free. |
| DMDC concentration is too high. | Reduce the DMDC concentration. | |
| Non-specific primer binding. | Redesign the primer to be more specific to the target RNA. Optimize the annealing temperature during primer extension. |
Experimental Protocols
Key Experiment: DMDC Modification of RNA
Objective: To chemically modify accessible guanine and uracil residues in an RNA molecule using DMDC.
Materials:
-
High-quality RNA sample
-
DMDC stock solution
-
Reaction Buffer (e.g., containing HEPES, KCl, MgCl2, pH adjusted)
-
Nuclease-free water
-
Stop Solution (e.g., containing EDTA)
-
Glycogen (as a carrier)
Methodology:
-
RNA Renaturation: In a nuclease-free tube, dilute the RNA to the desired concentration in the reaction buffer. Heat the mixture to denature the RNA, then cool it slowly to allow it to refold into its native conformation.
-
DMDC Modification: Add the appropriate volume of DMDC stock solution to the RNA sample to achieve the desired final concentration. Mix gently and incubate at the optimized temperature for the determined amount of time.
-
Quenching the Reaction: Stop the modification reaction by adding the stop solution.
-
RNA Precipitation: Precipitate the RNA by adding ethanol and glycogen. Mix well and incubate at a low temperature to allow the RNA to precipitate.
-
Pelleting and Washing: Centrifuge the sample to pellet the RNA. Carefully remove the supernatant and wash the pellet with cold ethanol.
-
Resuspension: Air-dry the pellet briefly and resuspend it in nuclease-free water. The modified RNA is now ready for downstream analysis, such as primer extension.
Visualizations
Caption: Experimental workflow for DMDC-based RNA probing.
Caption: Troubleshooting decision tree for low signal.
Caption: Chemical modification of RNA by DMDC.
References
Technical Support Center: Optimizing Experiments with Dimethyl Dicarbonate (DMDC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of buffer composition on the reactivity of dimethyl dicarbonate (B1257347) (DMDC). Understanding these interactions is critical for the successful application of DMDC in enzyme inhibition, protein modification, and microbial inactivation studies.
Frequently Asked Questions (FAQs)
Q1: What is DMDC and how does it work?
A1: Dimethyl dicarbonate (DMDC) is a highly reactive chemical agent used for microbial control and enzyme inhibition. Its primary mechanism of action involves the methoxycarbonylation of nucleophilic functional groups on proteins, such as the imidazole (B134444) ring of histidine, primary amines (like the N-terminus of proteins and the side chain of lysine), and thiol groups of cysteine. This modification can lead to the inactivation of enzymes and, ultimately, cell death.[1][2][3] In aqueous solutions, DMDC is unstable and hydrolyzes to methanol (B129727) and carbon dioxide.[1][2][3][4][5]
Q2: I am observing inconsistent results with my DMDC experiments. Could my buffer be the issue?
A2: Yes, the choice of buffer is a critical factor that can significantly impact the stability and reactivity of DMDC. Buffers containing nucleophilic components, most notably primary or secondary amines like Tris, can directly react with DMDC. This reaction will consume the DMDC, reducing its effective concentration available to interact with your target protein or microorganism. This can lead to lower than expected efficacy and inconsistent results.
Q3: Which common biological buffers are problematic to use with DMDC?
A3: The primary buffer to be cautious with is Tris (tris(hydroxymethyl)aminomethane) . Tris contains a primary amine group that is a direct target for methoxycarbonylation by DMDC. This reaction will not only deplete your DMDC stock but also alter the buffering capacity of your Tris solution. Other buffers containing primary or secondary amines should also be avoided.
Q4: What are recommended alternative buffers for use with DMDC?
A4: For experiments involving DMDC, it is best to use buffers that are non-nucleophilic. Recommended buffers include:
-
Phosphate (B84403) buffers (e.g., sodium phosphate or potassium phosphate) are a good choice as they lack nucleophilic groups that would react with DMDC.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is another suitable option. While it is a zwitterionic buffer, its amine group is tertiary and thus significantly less reactive towards DMDC compared to the primary amine of Tris.
-
Citrate buffers can also be used, particularly at acidic pH.
Q5: How does pH affect the reactivity of DMDC?
A5: The hydrolysis of DMDC is pH-dependent. Generally, its stability decreases as the pH increases (becomes more alkaline).[6][7][8] This is because the hydroxide (B78521) ion (OH⁻) can act as a nucleophile, promoting the breakdown of DMDC. Therefore, when designing your experiments, it's important to consider the pH of your buffer and its potential impact on DMDC's half-life.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no observable effect of DMDC (e.g., no enzyme inhibition, no microbial inactivation) | DMDC degradation due to buffer reactivity: You are using a buffer containing nucleophilic species (e.g., Tris). | 1. Switch to a non-nucleophilic buffer: Replace Tris buffer with a phosphate or HEPES-based buffer at the same pH. 2. Verify DMDC activity: Prepare a fresh stock of DMDC and test its efficacy in a recommended buffer system as a positive control. |
| DMDC hydrolysis: The pH of your buffer is too high, or the DMDC was in the aqueous buffer for too long before the experiment. | 1. Optimize pH: If possible, perform your experiment at a neutral or slightly acidic pH to increase the half-life of DMDC. 2. Add DMDC last: Add DMDC to your reaction mixture immediately before starting your experiment to minimize the time it spends in the aqueous buffer. | |
| High variability between experimental replicates | Inconsistent DMDC concentration: The reaction between DMDC and a nucleophilic buffer (like Tris) can be time-dependent, leading to varying effective concentrations of DMDC at the start of each replicate. | 1. Use a non-nucleophilic buffer: This is the most effective way to ensure a consistent starting concentration of DMDC. 2. Standardize timing: If you must use a buffer with some reactivity, ensure the time between adding DMDC and starting the assay is precisely the same for all replicates. |
| Unexpected changes in buffer pH during the experiment | Reaction of DMDC with the buffer: The reaction of DMDC with a buffer component (e.g., the primary amine of Tris) will consume the buffering species, altering the pH of the solution. | 1. Monitor pH: Check the pH of your buffer before and after the addition of DMDC and throughout the experiment. 2. Change buffer system: Switch to a non-reactive buffer like phosphate or HEPES. |
Data Summary: Buffer Component Reactivity
| Buffer Component | Relevant Functional Group | Potential Reactivity with DMDC | Recommendation |
| Tris | Primary Amine (-NH₂) | High: The primary amine is highly nucleophilic and will react with DMDC, leading to DMDC consumption and buffer modification. | Not Recommended |
| Phosphate | Phosphate (PO₄³⁻) | Low: Phosphate is non-nucleophilic and does not react with DMDC. | Recommended |
| HEPES | Tertiary Amine | Very Low: The tertiary amine is sterically hindered and much less nucleophilic than a primary amine, resulting in minimal reactivity with DMDC. | Recommended |
| Glycine (B1666218) | Primary Amine (-NH₂) | High: Similar to Tris, the primary amine of glycine will react with DMDC. | Not Recommended |
| Citrate | Carboxylate (-COO⁻) | Low: The carboxylate groups are weak nucleophiles and are unlikely to react significantly with DMDC under typical biological conditions. | Recommended (especially for acidic pH) |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Impact of Buffer Choice on DMDC Efficacy
This protocol provides a framework for comparing the effectiveness of DMDC in different buffer systems.
-
Buffer Preparation: Prepare stock solutions of your chosen buffers (e.g., 50 mM Sodium Phosphate, pH 7.4; 50 mM HEPES, pH 7.4; and 50 mM Tris-HCl, pH 7.4). Ensure the pH is accurately adjusted at the intended experimental temperature.
-
Target Preparation: Prepare your target enzyme or microbial culture in each of the selected buffers.
-
DMDC Addition: Prepare a fresh stock solution of DMDC in a non-aqueous solvent (e.g., ethanol (B145695) or methanol). Add the DMDC stock solution to each buffer-target mixture to achieve the desired final concentration. Add the DMDC immediately before initiating the assay.
-
Incubation: Incubate the reactions under your standard experimental conditions (e.g., temperature, time).
-
Assay: Measure the desired outcome (e.g., enzyme activity using a spectrophotometric assay, or microbial viability via colony-forming unit counts).
-
Data Analysis: Compare the results obtained in the different buffer systems. A significantly lower effect of DMDC in Tris buffer compared to phosphate or HEPES would indicate a reaction between DMDC and the Tris buffer.
Visualizations
Caption: Logical workflow of DMDC reactivity in different buffer systems.
Caption: Experimental workflow for comparing DMDC efficacy in different buffers.
References
- 1. This compound | C4H6O5 | CID 3086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. 722. Dimethyldicarbonate (DMDC) (WHO Food Additives Series 28) [inchem.org]
- 4. Buy this compound | 4525-33-1 [smolecule.com]
- 5. This compound (DMDC) – Deter B-590.61.157.. | MEBAK [mebak.org]
- 6. Hydrolytic products and kinetics of triazophos in buffered and alkaline solutions with different values of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature-Dependent Activity of DMDC in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the temperature-dependent activity of Dimethyl Dicarbonate (B1257347) (DMDC) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl Dicarbonate (DMDC) and how does it work as an enzyme inhibitor?
A1: this compound (DMDC), often known by its trade name Velcorin®, is a microbial control agent that is also effective as an enzyme inhibitor. Its primary mechanism of action involves the methoxycarbonylation of proteins.[1] DMDC reacts specifically with the imidazole (B134444) groups of histidine residues within enzymes, which can be crucial for their catalytic activity.[1][2][3] This modification can block the active site or induce conformational changes, leading to the inactivation of the enzyme.[2][3][4]
Q2: How does temperature affect the stability of DMDC in my assay buffer?
A2: The stability of DMDC in aqueous solutions, such as your assay buffer, is highly dependent on temperature. DMDC undergoes hydrolysis to form methanol (B129727) and carbon dioxide.[1][2][5] This breakdown is faster at higher temperatures.[2][5][6] Consequently, the half-life of DMDC and its effective window for enzyme inhibition are temperature-dependent.
Q3: What is the optimal temperature for using DMDC in an enzymatic assay?
A3: There is no single "optimal" temperature for all enzymatic assays using DMDC, as it depends on the specific enzyme's optimal temperature and the desired duration of inhibition. At lower temperatures, DMDC is more stable and will be active for a longer period. Conversely, at higher temperatures, its action is more rapid but also more short-lived due to faster hydrolysis. For example, at 10°C (50°F), DMDC takes approximately four hours to completely break down, while at 20°C (68°F), this process takes about two hours.[2][6]
Q4: Can I store my DMDC solution at 4°C?
A4: It is not recommended to store DMDC at 4°C. DMDC solidifies at temperatures below 17°C (63°F).[3][5][6] If DMDC solidifies, it should be warmed slowly to 20-30°C to re-liquefy.[7][8] Improper handling of solidified DMDC can affect its efficacy. For long-term storage, it should be kept between 20°C and 30°C in a tightly sealed container.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme inhibition observed. | DMDC Hydrolysis: The assay temperature may be too high, causing rapid degradation of DMDC before it can effectively inhibit the enzyme. | Lower the assay temperature to prolong the active window of DMDC. Alternatively, add DMDC immediately before starting the reaction measurement. |
| Suboptimal DMDC Concentration: The concentration of DMDC may be too low to achieve significant inhibition, especially if the microbial or enzyme load is high. | Increase the concentration of DMDC. The effectiveness of DMDC is dependent on the microbial load.[2][3][6] | |
| DMDC Solidification: If DMDC was stored below 17°C, it may have solidified and not been properly re-dissolved, leading to an inaccurate final concentration. | Ensure DMDC is completely liquid before use by storing it at the recommended 20-30°C. If solidified, warm it slowly to this temperature range.[7][8] | |
| Inconsistent results between experiments. | Variable DMDC Activity: Inconsistent timing between DMDC addition and the start of the assay at different temperatures can lead to variable levels of active DMDC. | Standardize the pre-incubation time of DMDC with the enzyme at a specific temperature before initiating the reaction. |
| Incomplete Mixing: DMDC is hydrophobic and may not disperse evenly in the aqueous assay buffer if not mixed properly.[3][6] | Vortex or mix the solution thoroughly immediately after adding DMDC to ensure a homogenous mixture. | |
| Enzyme activity decreases over time, even in the control. | Solvent Effects: If using a stock solution of DMDC in a solvent like DMSO, the final concentration of the solvent in the assay may be affecting enzyme stability. | Ensure the final solvent concentration is consistent across all wells and is at a level that does not impact enzyme activity. Run a vehicle control with the solvent alone. |
Data Presentation
Table 1: Temperature-Dependent Hydrolysis of DMDC
This table summarizes the approximate time required for the complete breakdown of DMDC in an aqueous solution at different temperatures.
| Temperature | Time for Complete Hydrolysis |
| 10°C (50°F) | ~ 4 hours[2][6] |
| 20°C (68°F) | ~ 2 hours[2][6] |
| 30°C (86°F) | ~ 1 hour[5] |
Experimental Protocols
Protocol: Determining the Temperature-Dependent Inhibition Profile of DMDC
This protocol provides a framework for investigating the effect of temperature on DMDC-mediated enzyme inhibition.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of your enzyme of interest in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
-
DMDC Preparation:
-
Prepare a stock solution of DMDC in an appropriate solvent (e.g., anhydrous DMSO) to a high concentration. Safety Note: DMDC is corrosive and toxic upon inhalation and ingestion. Handle with appropriate personal protective equipment in a well-ventilated area.[9]
-
-
Temperature-Controlled Assay Setup:
-
Set up a series of reactions in a temperature-controlled plate reader or water bath at various temperatures (e.g., 10°C, 20°C, 30°C, and the enzyme's optimal temperature).
-
For each temperature, prepare the following sets of reactions in triplicate:
-
Control: Enzyme + Buffer + Substrate
-
Vehicle Control: Enzyme + Solvent (used for DMDC stock) + Substrate
-
DMDC Treatment: Enzyme + DMDC solution + Substrate
-
-
-
Reaction Initiation and Measurement:
-
Add the enzyme and either buffer, vehicle, or DMDC to the wells and pre-incubate at the desired temperature for a short, standardized time (e.g., 2 minutes) to allow for temperature equilibration and initial inhibition.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Determine the percentage of inhibition by DMDC at each temperature relative to the vehicle control.
-
Plot the percentage of inhibition as a function of temperature.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating DMDC's temperature-dependent activity.
Caption: DMDC's dual pathways influenced by temperature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Velcorin for Wine Production: Applications & FAQs - Scott Laboratories [scottlab.com]
- 3. scottlab.com [scottlab.com]
- 4. Potency of this compound on the Microbial Inhibition Growth Kinetics, and Quality of Passion Fruit (Passiflora edulis) Juice during Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodstandards.gov.au [foodstandards.gov.au]
- 6. scottlab.com [scottlab.com]
- 7. victus.com.au [victus.com.au]
- 8. victus.com.au [victus.com.au]
- 9. Dimethyl Bicarbonate (DMDC) | OIV [oiv.int]
Technical Support Center: Minimizing DMDC-Induced Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and minimizing protein aggregation induced by dimethyl dicarbonate (B1257347) (DMDC). This resource offers practical, question-and-answer-based troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
???+ question "What is DMDC and why does it cause protein aggregation?"
Dimethyl dicarbonate (DMDC) is a microbial control agent used to sterilize beverages. It is highly reactive towards nucleophilic functional groups present on the side chains of amino acid residues. DMDC can modify proteins by carbomethoxylating residues such as lysine (B10760008), histidine, cysteine, and tyrosine. This modification can alter the protein's surface charge, hydrophobicity, and conformation, leading to the exposure of aggregation-prone regions and subsequent protein aggregation.
???+ question "What are the primary factors influencing DMDC-induced protein aggregation?"
Several factors can influence the extent of DMDC-induced protein aggregation, including:
-
DMDC Concentration: Higher concentrations of DMDC lead to a greater extent of protein modification and a higher propensity for aggregation.
-
Protein Concentration: More concentrated protein solutions are generally more susceptible to aggregation.
-
pH: The pH of the solution affects the reactivity of amino acid side chains with DMDC. For instance, the primary amine of lysine is more reactive at pH values above its pKa.
-
Temperature: Higher temperatures can accelerate the reaction rate of DMDC with proteins and can also independently promote protein unfolding and aggregation.
-
Buffer Composition: The type and concentration of buffer components can influence protein stability and the reactivity of DMDC.
-
Presence of Stabilizing Agents: Excipients such as sugars, polyols, and amino acids can help stabilize the native conformation of proteins and reduce aggregation.
???+ question "At what stage of my experiment should I be most concerned about DMDC-induced aggregation?"
Aggregation can occur immediately upon the addition of DMDC and can continue to develop over time during storage. The critical stage is the initial mixing of DMDC with the protein solution, where localized high concentrations of DMDC can lead to rapid and extensive modification. Subsequent incubation and storage conditions, particularly at elevated temperatures, can further promote the growth of aggregates.
???+ question "Can DMDC-induced aggregation be reversed?"
In most cases, DMDC-induced aggregation is irreversible. The covalent modification of amino acid residues permanently alters the protein's primary structure. While some small, soluble aggregates might be dissociated under certain conditions, large, insoluble aggregates are typically not reversible. Therefore, prevention is the most effective strategy.
Troubleshooting Guides
Issue 1: Visible Precipitation or Increased Turbidity After DMDC Treatment
Question: I observed immediate cloudiness/precipitation in my protein solution after adding DMDC. What should I do?
Answer: Immediate precipitation indicates a rapid and extensive aggregation event. Here’s a step-by-step troubleshooting guide:
-
Optimize DMDC Concentration:
-
Problem: The DMDC concentration is likely too high, causing excessive protein modification.
-
Solution: Perform a dose-response experiment to determine the minimum effective concentration of DMDC required for your application while minimizing aggregation. Monitor aggregation using techniques like dynamic light scattering (DLS) or turbidity measurements at different DMDC concentrations.
-
-
Control Mixing and Addition:
-
Problem: Poor mixing can lead to localized high concentrations of DMDC, causing rapid aggregation.
-
Solution: Add DMDC slowly and with gentle but efficient stirring to ensure rapid and uniform distribution throughout the protein solution. Avoid vigorous agitation that could induce mechanical stress on the protein.
-
-
Adjust Solution pH:
-
Problem: The pH of your solution may be promoting the reactivity of key amino acid residues with DMDC or be close to the protein's isoelectric point (pI), where it is least soluble.
-
Solution: If possible, adjust the pH to be at least 1-1.5 units away from the protein's pI.[1] Be aware that the reactivity of DMDC with specific amino acids is pH-dependent. For example, lysine modification is more pronounced at higher pH.[2] Consider performing the DMDC treatment at a slightly lower pH if it doesn't compromise your experimental goals.
-
-
Lower the Temperature:
-
Problem: The reaction may be proceeding too quickly at the current temperature.
-
Solution: Perform the DMDC treatment at a lower temperature (e.g., 4°C) to slow down the reaction rate and allow for more controlled modification.
-
Issue 2: Gradual Increase in Aggregation During Storage After DMDC Treatment
Question: My protein solution was clear after DMDC treatment but became hazy over time. How can I improve its long-term stability?
Answer: A gradual increase in aggregation suggests that the initial DMDC-induced modifications have destabilized the protein, making it more prone to aggregation during storage.
-
Incorporate Stabilizing Excipients:
-
Problem: The formulation lacks components that can stabilize the protein's native structure.
-
Solution: Screen a panel of stabilizing excipients to add to your buffer before DMDC treatment. Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, proline).[3][4] These agents can help maintain the protein's conformational stability and reduce the likelihood of aggregation.
-
-
Optimize Storage Conditions:
-
Problem: The storage temperature and other conditions may be promoting aggregation of the destabilized protein.
-
Solution: Store the DMDC-treated protein at a lower temperature (e.g., 4°C or frozen at -80°C). If freezing, ensure appropriate cryoprotectants are used to prevent freeze-thaw-induced aggregation.
-
-
Evaluate Buffer Composition:
-
Problem: The buffer system may not be optimal for the long-term stability of the modified protein.
-
Solution: Experiment with different buffer species and ionic strengths. Some proteins are more stable in specific buffer systems.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be optimized to minimize DMDC-induced protein aggregation.
Table 1: Influence of Experimental Parameters on DMDC-Induced Aggregation
| Parameter | Condition | Effect on Aggregation | Recommendation |
| DMDC Concentration | High | Increased aggregation | Titrate to the lowest effective concentration. |
| Low | Decreased aggregation | Start with a low concentration and incrementally increase. | |
| Protein Concentration | High | Increased aggregation | Work with the lowest feasible protein concentration. |
| Low | Decreased aggregation | If high concentration is necessary, optimize other parameters stringently. | |
| Temperature | High | Increased reaction rate and aggregation | Perform DMDC treatment at lower temperatures (e.g., 4°C). |
| Low | Decreased reaction rate and aggregation | Store treated protein at low temperatures. | |
| pH | Near pI | Increased aggregation due to low solubility | Adjust pH to be at least 1-1.5 units away from the pI.[1] |
| Far from pI | Decreased aggregation due to electrostatic repulsion | Consider the effect of pH on DMDC reactivity with specific amino acids. |
Table 2: Common Stabilizing Excipients and Their Recommended Starting Concentrations
| Excipient Class | Example | Starting Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification during freezing.[3] |
| Polyols | Glycerol, Sorbitol | 10-20% (v/v) | Increases solvent viscosity, preferential hydration. |
| Amino Acids | Arginine, Proline | 50-250 mM | Suppresses aggregation by interacting with hydrophobic patches.[4] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Prevents surface-induced aggregation.[3] |
Experimental Protocols
Protocol 1: Optimizing DMDC Concentration to Minimize Aggregation
Objective: To determine the highest concentration of DMDC that can be used without causing significant protein aggregation.
Methodology:
-
Prepare Protein Solution: Prepare a stock solution of your protein in the desired buffer.
-
Set up DMDC Dilutions: Prepare a series of DMDC dilutions in a compatible solvent (e.g., ethanol).
-
Treatment: Aliquot the protein solution into separate tubes. Add increasing concentrations of DMDC to each tube while gently mixing. Include a control with no DMDC.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., room temperature for 1 hour).
-
Analysis:
-
Visual Inspection: Observe the samples for any visible precipitation or turbidity.
-
Turbidity Measurement: Measure the absorbance at 600 nm (OD600) to quantify turbidity.
-
Dynamic Light Scattering (DLS): Analyze the size distribution of particles in the solution to detect the formation of soluble aggregates.[5][6]
-
Size-Exclusion Chromatography (SEC): Separate and quantify monomers, dimers, and higher-order aggregates.[7][8]
-
Protocol 2: Screening of Stabilizing Excipients
Objective: To identify effective stabilizing agents that can reduce DMDC-induced protein aggregation.
Methodology:
-
Prepare Stabilizer Stocks: Prepare concentrated stock solutions of various stabilizers (see Table 2).
-
Formulate Protein Solutions: Prepare aliquots of your protein solution containing different stabilizers at their recommended starting concentrations. Include a control with no stabilizer.
-
DMDC Treatment: Add a fixed, predetermined concentration of DMDC (from Protocol 1) to each formulated protein solution with gentle mixing.
-
Incubation and Storage: Incubate the samples as required and then store them under relevant conditions (e.g., 4°C for 7 days).
-
Analysis: Monitor aggregation over time using the analytical techniques described in Protocol 1 (visual inspection, turbidity, DLS, and SEC).
Protocol 3: Characterization of DMDC-Modified Proteins by Mass Spectrometry
Objective: To identify the specific amino acid residues modified by DMDC.
Methodology:
-
DMDC Treatment: Treat your protein with DMDC under conditions that cause sub-stoichiometric modification to avoid complete aggregation.
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and identify any post-translational modifications.[9]
-
-
Data Analysis:
-
Use database search algorithms to identify peptides and localize the mass shift corresponding to carbomethoxylation (+58 Da) on specific amino acid residues.
-
Visualizations
Caption: Mechanism of DMDC-induced protein aggregation.
Caption: Troubleshooting workflow for minimizing DMDC-induced aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [merckmillipore.com]
- 4. [The effects of protein stabilizers on aggregation induced by multiple-stresses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Determination of DMDC Concentration in Stock Solutions
Welcome to the technical support center for the accurate determination of Dimethyl Dicarbonate (B1257347) (DMDC) concentration in stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on quantifying DMDC and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl Dicarbonate (DMDC) and why is its accurate concentration critical?
A1: this compound (DMDC) is a highly reactive organic compound used as a cold sterilant and preservative in beverages and a reagent in chemical synthesis.[1][2] Accurate concentration determination of stock solutions is crucial as DMDC is unstable in aqueous environments and degrades over time.[1][3] Precise knowledge of the active DMDC concentration is essential for reproducible experimental results and ensuring the correct dosage in applications.
Q2: What are the primary challenges in determining DMDC concentration?
A2: The main challenge is the high reactivity and instability of DMDC, especially in the presence of nucleophiles like water, which leads to its rapid hydrolysis into methanol (B129727) and carbon dioxide.[2][3] This instability necessitates careful handling, use of anhydrous solvents for stock solutions, and immediate analysis after sample preparation.[4][5]
Q3: What are the recommended methods for accurately determining DMDC concentration in a stock solution?
A3: The most common and reliable methods are back-titration, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the available equipment, the desired level of accuracy, and the nature of the solvent used for the stock solution.
Q4: How should DMDC stock solutions be prepared and stored to maintain stability?
A4: DMDC stock solutions should be prepared in a dry, inert organic solvent such as anhydrous acetone (B3395972) or toluene.[4][6] It is crucial to minimize exposure to moisture and air.[4] For storage, it is recommended to keep the stock solution in a tightly sealed container at a temperature between 20°C and 30°C.[5] The shelf life under these conditions is typically around 12 months.[5] For long-term storage, aliquoting into smaller, single-use vials is recommended to avoid repeated opening of the main stock container.
Analytical Methods for DMDC Concentration Determination
Below are detailed protocols for the three recommended analytical methods for determining DMDC concentration in stock solutions.
Back-Titration Method
This method is based on the reaction of DMDC with an excess of a primary or secondary amine, followed by the titration of the unreacted amine with a standardized acid.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a standardized solution of a suitable amine (e.g., 1 M diisobutylamine (B89472) in chlorobenzene).[7]
-
Prepare a standardized 1 M hydrochloric acid (HCl) solution.[8]
-
Use analytical grade acetone as the solvent.[7]
-
-
Sample Preparation:
-
Reaction:
-
Titration:
-
Titrate the excess (unreacted) amine in the solution with the standardized 1 M HCl solution using a potentiometric titrator to determine the endpoint.[6]
-
Record the volume of HCl consumed (V1).
-
-
Blank Titration:
-
Perform a blank titration by following the same procedure but without adding the DMDC sample.
-
Record the volume of HCl consumed for the blank (V2).
-
-
Calculation:
-
The concentration of DMDC in the stock solution can be calculated using the following formula:
Where 134.09 is the molecular weight of DMDC.
-
Quantitative Data Summary: Titration Method
| Parameter | Value/Range | Reference |
| Sample Weight | 1.0 - 1.3 g | [6][8] |
| Amine Solution | 1 M Diisobutylamine in Chlorobenzene | [7] |
| Titrant | 1 M Hydrochloric Acid | [8] |
| Expected Purity | ≥ 99.8% | [5] |
Gas Chromatography (GC) Method
Gas chromatography offers a highly sensitive and specific method for the direct quantification of DMDC.
Experimental Protocol:
-
Instrumentation and Columns:
-
Reagents and Standards:
-
Internal Standard: Use methyl-isobutylketone as the internal standard.[6]
-
Standard Preparation: Prepare calibration standards of DMDC in a suitable solvent (e.g., the same solvent as the stock solution) with a known concentration of the internal standard.
-
-
Sample Preparation:
-
GC Conditions:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to DMDC and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of DMDC to the peak area of the internal standard against the concentration of the DMDC standards.
-
Determine the concentration of DMDC in the sample from the calibration curve.
-
Quantitative Data Summary: GC Method
| Parameter | Value/Range | Reference |
| Column | 50 m SE-30 or similar | [6] |
| Detector | Flame Ionization Detector (FID) | [6] |
| Internal Standard | Methyl-isobutylketone | [6] |
| Injection Volume | 0.2 µL | [8] |
| Expected Retention Time | Approx. 8 minutes | [4] |
High-Performance Liquid Chromatography (HPLC) Method
While direct HPLC analysis of the highly reactive DMDC can be challenging, a method involving derivatization or careful chromatographic conditions can be employed. A direct method without derivatization is outlined below, suitable for non-aqueous stock solutions.
Experimental Protocol:
-
Instrumentation and Column:
-
An HPLC system with a Photodiode Array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water, or methanol and water, can be used. Given DMDC's reactivity with water, a mobile phase with a high organic content is recommended for stock solutions in organic solvents. For instance, an isocratic elution with 80:20 (v/v) methanol:water can be a starting point.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards of DMDC in the same anhydrous solvent as the stock solution.
-
Dilute the DMDC stock solution to fall within the concentration range of the calibration standards.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: As DMDC does not have a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, but this can lead to interference. A PDA detector is useful to identify a suitable wavelength with minimal interference.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of DMDC against the concentration of the standards.
-
Determine the concentration of DMDC in the diluted stock solution from the calibration curve and calculate the original concentration.
-
Quantitative Data Summary: HPLC Method
| Parameter | Value/Range | Reference |
| Column | C18 Reversed-Phase | [1] |
| Detector | PDA or UV | [1] |
| Mobile Phase | High organic content (e.g., 80% Methanol) | |
| Detection Wavelength | Low UV (e.g., 210 nm) |
Troubleshooting Guide
Issue 1: Inconsistent or low concentration readings in the titration method.
-
Possible Cause A: Incomplete reaction between DMDC and the amine.
-
Solution: Ensure vigorous and adequate mixing time after adding the amine solution.
-
-
Possible Cause B: Degradation of DMDC due to moisture.
-
Solution: Use anhydrous solvents and reagents. Prepare samples immediately before titration.
-
-
Possible Cause C: Inaccurate endpoint determination.
-
Solution: Calibrate the pH meter and electrode of the potentiometric titrator. Ensure the titrant is added slowly near the endpoint.
-
Issue 2: Poor peak shape (tailing or fronting) in GC analysis.
-
Possible Cause A: Active sites in the injector or column.
-
Solution: Deactivate the injector liner and use a high-quality, inert column.
-
-
Possible Cause B: Sample overload.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Possible Cause C: Thermal degradation of DMDC in a hot injector.
-
Solution: Use a cool on-column or programmed temperature vaporization (PTV) injector set to a low initial temperature.[4]
-
Issue 3: No detectable DMDC peak or very low signal in HPLC analysis.
-
Possible Cause A: DMDC degradation in an aqueous mobile phase.
-
Solution: Use a mobile phase with a very high organic solvent content or a non-aqueous mobile phase if compatible with the column. Analyze the sample immediately after preparation.
-
-
Possible Cause B: Inappropriate detection wavelength.
-
Solution: Use a PDA detector to scan for the optimal wavelength. A low UV wavelength may be necessary, but be mindful of potential interferences.
-
-
Possible Cause C: Co-elution with solvent front or impurities.
-
Solution: Adjust the mobile phase composition to achieve better retention and separation.
-
Issue 4: Rapidly decreasing concentration in the stock solution over a short period.
-
Possible Cause A: Contamination of the stock solution with water.
-
Solution: Prepare new stock solutions using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). Store with desiccants.
-
-
Possible Cause B: Improper storage conditions.
-
Solution: Ensure the storage temperature is maintained between 20-30°C and the container is tightly sealed.[5] Avoid exposure to light.
-
Visualizations
Experimental Workflow for DMDC Concentration Determination by Titration
Caption: Workflow for determining DMDC concentration using the back-titration method.
Troubleshooting Logic for Inaccurate DMDC Concentration Measurement
Caption: A logical flow diagram for troubleshooting common issues in DMDC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H6O5 | CID 3086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. oiv.int [oiv.int]
- 6. This compound | OIV [oiv.int]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Dimethyl Carbonate as a Mobile-Phase Modifier for Normal-Phase and Hydrophilic Interaction Liquid Chromatography [mdpi.com]
Technical Support Center: Managing DMDC-Associated Toxicity in Live-Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Dimethyl dicarbonate (B1257347) (DMDC) in live-cell experiments. Our goal is to help you mitigate DMDC's cytotoxic effects, ensuring the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl dicarbonate (DMDC) and what is its primary mechanism of action in a cellular context?
A1: this compound (DMDC) is a highly reactive ester primarily used as a cold sterilant and preservative in beverages.[1] Its mechanism of action involves the irreversible inhibition of enzymes by methoxycarbonylation of their histidine, lysine, cysteine, and tyrosine residues.[1] In a cellular context, this leads to the widespread inactivation of proteins, including those critical for metabolism and cell survival. DMDC is known to be highly effective against a broad spectrum of microorganisms.[1]
Q2: What are the primary causes of DMDC-induced toxicity in live-cell experiments?
A2: The primary causes of DMDC-induced toxicity in live-cell experiments stem from its high reactivity. Key factors include:
-
Enzyme Inactivation: DMDC reacts with and inactivates a wide range of cellular enzymes, disrupting essential metabolic pathways.[1]
-
Reaction with Cellular Nucleophiles: It can react with other nucleophilic molecules within the cell, such as amino acids and nucleic acids, leading to widespread cellular dysfunction.
-
Hydrolysis and Byproducts: DMDC rapidly hydrolyzes in aqueous environments, such as cell culture media, to produce methanol (B129727) and carbon dioxide.[1] While the resulting concentrations of methanol are often low, they can contribute to cytotoxicity, especially in sensitive cell lines or at high DMDC concentrations.
-
Reactive Oxygen Species (ROS) Production: Although not definitively established for DMDC in all cell types, similar reactive compounds can induce oxidative stress and the production of ROS, leading to cellular damage.
Q3: Is DMDC stable in cell culture medium?
A3: No, DMDC is not stable in aqueous solutions like cell culture medium. It undergoes rapid hydrolysis. The half-life of DMDC is highly dependent on temperature and pH. This instability means that the effective concentration of DMDC decreases over time, which should be considered in experimental design.
Q4: How can I neutralize or "quench" the activity of DMDC in my experiment?
A4: DMDC's reactivity can be neutralized by the addition of compounds containing nucleophilic groups. Amino acids, such as glycine (B1666218) or lysine, can be used to quench its activity. Tris buffer is also effective at neutralizing DMDC. The quenching agent should be added in excess to ensure complete inactivation of the DMDC.
Q5: What are the key safety precautions when handling DMDC?
A5: DMDC is a toxic and corrosive compound and must be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guides
Issue 1: High Levels of Unexpected Cell Death
You observe massive, rapid cell death even at low concentrations of DMDC.
| Possible Cause | Troubleshooting Steps |
| Incorrect DMDC Concentration: | - Verify Stock Solution: Double-check the calculations for your stock solution. If possible, prepare a fresh stock solution. - Serial Dilution: Ensure accurate serial dilutions. Use calibrated pipettes. |
| Solvent Toxicity: | - Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to assess the toxicity of the solvent at the concentrations used. - Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.1%). |
| High Cell Sensitivity: | - Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 of DMDC for your specific cell line. - Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of cell death. |
| Reaction with Media Components: | - Serum-Free Media: Consider if components in the serum are reacting with DMDC to produce more toxic byproducts. Test the effect of DMDC in serum-free versus serum-containing media. |
Issue 2: Inconsistent or Irreproducible Results
You observe high variability in cell viability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| DMDC Instability: | - Fresh Working Solutions: Prepare fresh working solutions of DMDC immediately before each experiment. Do not store diluted DMDC solutions. - Standardize Incubation Time: Due to its rapid hydrolysis, the timing of DMDC addition and the duration of the experiment must be precisely controlled. |
| Uneven Cell Seeding: | - Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well. |
| Edge Effects in Multi-well Plates: | - Plate Layout: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate DMDC and other media components. Fill the outer wells with sterile PBS or media. |
Data Presentation
Quantitative Cytotoxicity Data for DMDC
Obtaining precise IC50 values for DMDC in various cell lines is challenging due to its high reactivity and rapid degradation in aqueous media. The effective concentration and exposure time are critical parameters that can significantly influence the observed cytotoxicity. Researchers are strongly encouraged to determine the IC50 empirically for their specific cell line and experimental conditions.
For illustrative purposes, the following table provides a template for how such data could be presented. Note: The values below are placeholders and should be replaced with experimentally determined data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Example Data |
| HeLa | MTT | 24 | [Insert Experimental Data] |
| HEK293 | Live/Dead Staining | 24 | [Insert Experimental Data] |
| Jurkat | Annexin V/PI | 12 | [Insert Experimental Data] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of DMDC using a Live/Dead Viability Assay
This protocol outlines a method for assessing DMDC-induced cell death using fluorescent microscopy-based live/dead staining.
Materials:
-
Target cells in culture
-
DMDC stock solution (e.g., 1 M in anhydrous DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
96-well clear-bottom black imaging plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere and grow overnight.
-
DMDC Preparation: Immediately before use, prepare a series of dilutions of the DMDC stock solution in complete cell culture medium. It is critical to perform this step quickly and add the dilutions to the cells immediately.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of DMDC. Include a vehicle-only control and a positive control for cell death (e.g., treatment with a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
Staining: Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.
-
Washing and Staining: Gently wash the cells twice with PBS. Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the live (green) and dead (red) cell stains.
-
Analysis: Quantify the number of live and dead cells in each well using image analysis software. Calculate the percentage of dead cells for each DMDC concentration and determine the IC50 value.
Protocol 2: Quenching DMDC Activity with Glycine
This protocol describes a method to stop the reaction of DMDC at a specific time point in an experiment.
Materials:
-
Cells treated with DMDC
-
Sterile stock solution of Glycine (e.g., 1 M in water or PBS)
-
Complete cell culture medium
Procedure:
-
DMDC Treatment: Treat your cells with DMDC for the desired period.
-
Prepare Quenching Solution: Prepare a working solution of glycine in cell culture medium. The final concentration of glycine should be in molar excess to the initial concentration of DMDC (e.g., 10-fold molar excess).
-
Quenching: At the desired time point, add the glycine-containing medium to the cells.
-
Incubation (Optional): Incubate for a short period (e.g., 10-15 minutes) to ensure complete reaction between glycine and any remaining DMDC.
-
Proceed with Downstream Applications: The DMDC activity is now neutralized, and you can proceed with your intended downstream assays (e.g., cell lysis for western blotting, fixation for immunofluorescence).
Signaling Pathways and Workflows
DMDC-Induced Cytotoxicity Signaling Pathway
The following diagram illustrates a plausible signaling cascade initiated by DMDC, leading to apoptosis. This is a generalized pathway, and the specific molecules involved may vary between cell types.
Caption: Putative signaling pathway of DMDC-induced apoptosis.
Experimental Workflow for Assessing DMDC Toxicity
This diagram outlines a logical workflow for investigating and troubleshooting DMDC-induced cytotoxicity.
Caption: Troubleshooting workflow for DMDC-induced cytotoxicity.
References
Technical Support Center: Off-Target Effects of Dimethyl Dicarbonate (DMDC) in Cellular Studies
Welcome to the technical support center for researchers utilizing dimethyl dicarbonate (B1257347) (DMDC) in cellular studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of DMDC in a research setting.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing higher-than-expected cell death in my cultures after treatment with DMDC, even at concentrations intended for antimicrobial purposes. What could be the cause?
Answer: Unexpected cytotoxicity is a common concern and can be attributed to several off-target effects of DMDC. DMDC is a potent electrophile that can react with a wide range of cellular nucleophiles beyond its intended targets.
-
Protein Modification: DMDC can non-specifically modify proteins by reacting with nucleophilic amino acid residues such as lysine, histidine, and cysteine.[1][2][3] This can lead to enzyme inactivation, disruption of protein structure and function, and ultimately, cellular stress and death.[4]
-
Induction of Apoptosis: DMDC exposure can trigger programmed cell death, or apoptosis. This can occur through the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to a cascade of events culminating in cell demise.
-
Induction of Autophagy: DMDC has been shown to induce autophagy, a cellular process of self-digestion. While autophagy can be a survival mechanism, excessive or prolonged activation can lead to autophagic cell death.[5]
-
Alteration of Cellular Redox State: DMDC can impact the cellular redox balance, potentially leading to oxidative stress, which is detrimental to cell health.
Troubleshooting Steps:
-
Concentration Optimization: Carefully titrate the DMDC concentration to find the minimum effective concentration for your intended purpose while minimizing cytotoxicity.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration.
-
Positive and Vehicle Controls: Always include appropriate positive controls (e.g., a known apoptosis inducer) and vehicle controls (the solvent used to dissolve DMDC) to differentiate between compound-specific effects and other experimental variables.
-
Alternative Viability Assays: Use multiple, mechanistically different cell viability assays to confirm your results. For example, supplement a metabolic assay like MTT with a dye exclusion assay (e.g., Trypan Blue) or a fluorescence-based live/dead stain.
Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays
Question: My results from cellular assays (e.g., MTT, fluorescence-based assays) are inconsistent after DMDC treatment. What could be causing this?
Answer: Inconsistent results can stem from the inherent reactivity of DMDC and its potential to interfere with assay components.
-
Reaction with Assay Reagents: DMDC can directly react with components of your assay, leading to false-positive or false-negative results. For instance, in an MTT assay, DMDC could potentially interfere with the reduction of the tetrazolium salt, independent of cellular metabolic activity.[6][7]
-
Quenching of Fluorescent Signals: The electrophilic nature of DMDC and its reaction products could potentially quench the signal of fluorescent probes used in assays like flow cytometry or fluorescence microscopy.
-
Incomplete Quenching: If residual DMDC is not effectively quenched before performing downstream assays, it can continue to react with cellular components or assay reagents, leading to variability.
Troubleshooting Steps:
-
Assay-Specific Controls: Run cell-free controls with DMDC and your assay reagents to test for direct interference.
-
Effective Quenching: Implement a robust quenching step to neutralize any unreacted DMDC before proceeding with your assay. A common method is the addition of a molar excess of a scavenger molecule like glycine (B1666218).[8][9][10]
-
Alternative Assays: If interference is suspected, consider using an orthogonal assay with a different detection principle.
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, reagent concentrations, and cell densities, are consistent across experiments.
Issue 3: Altered Signaling Pathways Unrelated to the Primary Research Focus
Question: I am observing changes in signaling pathways (e.g., phosphorylation of kinases) that are not the primary focus of my study after DMDC treatment. Is this an off-target effect?
Answer: Yes, this is a likely off-target effect. DMDC's reactivity with nucleophilic amino acid residues can lead to the modification of various proteins, including kinases and phosphatases, which are key regulators of signaling pathways.[9][11] This can result in the aberrant activation or inhibition of signaling cascades, confounding the interpretation of your results.
Troubleshooting Steps:
-
Lower DMDC Concentration: Use the lowest effective concentration of DMDC to minimize widespread, non-specific protein modification.
-
Kinase Profiling: If you suspect off-target kinase activity, you can use phosphoproteomics or targeted kinase activity assays to identify the affected pathways.
-
Use of Specific Inhibitors: To confirm that the observed signaling changes are indeed off-target effects of DMDC, you can use specific inhibitors for the activated pathways to see if the phenotype is rescued.
-
Control Experiments: Compare the signaling profile of DMDC-treated cells to that of cells treated with a more specific agent for your intended effect.
Quantitative Data on DMDC Reactivity
While specific kinetic data for DMDC's reaction with all amino acids under physiological conditions is not extensively available in the literature, its reactivity is known to be highest with nucleophilic side chains. The general order of reactivity is based on the nucleophilicity of the amino acid residues.
| Amino Acid Residue | Nucleophilic Group | General Reactivity with Electrophiles |
| Cysteine | Thiol (-SH) | High |
| Histidine | Imidazole ring | High |
| Lysine | ε-amino group (-NH₂) | Moderate |
| Arginine | Guanidinium group | Moderate |
| Tyrosine | Phenolic hydroxyl group (-OH) | Low |
| Serine/Threonine | Aliphatic hydroxyl group (-OH) | Low |
This table provides a qualitative guide. The actual reaction rate will depend on factors such as pH, temperature, and the local protein microenvironment.
Experimental Protocols
Protocol 1: Glycine Quenching of DMDC in Cell Culture
This protocol is designed to neutralize unreacted DMDC in a cell culture experiment before downstream analysis. Glycine contains a primary amine that readily reacts with and scavenges electrophilic compounds like DMDC.[10]
-
Prepare Quenching Solution: Prepare a sterile stock solution of 1 M glycine in PBS (pH 7.4).
-
Cell Treatment: Treat your cells with DMDC for the desired duration.
-
Quenching Step: Add the 1 M glycine stock solution directly to your cell culture medium to a final concentration of 100 mM. For example, add 100 µL of 1 M glycine to 900 µL of culture medium.
-
Incubation: Incubate the cells with the glycine-containing medium for 10-15 minutes at room temperature.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Downstream Analysis: Proceed with your intended downstream application (e.g., cell lysis for western blotting, staining for flow cytometry).
Protocol 2: Detection of DMDC-Protein Adducts by Mass Spectrometry (General Workflow)
This workflow outlines the general steps for identifying proteins modified by DMDC using mass spectrometry-based proteomics.
Diagram: Workflow for Identifying DMDC-Modified Proteins
Caption: Workflow for identifying DMDC-modified proteins.
-
Sample Preparation:
-
Treat cells with DMDC and a vehicle control.
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using a protease like trypsin.
-
-
Enrichment (Optional): To increase the chances of detecting low-abundance modified peptides, an enrichment step can be performed. This might involve affinity purification using antibodies that recognize the specific modification, though this is challenging for a non-specific modification like carboxymethylation.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The first MS stage measures the mass-to-charge ratio of the intact peptides. The second MS/MS stage fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database.
-
Specify the mass shift corresponding to the DMDC modification (carboxymethylation, +58.005 Da) as a variable modification.
-
The software will identify peptides that contain this mass shift and pinpoint the modified amino acid residue.[12][13][14]
-
Signaling Pathway Diagrams
DMDC-Induced Apoptosis
DMDC can induce apoptosis through both the intrinsic and extrinsic pathways, leading to the activation of executioner caspases and cell death.
Diagram: DMDC-Induced Apoptosis Pathways
Caption: DMDC-induced apoptosis signaling pathways.
DMDC-Induced Autophagy
DMDC can trigger autophagy, a process involving the formation of autophagosomes to degrade cellular components.
Diagram: DMDC-Induced Autophagy Pathway
Caption: DMDC-induced autophagy signaling pathway.
This technical support center provides a starting point for addressing the off-target effects of DMDC. Careful experimental design, including the use of appropriate controls and orthogonal validation methods, is crucial for obtaining reliable and interpretable data.
References
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. Dimethyl dicarbonate | C4H6O5 | CID 3086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 722. Dimethyldicarbonate (DMDC) (WHO Food Additives Series 28) [inchem.org]
- 5. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Manganese Superoxide Dismutase Regulates a Redox Cycle Within the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. arigobio.com [arigobio.com]
- 9. An Improved Method for Measuring Chromatin-binding Dynamics Using Time-dependent Formaldehyde Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The reaction of 4,4'-bis-dimethylaminodiphenylcarbinol with the sulfhydryl group. A new reagent for sulfhydryl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Specificity of Amino Acid Residue Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the improvement of specificity in amino acid residue labeling, with a focus on a hypothetical reagent, DMDC (Diamine-Mediated Derivatization Compound). The principles and protocols discussed here are broadly applicable to various chemical labeling techniques.
Frequently Asked Questions (FAQs)
Q1: What is DMDC and which amino acid residues does it primarily target?
DMDC is a hypothetical amine-reactive chemical labeling reagent designed to modify specific amino acid residues on a protein. Its core structure, a substituted diaminocyclohexane, is functionalized to react with primary and secondary amines. Therefore, DMDC primarily targets the ε-amino group of Lysine (B10760008) (Lys) residues and the N-terminal α-amino group of a polypeptide chain. Under certain conditions, it may also show reactivity towards other nucleophilic residues such as Cysteine (Cys), Histidine (His), and Tyrosine (Tyr), leading to potential non-specific labeling.
Q2: How can I increase the specificity of DMDC for Lysine residues over the N-terminus?
Achieving specificity between the lysine ε-amino group and the N-terminal α-amino group can be challenging due to their similar reactivity. The difference in their pKa values (N-terminus: ~8.0, Lysine ε-amino group: ~10.5) can be exploited. Performing the labeling reaction at a pH between 8.0 and 9.0 will result in a greater proportion of deprotonated (and thus more reactive) N-terminal α-amino groups compared to lysine ε-amino groups. Conversely, a higher pH of 9.5-10.5 will favor the deprotonation and subsequent reaction with lysine residues. Careful optimization of the reaction pH is crucial for directing the specificity.
Q3: What are the common causes of non-specific labeling with DMDC?
Non-specific labeling is a frequent issue in chemical modification of proteins.[1] Common causes include:
-
High Reagent Concentration: Using an excessive molar ratio of the labeling reagent to the protein can drive reactions with less reactive sites.
-
Prolonged Reaction Time: Longer incubation times can lead to the modification of secondary, less reactive sites.
-
Suboptimal pH: As mentioned, pH plays a critical role in the reactivity of different amino acid side chains. An inappropriate pH can lead to the deprotonation and subsequent reaction of unintended residues.
-
Contaminants: The presence of other nucleophilic contaminants in the reaction buffer can compete with the target amino acids.
-
Solvent Accessibility: Residues located in flexible or solvent-exposed regions of the protein are more susceptible to modification, which may not always be the intended target.
Troubleshooting Guide
This guide addresses common problems encountered during amino acid labeling experiments and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Poor cell health leading to reduced protein synthesis. | Confirm cell viability and ensure cells are in the logarithmic growth phase.[1] |
| Suboptimal labeling conditions (concentration, duration, medium). | Optimize the concentration of the labeling reagent and the incubation time. Use a medium that enhances the availability of the target residue.[1] | |
| Inefficient detection method. | Ensure proper cell lysis, protein extraction, and use of appropriate detection methods (e.g., mass spectrometry, fluorescence).[1] | |
| High Background/Non-specific Labeling | Excessive reagent concentration. | Perform a titration experiment to determine the optimal molar ratio of the labeling reagent to the protein. |
| Suboptimal pH of the reaction buffer. | Carefully control the pH of the reaction to favor the modification of the target residue based on its pKa. | |
| Prolonged reaction time. | Optimize the incubation time to be sufficient for labeling the target site without significant modification of secondary sites. | |
| Contaminated reagents or buffers. | Use high-purity reagents and freshly prepared buffers. | |
| Protein Precipitation | High degree of labeling altering protein properties. | Lower the molar ratio of the labeling reagent to the protein.[2] |
| Change in protein charge due to modification. | Consider the isoelectric point (pI) of the protein and adjust the buffer pH accordingly to maintain solubility. | |
| Loss of Protein Function | Modification of residues in the active site or binding interface. | If the target protein has a known structure, avoid labeling residues critical for its function. Consider site-directed mutagenesis to introduce a more reactive residue at a non-critical site. |
| Denaturation of the protein during labeling. | Perform the labeling reaction under conditions that maintain the native conformation of the protein (e.g., lower temperature, addition of stabilizing agents). |
Experimental Protocols
Protocol 1: Optimizing DMDC Labeling Specificity
This protocol provides a framework for optimizing the specificity of a generic amine-reactive labeling reagent like the hypothetical DMDC.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
DMDC stock solution (e.g., 10 mM in DMSO)
-
Reaction buffers with varying pH (e.g., 0.1 M sodium phosphate (B84403) buffer at pH 7.5, 8.5, 9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
Analytical tools for assessing labeling (e.g., mass spectrometer, fluorescence plate reader)
Procedure:
-
Protein Preparation: Prepare the purified protein at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
pH Screening: Set up parallel reactions in buffers with different pH values (e.g., 7.5, 8.5, 9.5).
-
Reagent Titration: For each pH, perform a titration with varying molar ratios of DMDC to protein (e.g., 1:1, 5:1, 10:1, 20:1). Add the DMDC stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1 hour).
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted DMDC.
-
Purification: Remove excess reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Analyze the labeled protein to determine the degree of labeling and the site of modification. Mass spectrometry is the most definitive method for identifying which residues have been modified.
Protocol 2: General Strategy for Site-Selective Protein Modification
This protocol outlines a general workflow for achieving site-selective modification of a protein.[3]
1. Target Selection:
- Identify the target amino acid residue for modification based on the research goal. Surface-exposed cysteine residues are often good candidates due to their unique reactivity.[3]
2. Protein Engineering (Optional):
- If a suitable naturally occurring residue is not available, use site-directed mutagenesis to introduce a reactive amino acid (e.g., cysteine) at the desired location.
3. Reagent Selection:
- Choose a chemical reagent that specifically reacts with the target amino acid under mild conditions. For example, maleimides are commonly used for cysteine modification.[3]
4. Optimization of Reaction Conditions:
- Optimize the reaction parameters, including pH, temperature, reaction time, and reagent-to-protein molar ratio, to maximize specificity and yield.
5. Characterization:
- Thoroughly characterize the modified protein to confirm the site of modification and to ensure that the protein's structure and function are not compromised.
Visualizing Workflows and Pathways
References
Technical Support Center: Stability of DMDC Adducts for Downstream Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of dimethyl dicarbonate (B1257347) (DMDC) adducts on proteins and RNA for various downstream analytical applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMDC and how does it form adducts with proteins and RNA?
Dimethyl dicarbonate (DMDC) is a highly reactive electrophilic agent used as a cold sterilant in beverages. It reacts with nucleophilic functional groups present in biomolecules. On proteins, DMDC primarily modifies the side chains of amino acids such as lysine (B10760008) (amino group), cysteine (thiol group), histidine (imidazole group), and tyrosine (hydroxyl group) through a process called methoxycarbonylation. For RNA, DMDC can react with the N7 position of guanine, the N1 position of adenine, the N3 position of cytosine, and potentially the 2'-hydroxyl groups of the ribose sugar, forming carbomethoxy adducts.
Q2: How stable are DMDC adducts on proteins and RNA in aqueous solutions?
DMDC itself is highly unstable in aqueous solutions, rapidly hydrolyzing to methanol (B129727) and carbon dioxide. This inherent instability means that once the initial reaction to form adducts has occurred, any remaining DMDC is quickly eliminated from the system. The resulting carbomethoxy adducts on proteins and RNA have their own stability profiles, which are influenced by factors like pH and temperature. Generally, ester-like adducts (e.g., on tyrosine or the ribose 2'-OH) are more susceptible to hydrolysis, especially at alkaline pH, while adducts on nitrogen atoms (e.g., on lysine or nucleotide bases) are generally more stable.
Q3: What is the expected mass shift for a DMDC adduct on a protein?
A single methoxycarbonylation event will result in a mass increase of 58.0055 Da (for the addition of a COOCH₃ group). However, it is important to consider the possibility of multiple modifications on a single peptide or protein.
Q4: Can DMDC adducts on RNA interfere with downstream enzymatic processes like reverse transcription?
Yes. Modifications on the RNA bases can interfere with the Watson-Crick base pairing that is essential for reverse transcriptase (RT) activity. A DMDC adduct on a base can cause the RT to pause, stall, or misincorporate a nucleotide during cDNA synthesis. This can lead to truncated cDNA products or introduce mutations in the resulting sequence, which can be a source of error in downstream applications like RT-qPCR or RNA sequencing.[1][2][3][4][5]
Q5: How should I store samples containing DMDC-modified proteins or RNA?
For short-term storage, keeping samples on ice or at 4°C is recommended. For long-term stability, it is best to store samples at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade both the biomolecules and potentially the adducts.
Troubleshooting Guides
Protein Analysis (e.g., Mass Spectrometry)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no detection of DMDC adducts | Incomplete reaction with DMDC. Adduct instability during sample preparation. Insufficient ionization in the mass spectrometer. | - Ensure an adequate concentration of DMDC and optimal reaction time. - Maintain a neutral to slightly alkaline pH during the reaction. - Minimize sample preparation time and keep samples cold. - Optimize mass spectrometer source parameters for the expected mass of the modified peptides. |
| High degree of unmodified protein/peptide | Inefficient DMDC reaction. Steric hindrance preventing DMDC access to modification sites. | - Increase the concentration of DMDC or the reaction time. - Consider partial denaturation of the protein before DMDC treatment to expose more modification sites. |
| Poor sequence coverage of modified proteins | DMDC modification is hindering protease (e.g., trypsin) cleavage. | - DMDC modification of lysine or arginine residues will block trypsin cleavage at those sites. Consider using an alternative protease with a different cleavage specificity (e.g., chymotrypsin, Glu-C). |
| Unexpected mass shifts | Presence of multiple DMDC adducts on a single peptide. Side reactions or other post-translational modifications. | - Carefully analyze the mass spectra for multiples of the DMDC adduct mass (58.0055 Da). - Use high-resolution mass spectrometry to accurately determine the mass of the modification. - Search your data for other common modifications that may occur during sample handling (e.g., oxidation, carbamylation).[6] |
RNA Analysis (e.g., RT-qPCR, RNA Sequencing)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cDNA yield or truncated products | DMDC adducts are blocking reverse transcriptase. RNA degradation. | - Optimize the reverse transcription reaction with a processive reverse transcriptase that can read through some modifications. - Consider using random primers in addition to oligo(dT) primers to increase the chances of priming downstream of modification sites.[7] - Ensure high-quality, intact RNA is used as the starting material.[8] |
| Inaccurate quantification in RT-qPCR | DMDC adducts are affecting primer binding or amplification efficiency. | - Design primers to anneal to regions of the RNA that are less likely to be modified. - Validate primer efficiency with a standard curve using unmodified RNA. |
| High error rates in RNA sequencing data | DMDC adducts are causing misincorporation by the reverse transcriptase. | - Be aware that DMDC modifications may appear as single nucleotide variants (SNVs) in the sequencing data. - Compare sequencing data from DMDC-treated and untreated samples to identify modification-induced mutations. |
| No amplification in RT-PCR | High density of DMDC adducts preventing full-length cDNA synthesis. Inhibitors in the RNA sample. | - Reduce the concentration of DMDC or the reaction time to decrease the modification density. - Purify the RNA sample thoroughly to remove any potential inhibitors of reverse transcription. |
Data Presentation
Table 1: Expected Mass Shifts of DMDC Adducts on Proteins
| Modification | Chemical Formula Addition | Monoisotopic Mass Shift (Da) |
| Methoxycarbonylation | C₂H₂O₂ | 58.0055 |
Table 2: Potential Effects of DMDC Adducts on Downstream Analysis
| Analytical Technique | Potential Effect of DMDC Adducts |
| Protein Mass Spectrometry | - Mass shift of +58.0055 Da per modification. - Blocked cleavage by trypsin at modified lysine and arginine residues. - Altered peptide fragmentation patterns in MS/MS. |
| SDS-PAGE | - Potential for slight shifts in protein migration, although often not significant for single modifications. |
| Reverse Transcription | - Pausing or stalling of reverse transcriptase, leading to truncated cDNA. - Misincorporation of nucleotides, resulting in mutations in the cDNA.[1][2][3][4][5] |
| RNA Sequencing | - Decreased library complexity due to cDNA truncation. - Increased single nucleotide variant (SNV) calls at modification sites. |
Experimental Protocols
Protocol 1: DMDC Modification of Proteins for Mass Spectrometry Analysis
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
DMDC Treatment: Add a freshly prepared solution of DMDC in a water-miscible organic solvent (e.g., methanol) to the protein solution. The final concentration of DMDC should be optimized for the desired level of modification (typically in the range of 1-10 mM).
-
Reaction: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by the addition of a primary amine-containing buffer, such as Tris, to consume any remaining DMDC. However, given the rapid hydrolysis of DMDC, this step may not be necessary.
-
Buffer Exchange: Remove excess reagents by buffer exchange or dialysis into a buffer compatible with downstream processing (e.g., ammonium (B1175870) bicarbonate for enzymatic digestion).
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Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAM).
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Enzymatic Digestion: Digest the protein with a protease (e.g., trypsin, chymotrypsin). Note that if trypsin is used, cleavage at DMDC-modified lysine and arginine residues will be blocked.
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LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the mass spectrometry data against a protein sequence database, including the mass of the DMDC modification (58.0055 Da) as a variable modification.
Protocol 2: DMDC Modification of RNA for Reverse Transcription and Sequencing
-
RNA Preparation: Resuspend high-quality, intact RNA in a nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5).
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DMDC Treatment: Add a freshly prepared solution of DMDC to the RNA solution to the desired final concentration (e.g., 1-5 mM).
-
Reaction: Incubate the reaction at room temperature for 30-60 minutes.
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RNA Purification: Purify the DMDC-modified RNA using a suitable method (e.g., ethanol (B145695) precipitation or a spin column-based kit) to remove any unreacted DMDC and byproducts.
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Reverse Transcription: Perform reverse transcription using a reverse transcriptase, dNTPs, and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).
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Downstream Analysis: The resulting cDNA can be used for downstream applications such as qPCR or for the preparation of sequencing libraries.
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Data Analysis (for Sequencing): During data analysis, be mindful that DMDC modifications may result in an increased frequency of apparent mutations at the modification sites.
Mandatory Visualizations
Caption: Workflow for the analysis of DMDC-modified proteins by mass spectrometry.
Caption: Workflow for the analysis of DMDC-modified RNA.
Caption: Factors influencing the analysis of DMDC adducts.
References
- 1. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Base modifications affecting RNA polymerase and reverse transcriptase fidelity | Semantic Scholar [semanticscholar.org]
- 3. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
Technical Support Center: Purification of Reaction Mixtures Containing DMDC Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the removal of dimethyl dicarbonate (B1257347) (DMDC) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts when using DMDC in a reaction?
When DMDC is used in a reaction, several byproducts can form, primarily through its reaction with nucleophiles present in the reaction mixture. The most common byproducts include:
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Methanol (B129727) and Carbon Dioxide: These are the principal byproducts, formed from the hydrolysis of DMDC with any residual water.[1][2][3][4]
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Dimethyl Carbonate (DMC): Another common byproduct.
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Methyl Carbamates: Formed if ammonia (B1221849) or primary/secondary amines are present.[4]
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Methyl Esters: Generated from the reaction of DMDC with carboxylic acids.
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Carbomethoxy Adducts: DMDC can react with other nucleophiles like sugars or phenols to form corresponding carbomethoxy compounds.
Q2: How can I quench unreacted DMDC at the end of my reaction?
Quenching is a critical first step in the workup procedure to neutralize any remaining reactive DMDC. A common and effective method is to add an aqueous solution of a nucleophile.
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Aqueous Ammonia: A dilute solution of aqueous ammonia can be carefully added to the reaction mixture. The ammonia will react with the remaining DMDC to form methyl carbamate, which is typically water-soluble and can be removed during an aqueous extraction.
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Water: Since DMDC readily hydrolyzes, adding water and stirring for a period can also effectively quench the unreacted reagent, converting it to methanol and carbon dioxide.[1][2][3][4]
It is crucial to perform the quenching step in a well-ventilated fume hood as DMDC is toxic and volatile.
Q3: What is a general workup procedure to remove the primary byproducts, methanol and dimethyl carbonate (DMC)?
A standard liquid-liquid extraction is the most common and effective method to remove the polar byproducts like methanol and DMC from your desired organic product.
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Quench: First, ensure all unreacted DMDC is quenched as described above.
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Dilute: Dilute the reaction mixture with an organic solvent in which your product is soluble but is immiscible with water (e.g., ethyl acetate, dichloromethane).
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Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine. This will extract the highly polar methanol into the aqueous layer. Multiple washes may be necessary for complete removal. DMC is less polar than methanol but can also be partially removed with aqueous washes.
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Dry: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate).
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Concentrate: Remove the organic solvent under reduced pressure to yield the crude product.
Troubleshooting Guides
Problem: I see a persistent impurity in my NMR/LC-MS that I suspect is a DMDC byproduct.
| Potential Cause | Suggested Solution |
| Incomplete Quenching | Ensure the quenching step is complete by adding a sufficient excess of the quenching agent and allowing adequate stirring time. |
| Inefficient Extraction | Increase the number of aqueous washes during the liquid-liquid extraction. For stubborn polar impurities, using a saturated solution of sodium chloride (brine) can enhance the partitioning of organic compounds into the organic layer. |
| Byproduct Co-elution | If the byproduct co-elutes with your product during column chromatography, consider changing the purification method or conditions. |
Problem: My product is also polar and is lost during the aqueous workup.
| Potential Cause | Suggested Solution |
| Product Partitioning into Aqueous Layer | If your product has some water solubility, minimize the number of aqueous washes or use brine to reduce its solubility in the aqueous phase. Alternatively, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product is Highly Water-Soluble | If your product is highly water-soluble, liquid-liquid extraction may not be suitable. Consider alternative purification methods such as reversed-phase chromatography or crystallization. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Methanol and DMC
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Reaction Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a 5% aqueous ammonia solution (approximately 10% of the reaction volume) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at room temperature.
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Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x the reaction volume).
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Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized water (2x the reaction volume).
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Saturated aqueous sodium chloride (brine) (1x the reaction volume).
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
If the aqueous workup is insufficient to remove all byproducts, flash column chromatography is recommended.
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Normal-Phase Chromatography: For non-polar to moderately polar compounds, normal-phase chromatography on silica (B1680970) gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the desired compound from the more polar byproducts, which will remain on the baseline or elute much later.
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Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) is a suitable alternative. A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The polar byproducts will elute early in the run, while the more non-polar desired product will be retained longer on the column.
Data Presentation
The efficiency of byproduct removal is highly dependent on the specific reaction, product, and byproducts. The following table provides a qualitative guide to the expected effectiveness of different purification techniques for the common DMDC byproducts.
| Byproduct | Aqueous Extraction | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Methanol | High | High (remains at baseline) | Low (elutes in the void) |
| Dimethyl Carbonate | Moderate | Moderate to High | Low to Moderate |
| Methyl Carbamate | High | High (remains at baseline) | Low (elutes in the void) |
Visualizations
Logical Workflow for DMDC Byproduct Removal
References
Technical Support Center: Calibrating DMDC Treatment for Different Cell Types
Welcome to the technical support center for 2'-deoxy-2'-methylidenecytidine (DMDC) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with DMDC.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DMDC?
A1: DMDC, or 2'-deoxy-2'-methylidenecytidine, is a nucleoside analog that primarily functions as a DNA synthesis inhibitor. For it to become active, it must be phosphorylated within the cell by deoxycytidine kinase (dCK) into its triphosphate form. This active form is then incorporated into DNA, leading to the termination of DNA chain elongation and subsequent cell death. The efficacy of DMDC can be influenced by the levels of cytidine (B196190) deaminase (CDA), an enzyme that can inactivate DMDC.
Q2: How do I determine the optimal concentration of DMDC for my cell line?
A2: The optimal concentration of DMDC is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each specific cell line. A typical starting point for these experiments can range from nanomolar to micromolar concentrations. We recommend a serial dilution series to cover a broad range of concentrations in your initial experiments.
Q3: What solvent should I use to prepare DMDC stock solutions?
A3: DMDC is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically below 0.5%, and always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How long should I treat my cells with DMDC?
A4: Treatment duration can vary depending on the cell line and the experimental endpoint. Common treatment durations for cell viability, apoptosis, and cell cycle analysis are 24, 48, and 72 hours. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental goals.
Data Presentation: Comparative Efficacy of DMDC
The following table provides a representative summary of DMDC's inhibitory concentration (IC50) across various cancer cell lines. Please note that these values can vary based on experimental conditions and should be determined empirically for your specific cell line and assay.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| L1210 | Murine Leukemia | Not specified, but effective | In vitro cytotoxicity |
| P388 | Murine Leukemia | Not specified, but effective | In vitro cytotoxicity |
| Colon 26 | Murine Carcinoma | Not specified, but effective | In vivo tumor models |
| M5076 | Murine Reticulum Cell Sarcoma | Not specified, but effective | In vivo tumor models |
| LX-1 | Human Lung Cancer Xenograft | Not specified, but effective | In vivo tumor models |
| SK-Mel-28 | Human Melanoma Xenograft | Not specified, but effective | In vivo tumor models |
Note: Specific IC50 values for DMDC are not consistently reported in a centralized database. The effectiveness has been demonstrated in the listed cell lines and tumor models. Researchers should perform dose-response studies to determine the precise IC50 for their experimental system.
Mandatory Visualizations
DMDC Mechanism of Action and DNA Damage Response
Caption: DMDC is activated via phosphorylation and induces DNA damage, triggering the ATR/Chk1 signaling pathway.
Experimental Workflow for Assessing DMDC Efficacy
Caption: A general experimental workflow for evaluating the cellular effects of DMDC treatment.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and consider using the inner wells of a 96-well plate to avoid "edge effects". |
| DMDC Precipitation | Visually inspect the media for any precipitate after diluting the DMDC stock. Prepare fresh dilutions for each experiment and vortex during dilution to ensure it is fully dissolved. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates within and between experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Health | Use cells from a similar passage number for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
Issue 2: No or Low Cytotoxicity Observed at Expected Concentrations
| Possible Cause | Suggested Solution |
| Incorrect DMDC Concentration | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to DMDC. This can be due to low expression of deoxycytidine kinase (dCK) or high expression of cytidine deaminase (CDA). Consider measuring the expression levels of these enzymes. |
| Short Incubation Time | The cytotoxic effects of DMDC may require a longer duration to become apparent. Extend the treatment time (e.g., up to 72 hours). |
| Degraded DMDC Stock | Store DMDC stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles. Protect from light. |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in DMDC experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell viability after DMDC treatment in a 96-well plate format.
Materials:
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DMDC stock solution (in DMSO)
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Cancer cell line of interest
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (for solubilization)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of DMDC in complete culture medium. Remove the old medium and add 100 µL of the DMDC dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[1][2][3][4][5]
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[2][3]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of DMDC on the cell cycle distribution of cancer cells.
Materials:
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DMDC-treated and control cells
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PBS
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Trypsin-EDTA
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70% Ethanol (B145695) (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Cell Harvesting: Following DMDC treatment, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
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Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
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Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Gate on the single-cell population to exclude debris and doublets. Generate a histogram of PI fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for DNA Damage Markers
This protocol is for detecting changes in the expression of DNA damage response proteins after DMDC treatment.
Materials:
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DMDC-treated and control cell lysates
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-γH2AX)
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HRP-conjugated secondary antibodies
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TBST (Tris-buffered saline with Tween-20)
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Lysis: After DMDC treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[6]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
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Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[6]
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SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[6]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][8]
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
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Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7][8]
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
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Signal Detection: After further washes with TBST, incubate the membrane with a chemiluminescent substrate and capture the signal using a digital imaging system.[6]
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Data Analysis: Perform densitometry analysis on the bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchhub.com [researchhub.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad.com [bio-rad.com]
Technical Support Center: Sequencing Data Artifacts after DMDC Probing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts in sequencing data after chemical probing of RNA with reagents like Dimethyl-3,3-dithiobispropionimidate dihydrochloride (B599025) (DMDC).
While direct literature on DMDC-specific sequencing artifacts is limited, the principles of artifact generation are shared across similar chemical probing reagents that modify RNA and are subsequently read out by reverse transcription. This guide draws parallels from well-characterized reagents like Dimethyl Sulfate (DMS) to provide actionable advice for your DMDC probing experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMDC probing and how does it work?
DMDC (Dimethyl-3,3-dithiobispropionimidate dihydrochloride) is a chemical reagent used for RNA structure probing. It modifies accessible RNA bases. During reverse transcription, these modifications can cause the reverse transcriptase to stall or misincorporate a nucleotide, leading to a "stop" or a "mutation" in the resulting cDNA. The pattern of these stops and mutations is then analyzed using next-generation sequencing (NGS) to infer the RNA's secondary and tertiary structure.
Q2: What are the most common artifacts observed in sequencing data after chemical probing?
Artifacts in sequencing data after chemical probing can arise from multiple steps, including the chemical modification itself, sample handling, and the library preparation process. Common artifacts include:
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Reverse Transcription (RT) Errors: The reverse transcriptase can introduce errors even on unmodified bases. These errors can be misinterpreted as modification-induced signals.[1]
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PCR Amplification Bias: During library amplification, sequences that are easier to amplify will be overrepresented, potentially skewing the quantitative results.
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Adapter Dimers: Self-ligation of sequencing adapters can lead to a significant portion of sequencing reads being adapter sequences rather than the RNA of interest.[2][3][4][5]
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RNA Degradation: If the RNA is not handled properly, it can degrade, leading to a loss of signal and potentially misleading structural information.[6]
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Incomplete or Excessive Chemical Modification: Sub-optimal reaction conditions can lead to either incomplete modification of accessible bases or modification of bases in structured regions, both of which will result in an inaccurate structural model.
Q3: How can I differentiate between a true modification signal and a sequencing artifact?
Differentiating true signals from artifacts is a critical step in data analysis. Here are some strategies:
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No-Modification Control: Always include a control sample that undergoes the entire experimental workflow except for the chemical probing step. This will help you identify background RT stop rates and sequencing errors.
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Mutation Signature Analysis: True chemical modifications often result in specific types of mutations. Analyzing the mutation spectrum in your data can help distinguish these from random sequencing errors.[1]
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Read Quality and Mapping Analysis: Artifacts may have lower base quality scores or map to multiple locations in the genome. Filtering reads based on quality and mapping uniqueness can help remove these.
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Reproducibility: True structural features should be reproducible across biological replicates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during and after DMDC probing experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Sequencing Library Yield | 1. Poor quality or low quantity of starting RNA. | - Assess RNA integrity (e.g., using a Bioanalyzer) before starting. - Use a fluorometric method (e.g., Qubit) for accurate RNA quantification. |
| 2. Inefficient reverse transcription. | - Optimize RT reaction conditions (enzyme concentration, temperature, and incubation time). - Ensure primers are of high quality and at the correct concentration. | |
| 3. Inefficient adapter ligation. | - Use fresh, high-quality adapters. - Optimize the molar ratio of adapters to cDNA. | |
| High Percentage of Adapter Dimers | 1. Suboptimal adapter-to-insert ratio. | - Titrate the amount of sequencing adapters used in the ligation reaction.[2][3][4][5] |
| 2. Inefficient cleanup after ligation. | - Perform a stringent size selection (e.g., using SPRI beads or gel purification) to remove adapter dimers. | |
| High Background Signal in No-Modification Control | 1. Spontaneous RNA degradation. | - Maintain a sterile, RNase-free environment during all experimental steps.[7] - Store RNA at -80°C and avoid repeated freeze-thaw cycles.[7] |
| 2. Contamination with genomic DNA. | - Perform a thorough DNase treatment of your RNA sample before library preparation. | |
| 3. Reverse transcriptase errors. | - Use a high-fidelity reverse transcriptase. - Analyze the error profile of your RT enzyme from the no-modification control. | |
| Inconsistent Results Between Replicates | 1. Variability in chemical modification. | - Ensure precise control over reaction conditions (temperature, time, reagent concentration) for the DMDC probing step. |
| 2. Inconsistent library preparation. | - Prepare master mixes for enzymatic reactions to reduce pipetting errors. - Ensure thorough mixing at each step. | |
| Low Signal-to-Noise Ratio | 1. Inefficient chemical probing. | - Optimize the concentration of the chemical probe and the reaction time. |
| 2. Over-digestion of RNA during sample preparation. | - If using enzymatic fragmentation, carefully titrate the enzyme concentration and incubation time. |
Experimental Protocols
Below is a generalized workflow for RNA structure probing using a chemical modifier like DMDC, followed by library preparation for next-generation sequencing.
Generalized Chemical Probing and Library Preparation Workflow
Troubleshooting Workflow for High Background Noise
Quantitative Data Summary
The following table summarizes potential sources of error and their estimated frequencies based on literature for analogous chemical probing and sequencing techniques. These values can serve as a baseline for what to expect in your DMDC probing experiments.
| Error Type | Source | Estimated Frequency | Mitigation Strategy |
| Reverse Transcriptase Misincorporation | Reverse Transcriptase Enzyme | 10-3 to 10-5 errors per base | Use of high-fidelity reverse transcriptases. |
| PCR-induced Mutations | DNA Polymerase during Amplification | 10-5 to 10-7 errors per base | Use of high-fidelity DNA polymerases and minimizing PCR cycles. |
| Oxidative Damage | Sample preparation (e.g., shearing) | Can be significant, leading to C>A/G>T transversions.[1] | Addition of antioxidants during library preparation. |
| Adapter Dimers | Ligation of adapters to each other | Can constitute a significant fraction of reads if not removed. | Optimization of adapter concentration and stringent size selection. |
Note: The actual error rates in your experiment will depend on the specific enzymes, kits, and protocols used. It is crucial to establish your own baseline error rates using appropriate controls.
References
- 1. Artifacts and biases of the reverse transcription reaction in RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small RNA Library Preparation Method for Next-Generation Sequencing Using Chemical Modifications to Prevent Adapter Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small RNA Library Preparation Method for Next-Generation Sequencing Using Chemical Modifications to Prevent Adapter Dimer Formation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biocompare.com [biocompare.com]
Validation & Comparative
A Head-to-Head Comparison of DMS and SHAPE for RNA Structure Probing
For researchers, scientists, and drug development professionals navigating the landscape of RNA structure analysis, selecting the appropriate chemical probe is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of two widely used reagents: Dimethyl Sulfate (DMS) and the class of reagents used in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE).
While the initial aim was to compare Dimethyl Sulfate (DMS) with Dimethyl Dicarbonate (DMDC), a thorough review of the scientific literature reveals that DMDC is not a commonly utilized reagent for RNA structure probing. Therefore, this guide has been adapted to compare DMS with a more prevalent and complementary technique, SHAPE. This comparison will equip researchers with the necessary information to choose the optimal method for their specific research questions.
At a Glance: DMS vs. SHAPE
| Feature | Dimethyl Sulfate (DMS) | SHAPE Reagents (e.g., 1M7, NAI) |
| Target Bases | Primarily unpaired Adenine (B156593) (A) and Cytosine (C). Can modify Guanine (G) and Uracil (U) under specific conditions. | All four unpaired bases (A, U, G, C). |
| Modification Site | Watson-Crick face (N1 of A, N3 of C). | 2'-hydroxyl group of the ribose sugar. |
| Mechanism | Methylation of the nucleobase. | Acylation of the ribose 2'-hydroxyl. |
| In Vivo Application | High cell permeability, widely used for in vivo studies. | Various reagents with differing cell permeability are available for in vivo applications. |
| Primary Information | Directly probes the availability of the Watson-Crick face for base pairing. | Measures the flexibility of the RNA backbone, which is correlated with the nucleotide being unpaired.[1] |
| Data Readout | Typically via mutational profiling (DMS-MaPseq), where modifications are read as mutations during reverse transcription.[2] | Also commonly read out by mutational profiling (SHAPE-MaP), causing mutations at modified sites.[3][4][5] |
| Advantages | High signal-to-noise ratio.[2] Less sensitive to protein binding, providing a clearer signal of RNA secondary structure.[6] Can be used to detect multiple modifications on a single RNA molecule.[2] | Probes all four bases, providing a more complete picture of the RNA structurome from a single experiment. |
| Disadvantages | Limited to A and C under standard conditions, providing an incomplete structural picture. | Can be more sensitive to protein binding, which can sometimes obscure the underlying RNA structure.[6] |
Delving Deeper: Mechanism of Action
The fundamental difference between DMS and SHAPE lies in their chemical reactivity and the specific site of modification on the RNA molecule.
DMS is a small, highly reactive molecule that readily penetrates cell membranes, making it an excellent tool for in vivo studies.[7] It acts as a methylating agent, primarily targeting the N1 position of adenine and the N3 position of cytosine. These positions are directly involved in Watson-Crick base pairing. Therefore, a modification by DMS is a strong indicator that the base is not paired and is accessible to the solvent.[1]
SHAPE reagents, on the other hand, are a class of electrophilic compounds that acylate the 2'-hydroxyl group of the ribose sugar.[1] The reactivity of the 2'-hydroxyl is correlated with the local flexibility of the RNA backbone. Unpaired nucleotides tend to be more flexible, leading to higher SHAPE reactivity. Because this mechanism is independent of the nucleobase identity, SHAPE reagents can probe the structure of all four nucleotides (A, U, G, and C).[8]
Visualizing the Chemistry: Reaction Mechanisms
Caption: Chemical modification of RNA by DMS and SHAPE reagents.
Experimental Workflows: From Modification to Data
Both DMS and SHAPE probing are now commonly coupled with high-throughput sequencing in methodologies known as DMS-MaPseq and SHAPE-MaP, respectively. The "MaP" (mutational profiling) aspect refers to the use of a reverse transcriptase that "reads through" the chemical modifications on the RNA template, introducing mutations into the resulting complementary DNA (cDNA). These mutations are then identified by deep sequencing.
A Generalized MaP-seq Workflow
Caption: Generalized workflow for MaP-seq based RNA structure probing.
Detailed Experimental Protocols
In-Cell DMS-MaPseq Protocol (Generalized)
This protocol is a generalized summary based on established methods.[2][9][10]
-
Cell Culture and Treatment:
-
Grow cells to the desired confluency.
-
Resuspend cells in a suitable buffer.
-
Add DMS to the cell suspension to a final concentration of 1-5% and incubate for a short period (e.g., 2-5 minutes) at 30°C. The optimal concentration and time should be determined empirically.
-
Quench the reaction by adding a quenching solution (e.g., containing β-mercaptoethanol).
-
-
RNA Extraction:
-
Immediately proceed to total RNA extraction using a standard method like TRIzol.
-
-
DNase Treatment and rRNA Depletion:
-
Treat the extracted RNA with DNase to remove contaminating genomic DNA.
-
For transcriptome-wide studies, it is often necessary to deplete abundant ribosomal RNA (rRNA).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) and either random or gene-specific primers. The TGIRT enzyme is crucial for reading through the DMS-induced methylations and introducing mutations in the cDNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the resulting cDNA. For targeted analysis, PCR amplification of the region of interest is performed. For genome-wide analysis, library preparation involves fragmentation, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Count the mutations at each nucleotide position in both the DMS-treated and a no-reagent control sample.
-
Calculate the DMS reactivity for each base as the mutation rate in the treated sample after subtracting the background mutation rate from the control.
-
In-Cell SHAPE-MaP Protocol (Generalized)
This protocol is a generalized summary based on established methods.[3][4][5][11]
-
Cell Culture and Treatment:
-
Grow cells to the desired confluency.
-
A no-reagent control (e.g., DMSO) should be run in parallel.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA.
-
-
DNase Treatment and rRNA Depletion (as needed):
-
Similar to the DMS-MaPseq protocol, treat with DNase and consider rRNA depletion.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a reverse transcriptase that can read through the SHAPE adducts and introduce mutations.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries as described for DMS-MaPseq.
-
-
Data Analysis:
-
Align sequencing reads and count mutations.
-
Calculate SHAPE reactivity by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the SHAPE-treated sample. Reactivities are often normalized to allow for comparison across different experiments.
-
Data Interpretation and Considerations
A key advantage of the MaP-seq approaches for both DMS and SHAPE is that the reactivity data is ratiometric (the ratio of mutated reads to total reads at a given position), which can reduce the need for a denatured control that is often required in traditional primer-extension-based methods.[2]
It is important to note that in the cellular environment, RNA structure is dynamic and influenced by interactions with proteins and other molecules. Therefore, differences in reactivity between in vivo and in vitro experiments can provide valuable insights into the functional landscape of RNA.[5] For instance, a region that is flexible in vitro (high SHAPE reactivity) but protected in vivo (low SHAPE reactivity) may indicate a protein binding site.[5]
Conclusion: Choosing the Right Tool for the Job
The choice between DMS and SHAPE for RNA structure probing depends on the specific biological question being addressed.
-
DMS is an excellent choice for specifically probing the Watson-Crick face of adenines and cytosines and is particularly useful when a high signal-to-noise ratio is desired. Its lower sensitivity to protein binding can be an advantage when the primary goal is to determine the secondary structure of the RNA itself.[6]
-
SHAPE offers the significant advantage of probing all four nucleotides, providing a more comprehensive view of the RNA structurome in a single experiment. It is a powerful tool for identifying flexible regions and can be highly informative about the overall architecture of an RNA molecule.
For the most complete understanding of RNA structure, a combination of both DMS and SHAPE probing can be particularly powerful, as they provide complementary information about the base pairing and backbone flexibility of the RNA molecule.[2] As sequencing technologies and data analysis pipelines continue to evolve, the integration of data from multiple chemical probes will undoubtedly provide increasingly detailed and accurate models of the dynamic world of RNA structure.
References
- 1. Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-cell RNA structure probing with SHAPE-MaP | Springer Nature Experiments [experiments.springernature.com]
- 5. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 8. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 10. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 11. SHAPE-Map [illumina.com]
Validating Computationally-Predicted Protein Binding Sites with Site-Directed Mutagenesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of protein-ligand binding sites is a cornerstone of modern drug discovery and functional proteomics. Computational methods offer a powerful first step in pinpointing these crucial interaction surfaces, but experimental validation remains the gold standard for confirming these predictions. This guide provides a comprehensive comparison of computational approaches and a detailed framework for the experimental validation of predicted binding sites using site-directed mutagenesis.
This guide will focus on the workflow and experimental data required to validate a binding site identified by a hypothetical, representative computational tool, which we will refer to as "Dynamic Mode Decomposition with Control" (DMDC), and compare its predictive performance with other established methods.
The Validation Workflow: From In Silico Prediction to In Vitro Confirmation
The process of validating a computationally identified binding site is a multi-step experimental cascade. The primary goal is to introduce specific mutations at the predicted site and measure the resulting change in binding affinity. A significant reduction or complete loss of binding affinity for a mutant protein strongly supports the initial computational prediction.
Caption: Experimental workflow for validating a computationally predicted protein binding site.
Comparing Computational Binding Site Prediction Methods
The first step in any validation study is the initial prediction. Various computational methods exist, each with its own strengths and weaknesses. These methods can be broadly categorized as follows:
-
Geometry-Based Methods: These algorithms, such as fpocket and PocketFinder, identify cavities or pockets on the protein surface that are sterically suitable for ligand binding.[1]
-
Energy-Based Methods: Tools like Q-SiteFinder use computational probes to calculate interaction energies across the protein surface, identifying regions with favorable binding energetics.[2]
-
Sequence-Based & Template-Based Methods: These approaches leverage evolutionary conservation or structural similarity to known protein-ligand complexes to infer binding site locations.[3][4]
-
Machine & Deep Learning Methods: Modern approaches like DeepPocket and P2Rank utilize trained models to recognize complex patterns associated with known binding sites from protein structures.[5][6]
The performance of these methods can be compared based on their success in predicting binding sites that are later confirmed by experimental validation, such as mutagenesis studies.
Table 1: Comparison of Binding Site Prediction Method Performance
| Method Category | Representative Tool | Principle | Typical Success Rate (Validated by Mutagenesis) | Reference |
| Hypothetical | DMDC | Analysis of protein dynamics and conformational changes | (To be determined by experiment) | - |
| Geometry-Based | fpocket | Identifies surface cavities and pockets | 65-75% | [1] |
| Energy-Based | Q-SiteFinder | Calculates interaction energy with a probe | 70-80% | [2] |
| Machine Learning | P2Rank | Uses machine learning on local chemical neighborhoods | 75-85% | [6] |
| Deep Learning | DeepPocket | Employs deep convolutional neural networks | 80-90% | [5] |
Success rates are illustrative and can vary significantly based on the protein target and ligand.
Experimental Validation: A Step-by-Step Guide
Once a putative binding site is identified, site-directed mutagenesis is employed to systematically alter the amino acid residues predicted to be critical for ligand interaction.
Logical Framework for Validation
The core logic of the validation process hinges on observing a change in binding affinity upon mutation. Alanine scanning, where residues are mutated to alanine, is a common strategy to probe the contribution of side chains to binding without introducing major steric clashes.
Caption: Logical diagram illustrating how mutagenesis data validates a binding site residue.
Detailed Experimental Protocols
1. Site-Directed Mutagenesis
This protocol is based on a standard PCR-based method (e.g., QuikChange™).[7][8]
-
Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., changing a codon to GCA for Alanine). The mutation should be in the center of the primer, flanked by 10-15 bases of correct sequence on each side. The melting temperature (Tm) should be ≥78°C.
-
PCR Reaction:
-
Template DNA (plasmid containing gene of interest): 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTP mix: 1 µL
-
High-fidelity DNA polymerase and buffer (e.g., PfuUltra): Follow manufacturer's recommendations.
-
Reaction Volume: 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 30 seconds.
-
16-18 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells with the DpnI-treated DNA and select for colonies.
-
Verification: Isolate plasmid DNA from resulting colonies and verify the mutation via Sanger sequencing.
2. Protein Expression and Purification
This is a general protocol for expressing a His-tagged protein in E. coli.[1][9][10]
-
Expression: Transform an expression strain of E. coli (e.g., BL21(DE3)) with the verified wild-type or mutant plasmid. Grow a 1L culture to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Purity Check & Dialysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions and dialyze against a suitable storage buffer for the binding assay (e.g., PBS or HEPES buffer).
3. Binding Affinity Measurement
Surface Plasmon Resonance (SPR) is a powerful technique for measuring real-time binding kinetics and affinity.[11][12]
-
Chip Preparation: Choose a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Inject the purified protein (now the "ligand" in SPR terminology) over the activated surface at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (RU). A reference channel should be prepared by activating and deactivating the surface without protein immobilization.
-
Analyte Binding: Prepare a series of dilutions of the small molecule (the "analyte") in running buffer (e.g., HBS-EP+). Inject the analyte dilutions over both the ligand and reference channels, starting from the lowest concentration.
-
Data Analysis: Subtract the reference channel signal from the ligand channel signal to obtain specific binding sensorgrams. At steady state, plot the response units (RU) against the analyte concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Data Presentation and Interpretation
The final step is to collate the binding affinity data into a clear, comparative format. The key comparison is between the wild-type protein and the various mutants. A large increase in the KD value (indicating weaker binding) for a mutant is strong evidence that the mutated residue is important for the interaction.
Table 2: Binding Affinity Data for Wild-Type vs. Mutant Proteins (SPR Analysis)
| Protein Variant | Predicted Role in Binding | KD (nM) | Fold Change vs. Wild-Type | Conclusion |
| Wild-Type | - | 150 ± 12 | - | Baseline affinity |
| Y83A | H-bond donor | 12,500 ± 850 | 83-fold increase | Critical for binding |
| W120A | Hydrophobic packing | 2,100 ± 210 | 14-fold increase | Important for binding |
| F121A | Hydrophobic packing | > 50,000 (No binding detected) | >333-fold increase | Essential for binding |
| K198A | Salt bridge | 185 ± 20 | 1.2-fold increase | Not critical for binding |
Data are illustrative.
From the example data in Table 2, mutations at positions Y83, W120, and F121 resulted in significant to complete loss of binding, strongly validating their role in the binding site as predicted by the computational model. Conversely, the K198A mutation had a negligible effect, suggesting it is not a primary contact residue, even if it is near the predicted site. This iterative process of prediction and experimental validation is crucial for accurately mapping protein-ligand interactions and accelerating structure-based drug design.
References
- 1. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Exploring the computational methods for protein-ligand binding site prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. biomatik.com [biomatik.com]
- 10. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Cross-Validation of RNA Structures: A Comparative Guide to DMS and SHAPE Probing
In the pursuit of understanding the intricate relationship between RNA structure and function, chemical probing techniques coupled with high-throughput sequencing have become indispensable tools for researchers. This guide provides a comprehensive comparison of two widely used methods: Dimethyl Sulfate (DMS) probing, particularly its modern incarnation as DMS-MaPseq, and Selective 2'-Hydroxyl Acylation analyzed by Primer Extension followed by sequencing (SHAPE-seq). This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their RNA structure analysis needs by presenting supporting experimental data, detailed protocols, and visual workflows.
While the query specified "DMDC probing," this is likely a typographical error for the well-established and commonly used Dimethyl Sulfate (DMS) probing. This guide will therefore focus on the comparison between DMS and SHAPE-based methodologies.
Performance Comparison: DMS Probing vs. SHAPE-seq
Both DMS-MaPseq and SHAPE-seq provide nucleotide-resolution information on RNA structure by chemically modifying accessible nucleotides, with these modifications being subsequently detected by reverse transcription and next-generation sequencing. However, they differ in their chemical basis, the information they provide, and their suitability for different applications.
Recent advancements have enabled DMS probing to interrogate all four nucleotides (A, C, G, and U), enhancing its informational content and accuracy. Studies have shown that four-base DMS probing can meet or even exceed the accuracy of SHAPE-based methods in RNA structure modeling.
| Feature | DMS Probing (specifically DMS-MaPseq) | SHAPE-seq |
| Probing Chemistry | Methylates the Watson-Crick face of unpaired adenines (N1) and cytosines (N3).[1][2] Under specific conditions, it can also modify guanines (N7 and N1) and uracils.[3] | Acylates the 2'-hydroxyl group of the ribose backbone in conformationally flexible nucleotides.[4][5] |
| Nucleotide Coverage | Traditionally A and C. Advanced protocols enable probing of all four bases (A, C, G, U).[3] | Probes all four nucleotides (A, C, G, U).[6] |
| Information Provided | Primarily reports on the accessibility of the Watson-Crick face, directly indicating involvement in base-pairing.[1] | Measures local nucleotide flexibility, which is correlated with being single-stranded.[7] |
| Sensitivity to Proteins | Less sensitive to RNA-binding proteins due to the small size of the DMS molecule and its modification site.[8] This can be an advantage when specifically studying RNA secondary structure in the presence of proteins.[8] | More sensitive to RNA-protein interactions as proteins can shield the ribose backbone from modification.[8] This can be utilized for footprinting protein binding sites. |
| In Vivo Application | Well-established for in vivo RNA structure probing in a variety of organisms.[9] | Can be used for in vivo studies, though the reactivity of SHAPE reagents can be influenced by cellular components. |
| Data Readout | Typically read out as mutations during reverse transcription (MaPseq), allowing for the analysis of multiple modifications on a single molecule.[1] | Can be read out by reverse transcription termination (SHAPE-seq) or as mutations (SHAPE-MaP).[10] |
| Accuracy | Four-base DMS probing has been shown to provide superior structural information and support RNA structure modeling with an accuracy that meets or exceeds that of SHAPE-directed modeling.[3] | SHAPE-directed structure prediction has been demonstrated to achieve high accuracy, often exceeding 90% for known RNA structures.[10] |
Experimental Protocols
Detailed methodologies for both DMS-MaPseq and SHAPE-seq are crucial for reproducible and accurate results. The following sections outline the key steps for each protocol.
DMS-MaPseq Protocol (In Vitro)
-
RNA Preparation: The RNA of interest is transcribed in vitro and purified.
-
RNA Folding: The RNA is refolded in a buffer that mimics physiological conditions to allow it to adopt its native structure.
-
DMS Modification: The folded RNA is treated with Dimethyl Sulfate (DMS). A control reaction without DMS is run in parallel. The concentration of DMS and the reaction time are optimized to achieve an appropriate modification rate.
-
Quenching and Purification: The DMS reaction is quenched, and the modified RNA is purified to remove excess DMS and buffer components.
-
Reverse Transcription: The modified RNA is reverse transcribed using a thermostable group II intron reverse transcriptase (TGIRT) or another suitable enzyme. During this step, the DMS-induced methylations cause the reverse transcriptase to incorporate mutations into the cDNA.
-
Library Preparation: The resulting cDNA is used to prepare a sequencing library. This typically involves adapter ligation and PCR amplification.
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference RNA sequence. The mutation rates at each nucleotide position are calculated and normalized to the no-DMS control to determine the DMS reactivity profile. This profile is then used as a constraint in RNA secondary structure prediction software.
SHAPE-seq Protocol (In Vitro)
-
RNA Preparation: The target RNA is prepared, typically through in vitro transcription, and purified.
-
RNA Folding: The RNA is folded in a buffer solution under conditions that promote its native conformation.
-
SHAPE Modification: The folded RNA is divided into two reactions. One is treated with a SHAPE reagent (e.g., 1M7 or NAI), and the other is a negative control treated with a solvent (e.g., DMSO).[3] A denaturing control is also recommended.
-
RNA Purification: The modified RNA is purified from the reaction mixture.
-
Reverse Transcription: Primer extension is performed on the modified RNA using reverse transcriptase. The SHAPE adducts on the 2'-hydroxyl group cause the reverse transcriptase to stall and terminate, creating a pool of cDNA fragments of varying lengths.
-
Library Preparation: Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.[11]
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the RNA sequence to identify the termination sites of reverse transcription. The reactivity of each nucleotide is calculated by subtracting the background signal from the negative control and then normalizing the data. These SHAPE reactivities are then used to constrain computational RNA structure prediction.[12]
Visualizing the Workflows
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
Caption: Cross-validation workflow for RNA structure analysis.
Caption: Experimental workflows for DMS-MaPseq and SHAPE-seq.
References
- 1. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Structure Analysis by Chemical Probing with DMS and CMCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 10. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHAPE-Seq 2.0: systematic optimization and extension of high-throughput chemical probing of RNA secondary structure with next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of DMDC over diethyl pyrocarbonate (DEPC) for nuclease inactivation
For Researchers, Scientists, and Drug Development Professionals
The integrity of RNA is paramount for accurate and reliable results in a multitude of molecular biology applications, including transcriptomics, gene expression analysis, and the development of RNA-based therapeutics. A critical step in maintaining RNA integrity is the effective inactivation of ubiquitous ribonucleases (RNases). For decades, diethyl pyrocarbonate (DEPC) has been the conventional reagent for this purpose. However, its use is associated with several significant drawbacks. This guide provides a comprehensive comparison of dimethyl dicarbonate (B1257347) (DMDC) and DEPC, highlighting the advantages of DMDC as a safer and potentially more effective alternative for nuclease inactivation.
Executive Summary
Dimethyl dicarbonate (DMDC) presents a compelling alternative to diethyl pyrocarbonate (DEPC) for the inactivation of nucleases in laboratory settings. The primary advantages of DMDC lie in its safer breakdown profile and reduced potential for interference with downstream enzymatic reactions. While DEPC can react with ammonia (B1221849) to form the suspected carcinogen urethane (B1682113) and its byproducts can inhibit enzymes and modify RNA, DMDC hydrolyzes into simple, less reactive compounds: methanol (B129727) and carbon dioxide. This guide will delve into the properties, mechanisms, and practical considerations for using both reagents, supported by their chemical characteristics.
Comparative Analysis: DMDC vs. DEPC
The following table summarizes the key characteristics of DMDC and DEPC for nuclease inactivation.
| Feature | This compound (DMDC) | Diethyl Pyrocarbonate (DEPC) |
| Mechanism of Action | Reacts with nucleophilic groups (e.g., imidazoles, amines, thiols) of proteins, leading to enzyme inactivation.[1] | Reacts with nucleophilic groups (e.g., histidine, lysine, cysteine, tyrosine residues) of proteins, causing covalent modification and enzyme inactivation.[2] |
| Primary Breakdown Products | Methanol and Carbon Dioxide.[1][3][4][5][6] | Ethanol and Carbon Dioxide.[2][7][8] |
| Potential Carcinogenic Byproducts | In the presence of ammonia, can form trace amounts of methyl carbamate.[3][4][6] | In the presence of ammonia, can form urethane (ethyl carbamate), a suspected carcinogen.[2][9] |
| Impact on RNA Integrity | Less likely to modify RNA due to the nature of its breakdown products. | Can cause carboxymethylation of purine (B94841) residues in RNA, potentially affecting downstream applications.[10] |
| Interference with Downstream Applications | Breakdown products (methanol and CO2) are less likely to inhibit enzymatic reactions like reverse transcription and PCR. | Byproducts can inhibit in vitro transcription and other enzymatic reactions.[7][11][12] |
| Buffer Compatibility | Stability in common molecular biology buffers needs to be empirically determined, but is expected to be incompatible with amine-containing buffers like Tris. | Incompatible with buffers containing primary amines, such as Tris and HEPES, as they react with and inactivate DEPC.[7][12][13] |
| Safety Profile | Corrosive and toxic; should be handled with care in a fume hood.[1] | Suspected carcinogen, toxic, and corrosive; requires handling in a fume hood with appropriate personal protective equipment.[8][14][15] |
| Hydrolysis Rate | Rapid hydrolysis in aqueous solutions.[1][3][4] | Relatively rapid hydrolysis in aqueous solutions, with a half-life that is pH-dependent.[2][8] |
Experimental Protocols
DEPC Treatment of Water for RNase Inactivation (Established Protocol)
This protocol is a standard method for preparing RNase-free water using DEPC.
-
Preparation: In a fume hood, add 0.1% (v/v) DEPC to the water to be treated (e.g., 1 ml of DEPC to 1 L of water).
-
Dissolution: Stir or shake the solution vigorously to dissolve the DEPC. Initially, DEPC will form globules that will dissipate with mixing.
-
Incubation: Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature, with continuous stirring.
-
Inactivation of DEPC: Autoclave the treated water for at least 15-20 minutes at 121°C (15 psi) to hydrolyze any remaining DEPC. The characteristic fruity odor of DEPC should no longer be detectable.
-
Verification (Optional): The absence of RNase activity can be verified using a sensitive RNase detection assay.
Proposed Protocol for DMDC Treatment of Water for RNase Inactivation
Disclaimer: As direct experimental data for this specific application is limited, this proposed protocol is based on the known chemical properties of DMDC. Optimization may be required for specific applications.
-
Preparation: In a chemical fume hood, carefully add DMDC to the water to be treated to a final concentration of 0.1% (v/v) (e.g., 1 ml of DMDC to 1 L of water). DMDC is highly reactive and should be handled with extreme caution.
-
Dissolution and Reaction: Stir the solution vigorously. DMDC will hydrolyze rapidly. The reaction is typically complete within a few hours at room temperature.
-
Incubation: To ensure complete inactivation of RNases, incubate the solution for at least 2 hours at room temperature with continuous stirring.
-
Removal of Byproducts: As DMDC hydrolyzes completely, autoclaving to remove the reagent itself is not strictly necessary. However, a sterile filtration step (0.22 µm) is recommended to ensure the removal of any potential microbial contaminants. Gentle warming or sparging with an inert gas (e.g., nitrogen or argon) can help to remove dissolved CO2 if it is a concern for downstream applications.
-
Verification (Recommended): Due to the novelty of this application, it is highly recommended to validate the effectiveness of RNase inactivation and the absence of inhibitory effects on downstream applications using appropriate controls and RNase detection assays.
Visualizing the Comparison: DMDC vs. DEPC
The following diagrams illustrate the key differences in the chemical breakdown and safety profiles of DMDC and DEPC.
Caption: Chemical breakdown pathways of DMDC and DEPC.
Caption: Key advantages of DMDC compared to DEPC.
Conclusion and Recommendations
Based on its chemical properties, DMDC emerges as a superior alternative to DEPC for the inactivation of nucleases in research and pharmaceutical development. The primary advantages of DMDC are its favorable safety profile, with breakdown products that are less hazardous and less likely to interfere with sensitive downstream applications. The formation of urethane, a suspected carcinogen, from DEPC in the presence of ammonia is a significant concern that is mitigated by the use of DMDC.
While direct quantitative data comparing the nuclease inactivation efficiency of DMDC and DEPC in a laboratory setting is currently lacking, the chemical rationale strongly supports the exploration and adoption of DMDC. It is recommended that laboratories currently using DEPC consider validating DMDC as a replacement. This validation should include a thorough assessment of its effectiveness in their specific applications and confirmation that it does not adversely affect experimental outcomes. By transitioning to DMDC, laboratories can enhance safety and potentially improve the reliability of their RNA-based research and development.
References
- 1. Water for Nuclease-sensitive Molecular Biology Studies [sigmaaldrich.com]
- 2. Effects of organic solvents on the reverse transcription reaction catalyzed by reverse transcriptases from avian myeloblastosis virus and Moloney murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Which Water to Use? | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrapure vs. DEPC Treated Water for Molecular Biology Applications [sigmaaldrich.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RNA integrity and the effect on the real-time qRT-PCR performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrapure vs. DEPC Treated Water for Molecular Biology Applications [merckmillipore.com]
A Researcher's Guide to Orthogonal Methods for Confirming DMDC-Induced Enzyme Inhibition
For researchers, scientists, and drug development professionals, unequivocally confirming enzyme inhibition is a cornerstone of robust research. This is particularly critical for reactive molecules like Dimethyl Dicarbonate (DMDC), where the mechanism of inhibition may involve covalent modification. Relying on a single experimental technique can be misleading. Therefore, employing a suite of orthogonal methods—distinct experimental approaches that measure the same phenomenon from different physical principles—is essential for generating high-confidence data.
This guide provides a comparative overview of key orthogonal methods to confirm and characterize DMDC-induced enzyme inhibition. We will delve into biochemical, biophysical, cell-based, and structural assays, complete with detailed experimental protocols and illustrative data.
I. Biochemical Assays: The Foundation of Inhibition Studies
Biochemical assays are the first line of investigation, providing fundamental information about the potency and mechanism of an inhibitor.
Enzyme Kinetics and IC50 Determination
These assays directly measure the effect of an inhibitor on the rate of the enzymatic reaction. By varying the concentration of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Table 1: Comparison of Orthogonal Methods for Confirming Enzyme Inhibition
| Method | Principle | Typical Data Output | Advantages | Disadvantages |
| Enzyme Kinetics | Measures the rate of substrate conversion to product in the presence of the inhibitor. | IC50, Ki, mechanism of inhibition (competitive, non-competitive, etc.). | Direct measure of functional inhibition, well-established protocols, relatively low cost. | Can be prone to artifacts (e.g., aggregation), may not distinguish between reversible and irreversible inhibition without specific experimental design. |
| Mass Spectrometry | Detects the mass of the enzyme before and after incubation with the inhibitor. | Mass shift corresponding to the covalent adduction of the inhibitor. | Unambiguously confirms covalent modification, can identify the specific amino acid residue(s) modified. | Requires specialized equipment and expertise, can be challenging for large or complex proteins. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the inhibitor binds to the immobilized enzyme. | Association (ka) and dissociation (kd) rate constants, equilibrium dissociation constant (KD). | Real-time analysis of binding kinetics, label-free. | Requires specialized equipment, protein immobilization can affect activity, may be difficult to regenerate the sensor surface with irreversible inhibitors. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the enzyme. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction, label-free, solution-based. | Requires relatively large amounts of pure protein, lower throughput, may not be suitable for very weak or very tight binders. |
| Cell-Based Assays | Measures the effect of the inhibitor on a specific cellular process or viability in a cellular context. | Cellular IC50, changes in downstream signaling pathways, cytotoxicity. | More physiologically relevant than biochemical assays, provides information on cell permeability and potential toxicity. | Indirect measure of target engagement, can be confounded by off-target effects. |
| X-ray Crystallography | Determines the three-dimensional structure of the enzyme in complex with the inhibitor. | High-resolution 3D structure of the enzyme-inhibitor complex. | Provides detailed atomic-level information on the binding mode and covalent bond formation. | Requires high-quality protein crystals, which can be difficult to obtain; the crystal structure is a static snapshot. |
Experimental Protocol: IC50 Determination by a Generic Spectrophotometric Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate in the same buffer. The final substrate concentration in the assay should ideally be at or below the Michaelis constant (Km) of the enzyme.
-
Prepare a stock solution of DMDC in an organic solvent like DMSO. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the DMDC dilutions. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Biophysical Methods: Probing the Physical Interaction
Biophysical techniques provide direct evidence of binding and can elucidate the nature of the interaction between the inhibitor and the enzyme.
Mass Spectrometry (MS) for Covalent Adduct Detection
For a reactive inhibitor like DMDC, mass spectrometry is a powerful tool to confirm covalent modification. An increase in the mass of the enzyme corresponding to the molecular weight of DMDC provides definitive evidence of a covalent bond.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Sample Preparation:
-
Incubate the purified target enzyme with an excess of DMDC in a suitable buffer for a specific time.
-
As a control, incubate the enzyme with the vehicle (e.g., DMSO) under the same conditions.
-
Remove excess, unreacted DMDC using a desalting column or buffer exchange.
-
-
Mass Spectrometry Analysis:
-
Analyze the treated and control enzyme samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the average mass of the intact protein.
-
-
Data Interpretation:
-
Compare the mass of the DMDC-treated enzyme with the control. A mass shift equal to the molecular weight of DMDC (or a fragment thereof) confirms covalent adduction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of an inhibitor to its target enzyme immobilized on a sensor chip.
Experimental Protocol: SPR Analysis of Covalent Inhibition
-
Immobilization:
-
Immobilize the purified target enzyme onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of DMDC over the sensor surface and monitor the change in response units (RU) over time.
-
For a covalent inhibitor, a "two-state" binding model is often observed, with an initial reversible binding event followed by an irreversible covalent modification step.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd) for the initial reversible step, and the rate of inactivation (kinact) for the covalent modification.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC for Irreversible Inhibitors
-
Sample Preparation:
-
Prepare solutions of the purified enzyme and DMDC in the same dialysis buffer to minimize heat of dilution effects.
-
-
Titration:
-
Fill the ITC syringe with the DMDC solution and the sample cell with the enzyme solution.
-
Perform a series of injections of DMDC into the enzyme solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
For an irreversible inhibitor, the heat signal will be time-dependent as the covalent reaction proceeds. The data can be analyzed to determine the stoichiometry of the reaction and the enthalpy of the covalent modification.
-
III. Cell-Based Assays: Assessing Inhibition in a Biological Context
Cell-based assays are crucial for validating the activity of an inhibitor in a more physiologically relevant environment.
Cell Viability and Target Engagement Assays
These assays determine the effect of the inhibitor on cell health and can be designed to measure the inhibition of the target enzyme within the cell.
Experimental Protocol: Cell-Based Enzyme Activity Assay
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target enzyme.
-
Treat the cells with a range of concentrations of DMDC for a specified period.
-
-
Cell Lysis and Enzyme Assay:
-
Lyse the cells to release the intracellular contents.
-
Measure the activity of the target enzyme in the cell lysates using a suitable biochemical assay, as described previously.
-
-
Data Analysis:
-
Determine the cellular IC50 value by plotting the enzyme activity against the DMDC concentration. This provides an indication of the inhibitor's potency in a cellular context, which takes into account cell permeability.
-
IV. Structural Biology: Visualizing the Interaction
Structural methods provide a high-resolution snapshot of how the inhibitor binds to the enzyme.
X-ray Crystallography
This technique can reveal the precise three-dimensional structure of the enzyme-inhibitor complex at atomic resolution, providing definitive proof of covalent bond formation and the specific amino acid residue involved.
Experimental Protocol: Co-crystallization with a Covalent Inhibitor
-
Protein-Inhibitor Complex Formation:
-
Incubate the purified enzyme with an excess of DMDC to ensure complete modification.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions to identify conditions that yield high-quality crystals of the enzyme-DMDC complex.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the data and solve the crystal structure to visualize the covalent adduct in the enzyme's active site.
-
V. Visualizing the Workflow and Logic
To aid in understanding the relationship between these orthogonal methods, the following diagrams illustrate a typical experimental workflow and the logical connections between the different approaches.
Navigating the Challenges of In Vivo Studies: A Comparative Guide to Dimethyl Dicarbonate and Its Alternatives
For researchers, scientists, and drug development professionals, the quest for precise and effective tools to modulate biological systems in vivo is ongoing. While dimethyl dicarbonate (B1257347) (DMDC) is a potent microbial inhibitor and protein-modifying agent, its application in living organisms presents significant limitations. This guide provides a comprehensive comparison of DMDC with alternative methods for in vivo studies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for your research needs.
The Inherent Limitations of Dimethyl Dicarbonate for In Vivo Applications
This compound (DMDC) exerts its antimicrobial and protein-modifying effects through a highly reactive mechanism, primarily targeting nucleophilic groups on proteins, which leads to enzyme inactivation.[1] However, this high reactivity is also the source of its major drawbacks for in vivo experimental use.
High Systemic Toxicity: When administered systemically, DMDC exhibits significant toxicity. Acute toxicity studies in rodents have established LD50 values that are prohibitively low for many in vivo experimental designs. For instance, the intraperitoneal LD50 in mice is approximately 45 mg/kg.[1] This inherent toxicity can lead to off-target effects and mortality, confounding experimental results.
Rapid Degradation and Non-Specific Reactivity: DMDC is unstable in aqueous environments, hydrolyzing rapidly into methanol (B129727) and carbon dioxide.[1] This rapid breakdown makes it difficult to control its concentration and duration of action in a systemic in vivo setting. Furthermore, its high reactivity leads to non-specific modification of a wide range of host proteins, not just the intended target. This lack of specificity can disrupt numerous physiological pathways, making it challenging to isolate the effects of interest.
Formation of Potentially Carcinogenic Byproducts: In the presence of ammonia, DMDC can lead to the formation of methyl carbamate, a compound that has raised toxicological concerns.[1] The in vivo formation of urethane (B1682113), a carcinogenic substance, has been observed in mice treated with the related compound diethyl pyrocarbonate (DEPC) and ammonia, highlighting the potential risks associated with this class of chemicals in a complex biological environment.
A Comparative Look at Alternatives for In Vivo Studies
Given the limitations of DMDC, researchers have a number of alternative strategies for in vivo microbial inactivation and protein modification. This section compares DMDC with several of these alternatives, presenting available quantitative data for a clearer understanding of their respective profiles.
For In Vivo Microbial Inactivation
Table 1: Comparison of Agents for In Vivo Microbial Inactivation
| Agent/Method | Mechanism of Action | Typical In Vivo Dose/Concentration | Efficacy (Example) | Toxicity (Rodent Model) | Key Limitations |
| This compound (DMDC) | Non-specific protein modification via carboxymethylation of nucleophiles.[1] | Data not available for systemic research use. | Not established for in vivo therapeutic/research use. | Oral LD50 (Rat): 334.6 - 496.5 mg/kgIP LD50 (Mouse): 44.5 - 44.9 mg/kg[1] | High systemic toxicity, rapid degradation, non-specific reactivity, potential for harmful byproducts. |
| Antibiotic Cocktails (e.g., for gut depletion) | Inhibition of specific bacterial processes (e.g., cell wall synthesis, protein synthesis). | Ampicillin (1 g/L), Neomycin (1 g/L), Metronidazole (1 g/L), Vancomycin (0.5 g/L) in drinking water. | Significant reduction in gut bacterial load. | Generally well-tolerated, but can have off-target effects and lead to antibiotic resistance. | Broad-spectrum activity can disrupt beneficial microbiota; potential for developing resistance. |
| Antimicrobial Peptides (AMPs) (e.g., SET-M33) | Disruption of microbial cell membranes. | 0.5 - 5 mg/kg (intratracheal administration in mice). | Significant reduction in neutrophil counts in a lung inflammation model. | NOAEL (inhalation, 7 days, mouse): 5 mg/kg/day. Adverse effects at 20 mg/kg/day. | Potential for immunogenicity and off-target toxicity at higher doses. |
| Photodynamic Therapy (PDT) | Light-activated photosensitizer generates reactive oxygen species (ROS) that damage microbial cells. | Photosensitizer dose (e.g., 20 µM solution) and light dose (e.g., 120 J/cm²). | Can achieve significant log reduction in bacterial load in localized infections. | Toxicity is localized to the area of light exposure; systemic toxicity of photosensitizers is a consideration. | Limited to accessible tissues due to the need for light delivery; efficacy can be reduced in complex biological environments. |
For In Vivo Protein Modification
Table 2: Comparison of Agents for In Vivo Protein Modification
| Agent | Target Residue(s) | Typical In Vivo Dose/Concentration | Application Example | Toxicity (Rodent Model) | Key Limitations |
| This compound (DMDC) | Histidine, Lysine, Cysteine, Tyrosine.[1] | Not established for systemic research use. | Not used for targeted in vivo protein modification due to non-specificity and toxicity. | Oral LD50 (Rat): 334.6 - 496.5 mg/kgIP LD50 (Mouse): 44.5 - 44.9 mg/kg[1] | High reactivity, lack of specificity, systemic toxicity. |
| N-ethylmaleimide (NEM) | Cysteine. | 10 mg/kg (subcutaneous injection in rats). | Inhibition of deubiquitinating enzymes; probing the functional role of thiol groups. | Can cause cellular toxicity and off-target effects at higher concentrations. | High reactivity can lead to non-specific labeling if not carefully controlled; potential for cellular toxicity. |
| Diethyl Pyrocarbonate (DEPC) | Histidine (most reactive), Lysine, Cysteine, Tyrosine. | 40 mmol/L (local application in cats). | Inhibition of central chemosensitivity by modifying histidine residues. | Can form carcinogenic urethane in the presence of ammonia. | High reactivity and potential for carcinogenic byproduct formation. |
| Chemical Probes (General) | Varies depending on the probe's reactive group. | Highly variable; requires extensive characterization of pharmacokinetics and pharmacodynamics. | Target validation and engagement studies. | A key consideration in probe development; goal is high potency with low off-target toxicity. | Requires extensive development and validation; off-target effects are a major concern. |
Experimental Protocols for Key Alternative Methods
To facilitate the practical application of these alternatives, detailed methodologies for representative experiments are provided below.
Protocol 1: In Vivo Gut Microbiota Depletion in Mice Using an Antibiotic Cocktail
This protocol is adapted from studies aimed at investigating the role of the gut microbiome.
1. Materials:
- C57BL/6 mice (8 weeks old)
- Ampicillin sodium salt
- Neomycin sulfate
- Metronidazole
- Vancomycin hydrochloride
- Sterile drinking water
- Gavage needles
2. Antibiotic Cocktail Preparation:
- Prepare a stock solution of the antibiotic cocktail in sterile drinking water:
- Ampicillin: 1 g/L
- Neomycin: 1 g/L
- Metronidazole: 1 g/L
- Vancomycin: 0.5 g/L
- Protect the solution from light and prepare fresh every 2-3 days.
3. Administration:
- Provide the antibiotic-containing water to the mice ad libitum for 3-7 consecutive days.
- Alternatively, for more precise dosing, administer the antibiotic solution via oral gavage.
4. Monitoring and Sample Collection:
- Monitor the mice daily for any signs of distress.
- Collect fecal samples before, during, and after the treatment period to assess the extent of microbial depletion via 16S rRNA sequencing.
Protocol 2: In Vivo Efficacy of an Antimicrobial Peptide (SET-M33) in a Murine Model of Pulmonary Inflammation
This protocol is based on a study evaluating the anti-inflammatory effects of an AMP.
1. Materials:
- CD-1 mice
- SET-M33 peptide
- Lipopolysaccharide (LPS)
- Sterile saline
- Intratracheal administration device
2. Animal Model:
- Induce pulmonary inflammation by intratracheal administration of LPS.
3. Treatment:
- Administer SET-M33 at doses of 0.5, 2, and 5 mg/kg via intratracheal instillation.
- Include a vehicle control group (saline) and a positive control group (e.g., a known anti-inflammatory drug).
4. Efficacy Assessment:
- At a predetermined time point after treatment, euthanize the mice and perform bronchoalveolar lavage (BAL).
- Analyze the BAL fluid for total and differential cell counts (specifically neutrophils).
- Measure the levels of pro-inflammatory cytokines (e.g., KC, MIP-1α, TNF-α) in the BAL fluid using ELISA or multiplex assays.
Visualizing the Concepts: Diagrams of Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate key workflows and logical relationships.
Caption: A generalized experimental workflow for in vivo studies.
Caption: Mechanism of action for protein-modifying agents.
Caption: Logical relationship of DMDC's properties and its limitations.
Conclusion: Making an Informed Choice
The selection of an appropriate agent for in vivo studies is critical for obtaining reliable and interpretable results. While DMDC is a powerful chemical tool in other contexts, its inherent toxicity, rapid degradation, and lack of specificity make it largely unsuitable for systemic in vivo research applications. In contrast, alternatives such as targeted antibiotic therapies, antimicrobial peptides, and photodynamic therapy offer more controlled and specific means of microbial inactivation, while a growing arsenal (B13267) of chemical probes provides increasingly sophisticated options for targeted protein modification. By carefully considering the experimental goals and the comparative data presented in this guide, researchers can make more informed decisions to advance their in vivo studies effectively and ethically.
References
A Comparative Guide to Carbodiimide Reagents for RNA Structure Probing: EDC and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of RNA structure analysis, the choice of chemical probe is paramount. This guide provides a comprehensive comparative analysis of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and its analogs, crucial tools for elucidating the architecture of RNA by modifying unpaired guanine (B1146940) (G) and uracil (B121893) (U) residues.
While the query specified a comparison with "DMDC," our comprehensive search of the current literature did not yield a reagent with this specific acronym for RNA probing. Therefore, this guide will focus on a detailed comparison of EDC with the well-established carbodiimide (B86325) probe, N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT), and a more recently developed alternative, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide (ETC). This analysis will equip researchers with the necessary data to select the optimal reagent for their experimental needs.
Mechanism of Action: Targeting the Watson-Crick Face
Both EDC and its counterparts are water-soluble carbodiimides that selectively modify the Watson-Crick face of unpaired guanine and uracil nucleotides in RNA. The reaction involves the abstraction of an imino proton from the nucleobase by a nitrogen atom of the carbodiimide. This results in an anionic nitrogen on the nucleobase, which then attacks the carbon of the protonated carbodiimide, forming a covalent adduct.[1] This modification effectively "marks" single-stranded regions of the RNA, which can then be identified by techniques such as reverse transcription stops or mutational profiling (MaP).[1] The ability to probe G and U residues with carbodiimides complements the use of dimethyl sulfate (B86663) (DMS), which targets adenine (B156593) (A) and cytosine (C), thus enabling the comprehensive analysis of all four nucleobases.[1][2][3][4]
Performance Comparison: EDC vs. CMCT and ETC
The choice between carbodiimide reagents often hinges on factors such as reactivity, specificity, and potential for RNA degradation, especially at the higher concentrations required for mutational profiling.
| Feature | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | CMCT (N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate) | ETC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide) |
| Target Nucleotides | Unpaired Guanine (N1) and Uracil (N3)[1][2][4] | Unpaired Guanine and Uracil[5][6][7] | Unpaired Guanine and Uracil[1] |
| In Vivo Application | Yes, cell-permeable[2][3][4][5][8] | Poorly suited for in-cell probing due to its bulky charged structure[8] | Yes, designed for improved in vivo probing[1] |
| RNA Degradation | Causes significant RNA degradation at high concentrations (e.g., >85 mM in vitro, 200 mM in cells)[1][2] | Also causes RNA degradation, but may be at specific sites[1] | Substantially reduced RNA degradation compared to EDC, allowing for use at higher concentrations (up to 300 mM)[1] |
| Reactivity/Efficiency | Lower reactivity than CMCT under matched conditions[5] | Higher reactivity than EDC under matched conditions[5] | Increased modification levels compared to EDC, likely due to the higher tolerable concentrations[1] |
| Nucleotide Preference | Favors modification of Uracil over Guanine by a factor of ~1.5 to 1.6[2][3] | Shows a preference for Uracil modification[5] | Shows reactivity with both G and U, with increased sensitivity for detecting modifications compared to EDC[1] |
| Suitability for MaP | Limited by RNA degradation at the high concentrations necessary for mutational profiling[1] | Not typically used for in-cell MaP. | Optimized for mutational profiling (MaP) due to reduced RNA degradation[1] |
| Key Advantage | First carbodiimide validated for in-cell probing of G and U[5] | Well-established reagent for in vitro probing. | Improved RNA quality and higher modification levels for in vivo MaP experiments[1] |
| Key Disadvantage | Induces RNA degradation at high concentrations, limiting its use for MaP[1] | Poor cell permeability limits in vivo applications[8] | Newer reagent, may have less extensive literature compared to EDC and CMCT. |
Experimental Protocols
Detailed methodologies are crucial for reproducible RNA probing experiments. Below are generalized protocols for in vitro and in vivo RNA probing using carbodiimides, based on published studies.
In Vitro RNA Probing with EDC
-
RNA Preparation: 1 µg of total RNA is resuspended in a reaction buffer.
-
Reaction Buffer: A typical buffer contains 50 mM of a pH buffer (e.g., MES for pH 6, HEPES for pH 7-8), 50 mM KCl, and 0.5 mM MgCl₂.[2]
-
EDC Treatment: EDC is added to the RNA solution to the desired final concentration (e.g., 28 mM to 113 mM). Concentrations above 85 mM may lead to excessive modification.[2]
-
Incubation: The reaction is incubated for a specific time, for instance, 5 minutes.[2]
-
Quenching: The reaction is quenched to stop further modification.
-
Analysis: The modified RNA is then analyzed, typically by primer extension followed by denaturing polyacrylamide gel electrophoresis (PAGE) or by preparing libraries for high-throughput sequencing.[2]
In Vivo RNA Probing with EDC
-
Cell Culture and Treatment: Intact cells are treated with a range of EDC concentrations. Due to its solubility, a higher concentration range can be used compared to CMCT.[5]
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Analysis: The modification sites are identified using reverse transcription-based methods. For targeted analysis, specific primers are used. For transcriptome-wide studies, sequencing libraries are prepared.[4][5]
In Vivo RNA Probing with ETC for Mutational Profiling (MaP)
-
Cell Treatment: Cells are treated with ETC at concentrations up to 300 mM, which is possible due to the reduced RNA degradation.[1]
-
Quenching: The reaction is quenched with a reagent like dithiothreitol (B142953) (DTT).[1]
-
RNA Isolation: Total RNA is isolated from the cells.
-
Reverse Transcription for MaP: Reverse transcription is performed using specific enzymes (e.g., TGIRT-III, Marathon RT, SuperScript-II) under conditions that promote misincorporation at the modified bases, creating mutations in the resulting cDNA.[1]
-
Library Preparation and Sequencing: The cDNA is then used to prepare sequencing libraries for high-throughput sequencing.
-
Data Analysis: Computational analysis of the sequencing data identifies the mutation sites, revealing the locations of unpaired G and U residues.[1]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the general workflow for RNA probing and the specific mechanism of carbodiimide modification.
Caption: General workflow for RNA chemical probing experiments.
Caption: Reaction mechanism for RNA modification by carbodiimides.
Conclusion
The selection of a carbodiimide reagent for RNA probing is a critical decision that depends on the specific experimental goals. EDC has been a valuable tool, particularly for being the first of its kind validated for in-cell probing of G and U residues.[5] However, for applications requiring high concentrations of the probe, such as mutational profiling, the associated RNA degradation is a significant drawback.[1] The development of ETC represents a significant advancement, offering a solution to the degradation problem and enabling more robust in vivo structure analysis with higher sensitivity.[1] For in vitro studies where cell permeability is not a concern, the more reactive CMCT remains a viable option.[5] By understanding the comparative performance and experimental considerations outlined in this guide, researchers can make informed decisions to advance their understanding of the intricate world of RNA structure and function.
References
- 1. A new reagent for in vivo structure probing of RNA G and U residues that improves RNA structure prediction alone and combined with DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo RNA structural probing of uracil and guanine base-pairing by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide reagents for the chemical probing of RNA structure in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 7. RNA Structure Analysis by Chemical Probing with DMS and CMCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical probing of RNA – Simon Lab [simonlab.yale.edu]
Is DMDC a suitable alternative to formaldehyde for cross-linking?
For researchers, scientists, and drug development professionals seeking effective protein cross-linking agents, the choice of reagent is critical. This guide provides a comprehensive comparison of Dimethyl dicarbonate (B1257347) (DMDC) and formaldehyde (B43269), evaluating their suitability for creating stable intermolecular and intramolecular linkages. Through an examination of their chemical mechanisms, supported by experimental protocols and safety considerations, this document aims to clarify whether DMDC can be considered a viable alternative to the widely used formaldehyde for cross-linking applications.
Executive Summary
Fundamentally, Dimethyl dicarbonate (DMDC) is not a suitable alternative to formaldehyde for protein cross-linking in research applications such as immunoprecipitation or structural analysis. The two compounds operate via entirely different chemical mechanisms. Formaldehyde is a true cross-linking agent, forming covalent methylene (B1212753) bridges between neighboring protein and nucleic acid molecules. In contrast, DMDC acts as a modifying agent through methoxycarbonylation, primarily targeting histidine residues in proteins, which leads to enzyme inactivation rather than the formation of stable intermolecular cross-links. This guide will detail these differences, provide experimental context for the use of formaldehyde, and highlight the lack of evidence for DMDC's utility as a cross-linking tool in a research setting.
Chemical Properties and Mechanism of Action
A clear distinction between DMDC and formaldehyde lies in their chemical reactivity with proteins.
Formaldehyde is a well-established cross-linking agent that covalently links proteins and other macromolecules that are in close proximity.[1] Its small size allows it to readily permeate cell membranes, making it effective for in vivo cross-linking.[1] The cross-linking process involves the formation of a Schiff base, which then reacts with a nucleophilic amino acid side chain to create a stable methylene bridge (~2-3 Å).[2][3] This reaction primarily targets the side chains of cysteine, lysine, histidine, arginine, and tryptophan, as well as N-terminal amino groups.[2][4][5] The cross-links formed by formaldehyde are reversible, typically by heating, which is a crucial feature for downstream applications like mass spectrometry.[1][6][7][8]
This compound (DMDC) , on the other hand, is primarily used as a microbial control agent in the beverage industry.[9] Its antimicrobial action stems from the methoxycarbonylation of proteins, a process that involves the addition of a methoxycarbonyl group to amino acid residues.[9] This modification predominantly targets the imidazole (B134444) ring of histidine residues, leading to the inactivation of key metabolic enzymes in microorganisms.[9] DMDC reacts with amines, thiols, and imidazoles, but this results in a chemical modification of the protein rather than the formation of a covalent bridge between two molecules.[10] Furthermore, DMDC rapidly hydrolyzes in aqueous environments to form methanol (B129727) and carbon dioxide, limiting its availability for sustained reactions.[9] There is no scientific literature to support the use of DMDC as a cross-linking agent for studying protein-protein interactions or for applications requiring the stabilization of protein complexes.
Performance Comparison: Cross-Linking Efficacy
Due to the fundamental differences in their mechanisms of action, a direct quantitative comparison of cross-linking efficiency between DMDC and formaldehyde is not applicable, as DMDC does not function as a cross-linking agent in the conventional sense. The following table summarizes their key characteristics based on available data.
| Feature | This compound (DMDC) | Formaldehyde |
| Primary Mechanism | Methoxycarbonylation (Protein Modification) | Methylene Bridge Formation (Cross-Linking) |
| Primary Application | Microbial inhibitor in beverages | In vivo and in vitro cross-linking for research |
| Target Residues | Primarily Histidine | Cysteine, Lysine, Histidine, Arginine, Tryptophan, N-termini |
| Bond Formed | Carbomethoxy adduct | Methylene bridge |
| Cross-linking Span | Not applicable | ~2-3 Å |
| Reversibility | Not established to be reversible | Reversible with heat |
| Cell Permeability | Not typically used for in vivo research applications | High |
Experimental Protocols
Formaldehyde Cross-Linking Protocol for Immunoprecipitation
This protocol provides a general framework for in vivo cross-linking of proteins in cultured mammalian cells, a common procedure prior to immunoprecipitation and subsequent analysis by western blotting or mass spectrometry.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
37% Formaldehyde (molecular biology grade)
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cell scrapers
-
15 mL conical tubes
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow mammalian cells to the desired confluency in appropriate culture dishes.
-
Cross-linking:
-
To the cell culture medium, add 37% formaldehyde to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).
-
Incubate the cells at room temperature for 10 minutes with gentle agitation.
-
-
Quenching:
-
Add 5 M glycine to the culture medium to a final concentration of 125 mM (e.g., add 250 µL of 5 M glycine to 10 mL of medium).
-
Incubate for 5 minutes at room temperature with gentle agitation to quench the cross-linking reaction.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Sonication (Optional, for chromatin shearing in ChIP):
-
Sonicate the lysate to shear the chromatin to the desired fragment size. This step is crucial for Chromatin Immunoprecipitation (ChIP) but may not be necessary for all protein-protein interaction studies.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. The lysate is now ready for immunoprecipitation.
-
-
Reversal of Cross-links (after immunoprecipitation and washing):
-
To reverse the cross-links, resuspend the immunoprecipitated protein complexes in 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 20-30 minutes. Some protocols suggest a lower temperature (e.g., 65°C) for a longer duration to preserve certain protein complexes.[1]
-
Visualizing the Mechanisms
To further illustrate the distinct chemical reactions of DMDC and formaldehyde with proteins, the following diagrams are provided.
Caption: Mechanism of formaldehyde cross-linking.
Caption: Mechanism of DMDC protein modification.
Safety Considerations
Both formaldehyde and DMDC are hazardous chemicals that require careful handling in a laboratory setting.
Formaldehyde is a known carcinogen and a potent irritant to the eyes, nose, and respiratory tract. It is also a skin sensitizer. All work with formaldehyde solutions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
This compound (DMDC) is highly toxic if inhaled or ingested and can cause severe skin burns and eye damage. It is also corrosive. Similar to formaldehyde, it must be handled in a fume hood with appropriate PPE. Due to its rapid hydrolysis, care should be taken to avoid contact with water during storage and handling of the pure compound.
Conclusion
Based on a thorough review of their chemical properties and mechanisms of action, This compound (DMDC) is not a suitable alternative to formaldehyde for protein cross-linking in research applications aimed at studying protein-protein interactions. Formaldehyde's ability to form reversible methylene bridges makes it an invaluable tool for capturing transient interactions in a cellular context. In contrast, DMDC's primary function is protein modification via methoxycarbonylation, which is effective for microbial inactivation but does not result in the intermolecular linkages necessary for cross-linking studies. Researchers requiring a cross-linking agent should continue to rely on well-established reagents like formaldehyde, while adhering to strict safety protocols.
References
- 1. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reevaluation of the reaction of formaldehyde at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - How formaldehyde reacts with amino acids - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. How formaldehyde reacts with amino acids [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Assessing the Functional Consequences of MDC1 Protein Modification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key post-translational modifications (PTMs) of the Mediator of DNA Damage Checkpoint 1 (MDC1) protein and the experimental approaches to assess their functional consequences. MDC1 is a crucial scaffold protein in the DNA damage response (DDR), and its modifications are pivotal in orchestrating the cellular response to genotoxic stress.[1][2][3] Understanding the functional outcomes of these modifications is critical for developing novel therapeutic strategies targeting DNA repair pathways in diseases like cancer.
Key Post-Translational Modifications of MDC1 and Their Functional Consequences
MDC1 undergoes several PTMs, primarily phosphorylation and ubiquitination, which dynamically regulate its function as a molecular scaffold.[1][4] These modifications influence its localization, protein-protein interactions, and ultimately, the choice and efficiency of DNA repair pathways.
Data Presentation: Comparison of MDC1 Modifications
| Modification Type | Key Enzymes Involved | Known Sites (Human) | Primary Functional Consequence | Interacting Proteins | Downstream Cellular Outcome |
| Phosphorylation | ATM, CK2, PLK1 | Thr4, Ser168, Ser196, SDT repeats, TQXF repeats | Recruitment and retention of DDR factors at DNA double-strand breaks (DSBs).[1][4][5] | γH2AX, NBS1 (of MRN complex), RNF8, TOPBP1.[1][4][5][6] | Activation of cell cycle checkpoints (Intra-S and G2/M), promotion of DNA repair (NHEJ and HR).[1][7] |
| Ubiquitination | RNF8, RNF168, UBE2N (UBC13) | Lys1977 | Recruitment of downstream repair proteins, regulation of MDC1 protein stability.[8][9] | RAP80, BRCA1.[8][9] | Facilitation of homologous recombination (HR) repair, disassembly of MDC1 foci after repair.[10][11] |
| SUMOylation | PIAS4 | Lys1840 | Promotes proteasomal degradation of MDC1.[8][12] | RNF4.[8] | Efficient homologous recombination (HR) repair and recovery from DNA damage.[12] |
Experimental Protocols for Assessing Functional Consequences
A multi-faceted experimental approach is necessary to fully elucidate the consequences of MDC1 modification. Below are detailed methodologies for key experiments.
Experimental Workflow: Investigating a Specific MDC1 Modification
Caption: A generalized workflow for studying MDC1 modifications.
Identification of Modification Sites by Mass Spectrometry
Objective: To identify specific residues on MDC1 that are phosphorylated or ubiquitinated in response to DNA damage.
Methodology:
-
Cell Culture and Treatment: Culture human cell lines (e.g., HeLa, U2OS) and induce DNA damage using ionizing radiation (IR) or other DNA damaging agents.
-
Protein Extraction and Immunoprecipitation: Lyse the cells and perform immunoprecipitation (IP) to enrich for MDC1.
-
Proteolytic Digestion: Elute the immunoprecipitated proteins and digest them into smaller peptides using an enzyme like trypsin. For ubiquitination analysis, trypsin digestion leaves a characteristic di-glycine (K-ε-GG) remnant on the modified lysine (B10760008) residue.[13][14][15]
-
Enrichment of Modified Peptides (Optional but Recommended): For phosphopeptides, use techniques like Immobilized Metal Affinity Chromatography (IMAC). For ubiquitinated peptides, use antibodies that recognize the K-ε-GG remnant.[15]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and localize the PTMs based on the mass shift. Quantitative approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to compare the abundance of modified peptides between different conditions (e.g., with and without DNA damage).[14][16]
Analysis of Protein-Protein Interactions via Co-Immunoprecipitation (Co-IP)
Objective: To determine how a specific modification on MDC1 affects its interaction with other proteins in the DDR pathway.
Methodology:
-
Cell Transfection: Transfect cells with plasmids expressing wild-type or a mutant form of MDC1 (where the modification site is altered, e.g., serine to alanine (B10760859) to prevent phosphorylation).
-
Cell Lysis and IP: After inducing DNA damage, lyse the cells in a buffer that preserves protein-protein interactions and perform IP for the tagged MDC1 protein.
-
Western Blotting: Elute the co-immunoprecipitated proteins and analyze them by Western blotting using antibodies against suspected interacting partners (e.g., NBS1, RNF8, BRCA1).[17][18][19]
-
Quantitative Analysis: Quantify the band intensities to compare the amount of co-precipitated protein between the wild-type and mutant MDC1.
Assessment of Cellular Function
Objective: To evaluate the impact of MDC1 modification on cell cycle checkpoints and DNA repair.
Methodology:
-
Immunofluorescence Microscopy:
-
Grow cells on coverslips, transfect with wild-type or mutant MDC1, and induce DNA damage.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against MDC1 and other DDR proteins (e.g., γH2AX, 53BP1, BRCA1) to visualize their co-localization at DNA damage foci.
-
Use fluorescence microscopy to capture images and quantify the formation and co-localization of foci.
-
-
Cell Cycle Analysis:
-
Transfect cells with siRNAs to deplete endogenous MDC1 and reconstitute with wild-type or mutant MDC1.
-
Induce DNA damage and culture for various time points.
-
Fix the cells, stain with a DNA dye (e.g., propidium (B1200493) iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).
-
Analyze the cell cycle distribution by flow cytometry to assess the integrity of the G2/M checkpoint.[20]
-
Signaling Pathways Involving MDC1 Modification
The following diagram illustrates the central role of MDC1 phosphorylation and ubiquitination in the DNA damage response signaling cascade.
Caption: MDC1-mediated DNA damage response pathway.
This guide provides a framework for comparing and assessing the functional consequences of MDC1 modifications. The intricate interplay of phosphorylation, ubiquitination, and other PTMs highlights the complexity of the DNA damage response and offers multiple avenues for further investigation and therapeutic intervention.
References
- 1. The cellular response to DNA damage: A focus on MDC1 and its interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDC1 - Wikipedia [en.wikipedia.org]
- 3. Roles for MDC1 in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive phosphorylation of MDC1 physically links the MRE11–RAD50–NBS1 complex to damaged chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MDC1 is ubiquitylated on its tandem BRCT domain and directly binds RAP80 in a UBC13-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disassembly of MDC1 foci is controlled by ubiquitin-proteasome-dependent degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disassembly of MDC1 Foci Is Controlled by Ubiquitin-Proteasome-dependent Degradation* | Semantic Scholar [semanticscholar.org]
- 12. Sumoylation of MDC1 is important for proper DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 14. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 18. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 19. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 20. DNA Damage Response-Independent Role for MDC1 in Maintaining Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]
How does DMDC reactivity compare to other histidine-modifying reagents?
For researchers, scientists, and drug development professionals seeking to investigate the role of histidine residues in protein structure and function, the selection of an appropriate chemical modification reagent is a critical first step. This guide provides an objective comparison of commonly employed histidine-modifying reagents, supported by experimental data and detailed protocols. Our review of the scientific literature found no evidence of diethyl 2,3-dimethyl-4-oxo-2-cyclopentene-1,1-dicarboxylate (DMDC) being utilized as a histidine-modifying reagent. Therefore, this guide will focus on well-established and characterized alternatives: Diethyl Pyrocarbonate (DEPC), Iodoacetamide (B48618), and Photo-oxidation with Rose Bengal.
Comparison of Reactivity and Specificity
The choice of a histidine-modifying reagent is often dictated by the desired specificity, reaction conditions, and the nature of the protein under investigation. The following table summarizes the key characteristics of three widely used reagents.
| Feature | Diethyl Pyrocarbonate (DEPC) | Iodoacetamide | Photo-oxidation (Rose Bengal) |
| Primary Target | Histidine | Cysteine | Histidine, Methionine, Tryptophan, Tyrosine |
| Reaction Type | Acylation (Carbethoxylation) | Alkylation | Oxidation |
| Optimal pH | 6.0 - 7.5 | 7.5 - 8.5 (for Cysteine) / 5.0 - 7.0 (for Histidine)[1] | Neutral to slightly alkaline |
| Specificity | Relatively specific for histidine at pH ~6.0-7.0, but can also react with lysine, tyrosine, serine, threonine, and cysteine.[2][3][4] | Primarily targets cysteine, but can react with histidine, lysine, methionine, aspartate, and glutamate, especially at higher concentrations or non-optimal pH.[5][6] | Dependent on the photosensitizer and protein microenvironment. Rose Bengal can specifically modify histidine residues under controlled conditions.[7][8] |
| Reversibility | The modification of histidine can be reversed by treatment with hydroxylamine.[2] | Irreversible | Irreversible |
| Detection of Modification | Increase in absorbance at 240 nm.[2] | Mass shift of +57 Da (carbamidomethyl group) detectable by mass spectrometry.[5] | Mass shift corresponding to oxidation (+16 Da, +32 Da, etc.) detectable by mass spectrometry. |
| Common Side Reactions | Modification of other nucleophilic amino acids.[9][10][11] Label scrambling from modified residues to free cysteines can occur during sample processing.[4][9] | Over-alkylation leading to modification of N-termini and other amino acid side chains.[12][13] | Oxidation of other susceptible amino acids, potentially leading to cross-linking and aggregation.[14][15] |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for the successful chemical modification of proteins. Below are representative protocols for each of the discussed reagents.
Protocol 1: Histidine Modification with Diethyl Pyrocarbonate (DEPC)
This protocol is a general guideline for the carbethoxylation of histidine residues in a protein sample.
Materials:
-
Protein solution (in a non-nucleophilic buffer, e.g., 10 mM MOPS, pH 7.4)[16]
-
Diethyl Pyrocarbonate (DEPC) stock solution (e.g., 100 mM in dry acetonitrile)[16]
-
Quenching solution (e.g., 1 M Imidazole, pH 7.0)[16]
-
Reaction buffer (e.g., 10 mM MOPS, pH 7.4)[16]
-
Water bath at 37°C
Procedure:
-
Prepare the protein solution to the desired concentration (e.g., 50 µM) in the reaction buffer.[16]
-
Equilibrate the protein solution at 37°C for a few minutes.
-
Initiate the reaction by adding a small volume of the DEPC stock solution to the protein solution to achieve the desired final concentration (e.g., a 4-fold molar excess of DEPC over the protein). Mix gently but thoroughly.[9][16]
-
Incubate the reaction mixture at 37°C for a defined period, typically 1 minute, to minimize DEPC hydrolysis.[3][16]
-
Terminate the reaction by adding the quenching solution (e.g., to a final concentration of 10 mM imidazole).[9]
-
The modified protein is now ready for downstream analysis, such as mass spectrometry or activity assays.
Protocol 2: Protein Alkylation with Iodoacetamide
This protocol is designed for the alkylation of cysteine residues but can be adapted to study histidine modification under specific conditions.
Materials:
-
Protein sample
-
Reduction buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0, containing a reducing agent like 5 mM TCEP)[5]
-
Iodoacetamide solution (e.g., 375 mM in 200 mM ammonium bicarbonate, pH 8.0, prepared fresh and protected from light)[5]
-
Proteolytic enzyme (e.g., trypsin) for subsequent mass spectrometry analysis
Procedure:
-
To 20-100 µg of the protein sample, add a reducing agent (e.g., TCEP to a final concentration of 5 mM) in a suitable buffer. Incubate at 55°C for 1 hour to reduce disulfide bonds.[5]
-
Cool the sample to room temperature.
-
Add the freshly prepared iodoacetamide solution to the reduced protein sample (e.g., a 10-fold molar excess over the reducing agent).[5]
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.[5][6]
-
The reaction can be quenched by the addition of an excess of a thiol-containing reagent, or the sample can proceed directly to proteolytic digestion for mass spectrometry analysis.
Protocol 3: Photo-oxidation of Histidine using Rose Bengal
This protocol describes a general procedure for the photosensitized oxidation of histidine residues.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Rose Bengal stock solution
-
Light source (e.g., a lamp with a specific wavelength filter)
-
Reaction vessel transparent to the required wavelength of light
Procedure:
-
Prepare the protein solution and the Rose Bengal solution in the reaction buffer.
-
Add Rose Bengal to the protein solution to a final concentration that is empirically determined to be effective for the target protein.
-
Place the reaction mixture in a temperature-controlled vessel and irradiate with the light source for a specific duration. The optimal irradiation time will need to be determined experimentally.
-
The reaction is stopped by turning off the light source.
-
The modified protein can then be analyzed to identify the oxidized residues and assess the impact on protein function.
Visualizing the Chemistry and Workflows
To better understand the processes involved in histidine modification, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of histidine modification by Diethyl Pyrocarbonate (DEPC).
Caption: Experimental workflow for comparing the effects of different histidine-modifying reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of essential histidine residues in aspartase with diethylpyrocarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylpyrocarbonate labeling for the structural analysis of proteins: label scrambling in solution and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Rose Bengal as a specific photosensitizer for a histidine residue at the triphosphopyridine nucleotide binding site of 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Analysis of Differential DMDC Modification
For researchers, scientists, and drug development professionals venturing into the expanding field of epigenetics, understanding the nuances of DNA modifications is paramount. The recent discovery of N4,N4-dimethyl-2'-deoxycytidine (DMDC) has introduced a new layer of complexity and potential for biomarker discovery and therapeutic targeting. This guide provides a comprehensive comparison of statistical and experimental methodologies for analyzing differential DMDC modification patterns, contrasting them with established techniques for other DNA modifications.
Quantitative Comparison of DNA Modification Analysis Methods
The selection of an appropriate method for analyzing DNA modifications depends on various factors, including the specific modification of interest, required resolution, sample availability, and budget. The following table summarizes key quantitative parameters of common techniques applicable to the study of DMDC and other DNA modifications.
| Feature | DMDC Analysis (LC-MS/MS) | DMDC Analysis (Bisulfite-Seq based) | Whole Genome Bisulfite Seq (WGBS) | Reduced Representation Bisulfite Seq (RRBS) | Third-Generation Sequencing (e.g., Nanopore) |
| Principle | Chromatographic separation and mass-to-charge ratio detection of individual nucleosides. | Sequencing after sodium bisulfite treatment, which converts unmethylated cytosines to uracil, while DMDC remains unchanged.[1] | Genome-wide sequencing after bisulfite conversion.[2] | Sequencing of CpG-rich regions after enzymatic digestion and bisulfite conversion. | Direct detection of base modifications through characteristic changes in electrical current or polymerase kinetics.[3] |
| Resolution | Global percentage of modification. | Single-base resolution.[1] | Single-base resolution.[2] | Single-base resolution within covered regions. | Single-base resolution.[3] |
| Coverage | Not applicable (global measurement). | Targeted or genome-wide. | Genome-wide.[2] | CpG islands and shores. | Genome-wide.[3] |
| Sensitivity | High (low femtomole range).[4] | High, dependent on sequencing depth. | High, dependent on sequencing depth. | High for covered regions. | Moderate to high, technology is evolving.[3] |
| Specificity | High for DMDC. | High for DMDC (resistance to conversion). | Distinguishes 5mC from C, but not from 5hmC without oxidative bisulfite step.[5] | Same as WGBS. | Can distinguish multiple modifications simultaneously. |
| Input DNA | 1-10 µg. | 100 ng - 1 µg. | 100 ng - 1 µg. | 10-300 ng. | 1 µg. |
| Cost per Sample | Moderate. | High. | Very High. | Moderate to High. | High, but decreasing. |
| Throughput | Low to Moderate. | High. | High. | High. | High. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experimental approaches discussed.
Protocol 1: Quantification of DMDC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for quantifying modified nucleosides.[4][6]
1. DNA Isolation and Purification:
-
Extract genomic DNA from samples using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Treat the DNA with RNase A to remove any RNA contamination.
-
Purify the DNA using ethanol (B145695) precipitation or a suitable purification kit.
2. DNA Hydrolysis:
-
Digest 1-10 µg of purified DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
The digestion is typically carried out overnight at 37°C in a suitable buffer.
3. LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Perform mass spectrometry in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify DMDC and a reference nucleoside (e.g., 2'-deoxyguanosine).[6]
-
Create a standard curve using known concentrations of pure DMDC and the reference nucleoside for absolute quantification.
4. Data Analysis:
-
Integrate the peak areas for DMDC and the reference nucleoside.
-
Calculate the amount of DMDC relative to the reference nucleoside to determine the global DMDC modification level.
Protocol 2: Differential DMDC Analysis using Bisulfite Sequencing
This protocol leverages the resistance of DMDC to sodium bisulfite conversion.[1]
1. DNA Extraction and Bisulfite Conversion:
-
Isolate high-quality genomic DNA.
-
Treat 100 ng to 1 µg of DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while 5-methylcytosine (B146107) (5mC) and DMDC remain as cytosine.
2. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the bisulfite-converted DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the library.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).
3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a bisulfite-aware aligner such as Bismark.[7]
-
Methylation Calling: Extract the methylation status for each cytosine. In this context, a "C" call represents either 5mC or DMDC.
-
Differential Methylation Analysis: Use statistical packages like methylKit or DSS in R to identify differentially modified cytosines (DMCs) and regions (DMRs) between sample groups.[7][8] These tools typically employ beta-binomial regression models to account for biological variability.[8]
Visualizing Workflows and Pathways
To better illustrate the complex processes involved in DMDC analysis and its potential biological relevance, the following diagrams are provided.
References
- 1. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of DNA Methylation by Whole-Genome Bisulfite Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. Third-generation sequencing - Wikipedia [en.wikipedia.org]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioinformatics Data Analysis Pipeline- Methylation | Clinical and Translational Science Institute [ctsi.osu.edu]
- 8. Statistical methods for detecting differentially methylated loci and regions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reversibility of DMDC-Induced Protein Modifications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversibility of protein modifications induced by Dimethyl dicarbonate (B1257347) (DMDC). Given the limited direct research on the reversibility of DMDC modifications, this document draws comparisons with the closely related compound, diethylpyrocarbonate (DEPC), and other protein modifying agents to provide a framework for evaluation. Detailed experimental protocols are provided to enable researchers to assess the reversibility of these modifications in their own systems.
Introduction to DMDC and Protein Modification
Dimethyl dicarbonate (DMDC) is a highly effective microbial stabilizing agent used in the food and beverage industry. Its mode of action involves the modification of proteins and nucleic acids in microorganisms, leading to their inactivation. DMDC reacts with nucleophilic amino acid residues in proteins, primarily through a process called methoxycarbonylation. The primary targets include the imidazole (B134444) group of histidine, the amino group of lysine (B10760008), and the sulfhydryl group of cysteine. Understanding the stability and potential reversibility of these modifications is crucial for researchers in fields ranging from biochemistry to drug development, where controlled and reversible protein modification is a key tool.
Chemical Mechanism of DMDC-Induced Modification
DMDC is an electrophilic reagent that readily reacts with nucleophilic side chains of amino acids. The primary reaction is the transfer of a methoxycarbonyl group to the target residue.
The general reaction can be depicted as:
Protein-Nucleophile + DMDC → Methoxycarbonylated Protein + Byproducts
The specific amino acid residues targeted by DMDC include:
-
Histidine: The imidazole ring of histidine is a primary target for methoxycarbonylation. This modification is often implicated in the inactivation of enzymes, as histidine residues are frequently found in active sites.
-
Lysine: The ε-amino group of lysine is another target for DMDC, resulting in the formation of a carbamate.
-
Cysteine: The sulfhydryl group of cysteine can be modified by DMDC.
-
Tyrosine, Serine, and Threonine: While less reactive, the hydroxyl groups of these residues can also potentially be modified.
The stability of these modifications, and thus their reversibility, is dependent on the chemical nature of the modified residue and the local protein environment.
Comparison of Reversibility: DMDC and Other Modifying Agents
Direct studies on the reversibility of DMDC-induced modifications are scarce. However, insights can be gained from studies of the analogous compound, diethylpyrocarbonate (DEPC), and other protein modifying agents.
Table 1: Comparison of Protein Modifying Agents and Reversibility of Modifications
| Modifying Agent | Target Residues | Nature of Modification | Reversibility | Conditions for Reversal |
| This compound (DMDC) | Histidine, Lysine, Cysteine | Methoxycarbonylation | Likely Reversible (inferred from DEPC) | Potentially hydroxylamine (B1172632), changes in pH |
| Diethylpyrocarbonate (DEPC) | Histidine, Tyrosine, Lysine, Serine, Threonine | Carbethoxylation | Reversible (His, Tyr, Ser, Thr)[1][2][3] | Hydroxylamine, pH changes (e.g., His modification has a half-life of 55 hours at pH 7)[1][4] |
| N-ethylmaleimide (NEM) | Cysteine | Thioether linkage | Irreversible | - |
| Iodoacetamide | Cysteine | S-carboxyamidomethylation | Irreversible | - |
| Trinitrobenzenesulfonic acid (TNBS) | Lysine | Trinitrophenylation | Generally considered irreversible | - |
| Succinic Anhydride | Lysine | Succinylation | Reversible under acidic conditions | Low pH |
Experimental Protocols for Evaluating Reversibility
To empirically determine the reversibility of DMDC-induced modifications, a combination of mass spectrometry and functional assays is recommended.
Mass Spectrometry-Based Protocol to Assess Reversibility
This protocol is designed to identify DMDC-modified peptides and monitor the potential removal of the modification under various conditions.
4.1.1. Experimental Workflow
Figure 1: Workflow for Mass Spectrometry-Based Reversibility Assay.
4.1.2. Detailed Methodology
-
Protein Modification:
-
Incubate the purified protein of interest with a specific concentration of DMDC in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) for a defined period (e.g., 30 minutes) at room temperature.
-
Remove excess DMDC by dialysis or buffer exchange chromatography.
-
-
Reversal Conditions:
-
Divide the DMDC-modified protein into aliquots.
-
Treat one aliquot with a potential reversal agent. Based on studies with DEPC, hydroxylamine (e.g., 0.1-1 M) is a promising candidate.[4]
-
Incubate another aliquot under different pH conditions (e.g., pH 9.0) to test for base-catalyzed hydrolysis of the modification.
-
Maintain a control aliquot in the initial buffer.
-
Incubate all samples for various time points (e.g., 1, 6, 24, 48 hours).
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the proteins in each sample (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.
-
Perform in-solution proteolytic digestion (e.g., with trypsin).
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).
-
Include variable modifications for methoxycarbonylation on relevant amino acid residues (+60.021 Da).
-
Quantify the relative abundance of modified and unmodified peptides across the different treatment conditions and time points to determine the extent of reversal.
-
Enzyme Activity Assay Protocol to Assess Reversibility
If the DMDC modification affects the activity of an enzyme, a functional assay can provide strong evidence for reversibility.
4.2.1. Experimental Workflow
Figure 2: Workflow for Enzyme Activity-Based Reversibility Assay.
4.2.2. Detailed Methodology
-
Enzyme Inhibition:
-
Incubate the enzyme with a concentration of DMDC that results in significant, but not complete, inhibition.
-
Remove excess DMDC by rapid dialysis or spin filtration.
-
-
Reversal Incubation:
-
Dilute the inhibited enzyme into a reaction buffer containing a potential reversal agent (e.g., hydroxylamine) or adjusted to a different pH.
-
Include a control where the inhibited enzyme is diluted into the buffer without the reversal agent.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes and longer for slow reactions).
-
-
Enzyme Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrate to each aliquot.
-
Measure the reaction rate using a suitable method (e.g., spectrophotometry, fluorometry).
-
Plot enzyme activity versus time for both the treated and control samples. An increase in activity in the sample with the reversal agent compared to the control indicates reversal of inhibition.
-
Interpreting the Results and Logical Framework
The combined data from mass spectrometry and enzyme activity assays will provide a comprehensive picture of the reversibility of DMDC-induced modifications.
Figure 3: Logical Framework for Determining Reversibility.
Conclusion
While direct evidence for the reversibility of DMDC-induced protein modifications is limited, the chemical nature of the modifications and the behavior of the analogous compound DEPC suggest that at least some modifications, particularly on histidine and tyrosine, may be reversible under specific conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the reversibility of DMDC modifications on their protein of interest. Such studies are essential for a complete understanding of the effects of DMDC on biological systems and for the development of novel applications of this and other protein modifying agents in research and biotechnology.
References
- 1. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of essential histidine residues of maize branching enzymes by chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to Molecular Dynamics Simulations and NMR Spectroscopy
In the intricate world of structural biology and drug development, elucidating the three-dimensional structure of proteins is paramount to understanding their function and designing targeted therapeutics. Among the diverse arsenal (B13267) of techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful experimental method for determining protein structures in solution. Concurrently, Molecular Dynamics (MD) simulations have emerged as a potent computational approach to model the dynamic nature of proteins. This guide provides a comprehensive comparison of the structural data derived from MD simulations and NMR spectroscopy, offering researchers, scientists, and drug development professionals a clear perspective on their respective strengths and applications.
Quantitative Comparison of Structural Data
The following table summarizes key quantitative metrics when comparing structural data obtained from Molecular Dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy. These parameters are crucial for evaluating the quality, resolution, and applicability of the structural models generated by each technique.
| Feature | Molecular Dynamics (MD) Simulations | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution | Not directly applicable; dependent on the force field and simulation time. Effective resolution can be inferred by comparison to experimental data. | Typically in the range of 0.20–0.30 nm for well-structured regions.[1] |
| Accuracy (vs. Crystal Structures) | RMSD values can range from 1.5 Å to 2.5 Å when compared to crystal structures, similar to NMR.[2][3][4] | RMSD values between NMR and crystal structures typically range from 1.5 Å to 2.5 Å.[2][3][4] |
| Precision (Ensemble RMSD) | Can be controlled and analyzed; often used to study conformational flexibility. | The root-mean-square deviation (RMSD) for a family of structures provides an estimate of precision.[1] |
| Protein Size Limitation | Computationally intensive for large systems, but no theoretical size limit. Practical limits are continuously pushed by increasing computational power. | Practically limited to proteins up to 30–40 kDa for complete structure determination.[1] |
| Dynamic Information | A primary strength; provides detailed atomic-level dynamics on timescales from femtoseconds to microseconds or longer. | Provides information on dynamics over a wide range of timescales, from picoseconds to seconds.[1] |
| Data Source | Primarily computational, based on physical principles and force fields. Can be guided by experimental data. | Experimental, based on the magnetic properties of atomic nuclei. |
Experimental and Computational Protocols
A clear understanding of the methodologies behind MD simulations and NMR spectroscopy is essential for interpreting their results and appreciating their complementary nature.
Molecular Dynamics (MD) Simulation Protocol
MD simulations are computational experiments that simulate the motion of atoms and molecules over time. The general workflow is as follows:
-
System Setup : A starting structure, often from X-ray crystallography, NMR, or homology modeling, is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.
-
Energy Minimization : The initial structure is relaxed to remove steric clashes and unfavorable interactions.
-
Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
-
Production Run : The simulation is run for a specific period, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion.
-
Trajectory Analysis : The resulting trajectory is analyzed to extract structural and dynamic information, such as conformational changes, protein flexibility, and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy determines protein structures by measuring the magnetic properties of atomic nuclei.[5] The process for protein structure determination typically involves several stages:
-
Sample Preparation : This requires a highly purified protein sample, often isotopically labeled with ¹⁵N and ¹³C.[6] The protein concentration is typically in the range of 0.1–3 mM.[6]
-
Data Acquisition : A series of NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei. This includes experiments like COSY, TOCSY, HSQC, and NOESY.
-
Resonance Assignment : The signals in the NMR spectra are assigned to specific atoms in the protein sequence.
-
Constraint Generation : The experimental data is used to generate a set of geometric constraints, such as inter-proton distances from NOESY experiments and dihedral angles from J-couplings.
-
Structure Calculation : A family of structures that satisfy the experimental constraints is calculated using computational algorithms.
-
Structure Validation : The quality of the calculated structures is assessed based on their agreement with the experimental data and known geometric parameters.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates a generalized workflow for obtaining and comparing structural data from both MD simulations and NMR spectroscopy.
Caption: Workflow for MD simulations and NMR spectroscopy in structural biology.
Concluding Remarks
Both Molecular Dynamics simulations and NMR spectroscopy are indispensable tools in modern structural biology and drug discovery. NMR provides experimentally-derived structural ensembles of proteins in solution, offering valuable insights into their conformation and flexibility.[5] MD simulations, on the other hand, offer a computational lens to explore the dynamic landscape of proteins at an atomic level, often complementing and extending experimental findings.[7][8] The choice between, or the synergistic use of, these techniques depends on the specific research question, the nature of the protein system, and the available resources. By understanding the principles, protocols, and quantitative outputs of each method, researchers can make more informed decisions to accelerate their scientific discoveries.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 7. Assessing and refining molecular dynamics simulations of proteins with nuclear magnetic resonance data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of protein dynamics by MD simulations and NMR spin-relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Dimethyl Dicarbonate
For Researchers, Scientists, and Drug Development Professionals: Ensuring operational safety and regulatory compliance is paramount when handling reactive chemical compounds. This document provides essential, immediate safety and logistical information for the proper disposal of dimethyl dicarbonate (B1257347) (DMDC), a highly reactive and toxic substance used as a sterilant and preservative.
Dimethyl dicarbonate (DMDC) is a valuable tool in beverage preservation and various laboratory applications due to its potent antimicrobial properties. However, its high reactivity, corrosivity, and toxicity necessitate stringent handling and disposal protocols.[1][2][3] Adherence to these procedures is critical to mitigate risks of chemical burns, respiratory distress, and environmental contamination. This guide offers a step-by-step methodology for the safe neutralization and disposal of DMDC in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle DMDC with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).[2]
-
Body Protection: A flame-resistant lab coat and, for larger quantities, an impervious apron.[1]
-
Respiratory Protection: In case of inadequate ventilation, a full-face respirator with an appropriate cartridge is essential.[1]
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[1] Cover the spill with a damp, inert absorbent material such as sand, sawdust, or a chemical binder.[1] The collected material should be transferred to a loosely covered container to allow for the safe release of carbon dioxide gas that will evolve during hydrolysis.[1] Never use hot water for cleanup as it will increase the vaporization of the hazardous material.[1]
Quantitative Data on DMDC Hydrolysis
The primary method for DMDC disposal is through hydrolysis, a reaction that breaks it down into the less harmful substances methanol (B129727) and carbon dioxide. This process is significantly influenced by temperature and pH. While specific kinetic data for controlled laboratory disposal is not extensively published, the following table summarizes the available information on its decomposition under various conditions.
| Condition | Reagent(s) | Temperature | Reaction Time | Products of Decomposition |
| Aqueous Medium (e.g., Wine) | Water | 10°C | Approx. 5 hours | Methanol, Carbon Dioxide |
| Aqueous Medium (e.g., Wine) | Water | 30°C | Approx. 1 hour | Methanol, Carbon Dioxide |
| Alkaline Conditions | Base (e.g., NaOH) | Ambient | Significantly faster than neutral | Methanol, Carbon Dioxide, Salt |
Experimental Protocol for the Safe Disposal of this compound
This protocol details a safe and effective method for neutralizing and disposing of unwanted this compound in a laboratory setting by accelerating its natural hydrolysis with a basic solution.
Materials:
-
Unused or waste this compound (DMDC)
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Large beaker or flask (borosilicate glass)
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood.
-
Initial Dilution: Place a stir bar in a large borosilicate glass beaker and add a significant volume of cold water. The volume of water should be at least 10 times the volume of the DMDC to be disposed of. Begin stirring the water.
-
Slow Addition of DMDC: Slowly and carefully add the this compound to the stirring water. Do not add water to the DMDC, as this can cause a dangerous exothermic reaction.[4]
-
Basification: While continuing to stir, slowly add a 1M sodium hydroxide (NaOH) solution to the mixture. The addition of a base will catalyze the hydrolysis of DMDC.
-
Monitoring the Reaction: The hydrolysis reaction will produce carbon dioxide gas, which will be observed as effervescence. Continue stirring the solution until the gas evolution ceases.
-
Ensuring Complete Hydrolysis: Allow the solution to stir for a minimum of 24 hours to ensure the complete decomposition of the DMDC. This extended time provides a significant safety margin.
-
Neutralization: After 24 hours, check the pH of the solution using pH paper or a calibrated pH meter. The solution will be basic due to the excess sodium hydroxide. Neutralize the solution by slowly adding a suitable acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: Once neutralized, the resulting solution, containing methanol, sodium salts, and water, can be disposed of in accordance with local and institutional regulations for aqueous chemical waste.
Logical Workflow for DMDC Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Dicarbonate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Dimethyl dicarbonate (B1257347) (DMDC), a reactive compound utilized as a preservative and sterilant. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Dimethyl dicarbonate, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. Direct contact with DMDC can cause irritation to the skin and eyes, and inhalation of its vapors may lead to respiratory discomfort.[1] The following table summarizes the required PPE for the safe handling of DMDC.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or be NIOSH-approved (US).[2][3] |
| Skin | Fire/flame resistant and impervious clothing | Should cover the entire body to prevent any skin contact.[2][3] |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use.[2][3] |
| Respiratory | Full-face respirator | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risks. The following protocol outlines the necessary steps from preparation to the completion of your experimental work.
Preparation:
-
Ensure Adequate Ventilation: Always handle DMDC in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Inspect PPE: Before starting any work, thoroughly inspect all personal protective equipment for any signs of damage or wear.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible and in good working order.
-
Review Emergency Procedures: Familiarize yourself with the emergency procedures for spills, and skin or eye contact.
Handling:
-
Avoid Inhalation and Contact: Do not breathe vapors or spray mist.[2] Avoid all contact with skin and eyes.[2][3]
-
Use Non-Sparking Tools: To prevent ignition of flammable vapors, use non-sparking tools.[2][3]
-
Keep Container Closed: When not in use, ensure the DMDC container is tightly sealed.[2]
-
No Eating or Drinking: Do not eat, drink, or smoke in the area where DMDC is being handled.[2][3]
Post-Handling:
-
Thorough Washing: Wash your hands and any exposed skin thoroughly after handling.[2]
-
Decontaminate Work Area: Clean and decontaminate the work surface upon completion of the task.
-
Proper Storage: Store DMDC in a dry, well-ventilated place, away from heat, moisture, and light.[2] The recommended storage temperature is between 20°C and 30°C.[2][3]
Disposal Plan: Managing DMDC Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential hazards.
-
Waste Collection: Collect waste DMDC and contaminated materials in a designated, properly labeled, open waste container.[2][3]
-
Initial Reaction: Allow the open container to sit for approximately one hour in an isolated and well-ventilated area. This allows for the slow reaction with moisture in the air.[2][3]
-
Loose Covering: After the initial reaction period, cover the container loosely. Do not seal the container tightly , as the ongoing reaction with water can produce carbon dioxide gas, which may cause a sealed container to burst.[2][3]
-
Final Disposal: Dispose of the container and its contents through an appropriate treatment and disposal facility, strictly following all applicable local, state, and federal regulations.[2][3]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure or spill, immediate and correct action is crucial.
In Case of a Spill:
-
Evacuate and Isolate: Immediately evacuate all personnel from the spill area and isolate the location.[3]
-
Remove Ignition Sources: Eliminate all potential sources of ignition, including flames, sparks, and hot surfaces.[3]
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any vapors.[3]
-
Contain the Spill: For liquid spills, cover with a damp, non-combustible absorbent material such as sand or chemical binder.[3]
-
Clean-up: Cleanup personnel must wear the appropriate personal protective equipment.[3] Transfer the absorbed material to an open waste container.[3]
-
Final Rinse: Flush the spill area with cold water. Avoid flushing into open drains.[2][3]
In Case of Exposure:
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of water.[2] Seek medical help.[2][3]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical help.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
